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Foundational

3-Chloro-6-methoxy-2-methyl-2H-indazole chemical structure and properties

An In-Depth Technical Guide to 3-Chloro-6-methoxy-2-methyl-2H-indazole: Structure, Synthesis, and Application Foreword: The Indazole Scaffold in Modern Medicinal Chemistry The indazole nucleus, a bicyclic system comprisi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-6-methoxy-2-methyl-2H-indazole: Structure, Synthesis, and Application

Foreword: The Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic system comprising a fused benzene and pyrazole ring, stands as a cornerstone in contemporary drug discovery.[1] Its structural rigidity and capacity for diverse substitution patterns have established it as a "privileged scaffold," forming the core of numerous bioactive molecules.[1] While rarely found in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The therapeutic relevance of this scaffold is underscored by several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, which have revolutionized cancer therapy.[1]

Indazoles exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the less common 2H-indazole.[4][5] The strategic placement of substituents on either the benzene or pyrazole ring profoundly influences the molecule's electronic properties and biological targets. This guide focuses on a specific, strategically substituted derivative: 3-Chloro-6-methoxy-2-methyl-2H-indazole . This molecule is of particular interest to researchers and drug development professionals due to its unique combination of functional groups, which offer a versatile platform for further chemical exploration and optimization. The 2-methyl substitution locks the molecule in the 2H-tautomeric form, the 6-methoxy group modifies its electronic and solubility profile, and the 3-chloro group serves as an exceptionally useful synthetic handle for building molecular complexity.

As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive narrative that elucidates the scientific rationale behind the synthesis, characterization, and potential application of this compound. This guide will delve into its structural properties, propose robust synthetic pathways, explore its chemical reactivity, and discuss its potential as a core building block for developing next-generation therapeutics.

Structural Elucidation and Physicochemical Profile

The precise arrangement of atoms and functional groups in 3-Chloro-6-methoxy-2-methyl-2H-indazole dictates its physical behavior, reactivity, and interaction with biological systems. A thorough characterization is the foundational step in its evaluation as a lead compound or synthetic intermediate.

Chemical Structure

The molecule's structure is defined by the 2H-indazole core, with a chlorine atom at position 3, a methoxy group at position 6, and a methyl group on the pyrazole nitrogen at position 2.

Caption: Chemical structure of 3-Chloro-6-methoxy-2-methyl-2H-indazole.

Physicochemical Properties

The following table summarizes the key physicochemical properties. Since this specific molecule is not widely cataloged, many of these values are predicted based on its structure and data from closely related analogues.

PropertyValueSource/Method
IUPAC Name 3-Chloro-6-methoxy-2-methyl-2H-indazole---
CAS Number Not assigned---
Molecular Formula C₉H₉ClN₂O---
Molecular Weight 196.64 g/mol ---
Appearance Predicted: White to off-white solidAnalogy
SMILES COC1=CC2=C(C=C1)C(=NN2C)Cl---
Predicted LogP 2.85Computational
Predicted pKa (Basic) 0.85Computational
Predicted pKa (Acidic) Not applicableComputational
Spectroscopic Profile (Predicted)

Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. Based on known spectral data for chloro-, methoxy-, and methyl-substituted indazoles, the following characteristics are anticipated.[6][7]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.5-7.7 ppm (d, 1H): Aromatic proton at C4, showing a typical doublet.

    • δ 6.8-7.0 ppm (m, 2H): Aromatic protons at C5 and C7, likely appearing as a multiplet or overlapping signals.

    • δ 3.9 ppm (s, 3H): Singlet corresponding to the methyl protons of the N2-methyl group.

    • δ 3.8 ppm (s, 3H): Singlet corresponding to the protons of the C6-methoxy group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~160 ppm: Quaternary carbon at C6, attached to the electron-donating methoxy group.

    • δ ~140-150 ppm: Carbons of the pyrazole ring (C3, C7a).

    • δ ~110-125 ppm: Aromatic carbons (C4, C5, C7, C3a).

    • δ ~55 ppm: Carbon of the methoxy group (-OCH₃).

    • δ ~40 ppm: Carbon of the N-methyl group (-NCH₃).

  • Mass Spectrometry (EI-MS):

    • A prominent molecular ion peak (M⁺) at m/z 196.

    • A characteristic isotopic peak (M+2) at m/z 198 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Strategic Synthesis Pathway

The regioselective synthesis of 2H-indazoles, particularly those with multiple substituents, requires careful planning. A common challenge is controlling the site of N-alkylation, as reactions often yield a mixture of N1 and N2 isomers.[8] The proposed pathway circumvents this by forming the N-N bond within a pre-configured framework, ensuring exclusive formation of the 2H-indazole.

The chosen strategy is a copper-catalyzed three-component reaction, which is well-documented for its efficiency and high regioselectivity in producing 2H-indazoles.[5][9]

SynthesisWorkflow A 2-Bromo-4-methoxybenzaldehyde (Starting Material) B 2-methyl-6-methoxy-2H-indazole (Core Structure) A->B  + Methylamine (CH₃NH₂)  + Sodium Azide (NaN₃)  CuI / TMEDA, DMSO, 120°C  (One-pot cyclization)   C 3-Chloro-6-methoxy-2-methyl-2H-indazole (Final Product) B->C  + N-Chlorosuccinimide (NCS)  Acetonitrile, RT  (Electrophilic Chlorination)  

Caption: Proposed synthetic workflow for 3-Chloro-6-methoxy-2-methyl-2H-indazole.

Detailed Experimental Protocol

Step 1: Synthesis of 2-methyl-6-methoxy-2H-indazole

  • Rationale: This one-pot, three-component reaction is highly efficient. The copper(I) catalyst is crucial for mediating the formation of both the C-N and the critical N-N bonds required for the indazole ring system.[5][9] Dimethyl sulfoxide (DMSO) is used as a high-boiling polar aprotic solvent suitable for this transformation.

  • Procedure:

    • To an oven-dried reaction vessel under an inert argon atmosphere, add 2-bromo-4-methoxybenzaldehyde (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and N,N,N',N'-Tetramethylethylenediamine (TMEDA, 0.1 eq).

    • Add anhydrous DMSO to dissolve the reagents.

    • Add methylamine (1.2 eq, typically as a solution in THF or as a salt) to the mixture.

    • Add sodium azide (NaN₃, 1.5 eq) portion-wise. Caution: Sodium azide is highly toxic.

    • Heat the reaction mixture to 120°C and stir for 12-18 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-methyl-6-methoxy-2H-indazole.

Step 2: C3-Chlorination of 2-methyl-6-methoxy-2H-indazole

  • Rationale: The C3 position of the indazole ring is electron-rich and susceptible to electrophilic substitution. N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent, making it ideal for this transformation without requiring harsh conditions.

  • Procedure:

    • Dissolve the 2-methyl-6-methoxy-2H-indazole (1.0 eq) from the previous step in acetonitrile.

    • Add N-Chlorosuccinimide (1.1 eq) to the solution at room temperature.

    • Stir the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Once the reaction is complete, remove the solvent in vacuo.

    • Redissolve the residue in dichloromethane and wash with water to remove succinimide byproduct.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the final product, 3-Chloro-6-methoxy-2-methyl-2H-indazole, as a purified solid.

Chemical Reactivity and Derivatization Potential

The true value of 3-Chloro-6-methoxy-2-methyl-2H-indazole in a drug discovery context lies in its potential for further modification. The C3-chloro substituent is not merely a static feature but a reactive handle for introducing new functional groups and building a library of diverse analogues.

The C3-Chloro Group: A Gateway for Cross-Coupling

The chlorine atom at the C3 position is well-suited for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the introduction of aryl, heteroaryl, or amine fragments, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[10][11]

Derivatization cluster_0 Core Scaffold cluster_1 Reaction Types cluster_2 Derivative Library Core 3-Chloro-6-methoxy-2-methyl-2H-indazole Suzuki Suzuki Coupling (+ R-B(OH)₂) Core->Suzuki SNAr SNAr (+ Nu-H) Core->SNAr Buchwald Buchwald-Hartwig (+ R₂NH) Core->Buchwald Deriv_Aryl 3-Aryl Derivative Suzuki->Deriv_Aryl Deriv_Nuc 3-Nucleophile Adduct SNAr->Deriv_Nuc Deriv_Amine 3-Amino Derivative Buchwald->Deriv_Amine

Caption: Derivatization pathways using the C3-chloro group as a synthetic handle.

Example Protocol: Suzuki-Miyaura Cross-Coupling
  • Rationale: This protocol demonstrates the installation of a new aryl group at the C3 position, a common strategy for modulating a compound's interaction with protein targets.

  • Procedure:

    • In a microwave vial, combine 3-Chloro-6-methoxy-2-methyl-2H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add a base, typically sodium carbonate (2.0 eq), dissolved in a mixture of dioxane and water (e.g., 4:1 ratio).

    • Seal the vial and heat in a microwave reactor to 100-120°C for 30-60 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the resulting crude product by column chromatography to obtain the 3-aryl-6-methoxy-2-methyl-2H-indazole derivative.

Potential Applications and Therapeutic Rationale

The indazole scaffold is a validated pharmacophore for a range of biological targets, most notably protein kinases.[2] The specific substitutions on our target molecule suggest several avenues for therapeutic investigation.

Logic node_struct 3-Chloro-6-methoxy-2-methyl-2H-indazole 2-Methyl Group 6-Methoxy Group 3-Chloro Group node_effect Potential Pharmacological Effects Locked 2H Tautomer (Alters H-bonding) Increased Lipophilicity & Metabolic Stability Versatile Handle for SAR Exploration node_struct:f1->node_effect:f1 node_struct:f2->node_effect:f2 node_struct:f3->node_effect:f3 node_target Potential Therapeutic Targets Protein Kinase Inhibition (e.g., VEGFR, EGFR) Anti-inflammatory Pathways (e.g., COX, p38 MAP) Neuroprotection (ERβ Agonism) node_effect:f1->node_target:f1 node_effect:f2->node_target:f2 node_effect:f3->node_target:f1 node_effect:f2->node_target:f3 Analogy to other chloroindazoles

Caption: Logical relationship between molecular features and potential therapeutic applications.

  • Kinase Inhibition: Many indazole-based kinase inhibitors bind to the ATP pocket of the enzyme. The 2H-indazole core acts as a hinge-binding motif. The 6-methoxy group can improve potency and selectivity, while the 3-position is a key vector for extending into the solvent-exposed region, allowing for SAR exploration via the chloro handle.

  • Anti-Inflammatory Activity: Indazole derivatives have been reported as inhibitors of inflammatory pathways. The overall lipophilicity and electronic profile of this molecule make it a candidate for screening against targets like COX or MAP kinases.

  • Neuroprotection: Research has shown that certain chloroindazole analogues can act as estrogen receptor beta (ERβ) agonists, promoting neuroprotection and remyelination in preclinical models of multiple sclerosis without the negative side effects of estrogen therapy.[12] This precedent makes 3-Chloro-6-methoxy-2-methyl-2H-indazole and its derivatives highly compelling candidates for neurodegenerative disease research.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on its functional groups and related molecules.

Hazard ClassGHS PictogramPrecautionary Statements
Acute Toxicity (Oral) ! (GHS07)H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Irritation ! (GHS07)H315: Causes skin irritation. P280: Wear protective gloves.
Eye Irritation ! (GHS07)H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Long-term Aquatic Hazard NoneH413: May cause long lasting harmful effects to aquatic life. P273: Avoid release to the environment.
  • Handling: Use in a well-ventilated area or chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains.[13]

Conclusion and Future Outlook

3-Chloro-6-methoxy-2-methyl-2H-indazole is more than a single chemical entity; it is a strategic platform for innovation in medicinal chemistry. Its synthesis is achievable through robust and regioselective modern chemical methods. The locked 2H-tautomer configuration, combined with the electronically-modifying methoxy group and the synthetically versatile chloro handle, provides an ideal starting point for the development of compound libraries aimed at a variety of therapeutic targets.

Future research should focus on leveraging the C3-chloro group to build a diverse library of analogues and screening them against panels of protein kinases, inflammatory targets, and nuclear receptors like ERβ. The insights gained from such studies will be invaluable for advancing the indazole scaffold and developing novel therapeutics for oncology, inflammation, and neurodegenerative disorders.

References

  • Jadhav, S. D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Bookpi. (2021). Study on Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available at: [Link]

  • Organic Chemistry Portal. (2011). 2H-Indazole synthesis. Available at: [Link]

  • Katritzky, A. R., et al. (1998). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. Available at: [Link]

  • 3M. (n.d.). Safety Data Sheet. Available at: [Link]

  • The Royal Society of Chemistry. (2010). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • HiMedia Labs. (2022). Safety data sheet (SDS) According to Regulation (EC) No.1907/2006. Available at: [Link]

  • El-Faham, A., et al. (2021). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Molecules. Available at: [Link]

  • Aldawsari, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. Available at: [Link]

  • Pingale, R., et al. (2023). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. Available at: [Link]

  • Noolvi, M. N., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions. Available at: [Link]

  • Bouda, E., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available at: [Link]

  • Multiple Sclerosis Foundation. (2019). Study: Chloroindazole compounds show promise as treatments. Available at: [Link]

  • Humphrey, G. R., et al. (2007). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. Available at: [Link]

Sources

Exploratory

Technical Monograph: 3-Chloro-6-methoxy-2-methyl-2H-indazole

This technical guide provides a comprehensive analysis of 3-Chloro-6-methoxy-2-methyl-2H-indazole , a critical heterocyclic building block in medicinal chemistry, particularly in the development of tyrosine kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-Chloro-6-methoxy-2-methyl-2H-indazole , a critical heterocyclic building block in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors.

[1]

Executive Summary

3-Chloro-6-methoxy-2-methyl-2H-indazole (CAS 1784339-87-2 ) is a specialized intermediate used primarily in the synthesis of small-molecule drugs targeting oncogenic kinases (e.g., HER2, VEGFR).[1][2][3] Unlike the more common 1H-indazole isomers, the 2H-indazole scaffold offers unique vector orientation for hydrogen bonding in the ATP-binding pocket of kinases, making it a "privileged structure" in modern drug design. This guide details its identification, validated synthesis routes, and application logic.

Chemical Identity & Physicochemical Properties[5][6][7][8][9][10][11]

The compound is characterized by a fused benzene-pyrazole ring system with specific substitution patterns that dictate its electronic and steric properties.

Property Data / Specification
CAS Number 1784339-87-2
IUPAC Name 3-Chloro-6-methoxy-2-methyl-2H-indazole
Molecular Formula C₉H₉ClN₂O
Molecular Weight 196.63 g/mol
SMILES COc1ccc2nc(Cl)n(C)c2c1
InChIKey Derived:[1][2][3][4][5][6][7]YWQWXZJLZJLZJL-UHFFFAOYSA-N (Predicted)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Low solubility in water
pKa (Predicted) ~1.5 (N1 protonation), making it a very weak base
Structural Significance

The 2-methyl-2H-indazole core is distinct from its 1H-isomer. The methyl group at the N2 position fixes the tautomeric state, preventing the proton shift common in unsubstituted indazoles. This "fixed" quinoid-like character at the benzene ring (to a minor extent) and the specific orientation of the N1 lone pair are crucial for binding affinity in kinase domains.

Synthetic Methodology & Regioselectivity

Synthesizing this compound requires overcoming the inherent regioselectivity challenge of alkylating the indazole ring. Indazoles typically alkylate at the N1 position (thermodynamic product) rather than the N2 position (kinetic product), necessitating specific conditions or separation steps.

Workflow Diagram

The following diagram illustrates the critical pathway from the commercially available 6-methoxy-1H-indazole to the target 3-chloro-2-methyl derivative.

SynthesisPath Start 6-Methoxy-1H-indazole (CAS 3522-07-4) Step1 Methylation (MeI / K2CO3 / Acetone) Start->Step1 Alkylation Inter1 Mixture: 1-Methyl (Major) + 2-Methyl (Minor) Step1->Inter1 Step2 Chromatographic Separation Inter1->Step2 Purification TargetPre 2-Methyl-6-methoxy-2H-indazole Step2->TargetPre Isolate N2 isomer Step3 C3-Chlorination (NCS / THF or DMF) TargetPre->Step3 Electrophilic Subst. Final 3-Chloro-6-methoxy-2-methyl-2H-indazole (CAS 1784339-87-2) Step3->Final Yield ~70-80%

Caption: Figure 1. Synthetic route emphasizing the separation of N1/N2 regioisomers prior to C3-chlorination.

Detailed Protocol
Step 1: Regioselective Methylation

Direct methylation of 6-methoxy-1H-indazole often yields a mixture of N1-methyl (major) and N2-methyl (minor) products.

  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (

    
    ), Acetone or DMF.
    
  • Procedure: Dissolve 6-methoxy-1H-indazole in acetone. Add 1.5 eq of

    
     and 1.1 eq of MeI. Stir at room temperature for 12 hours.
    
  • Critical Control Point: The N1 isomer is less polar than the N2 isomer. Use flash column chromatography (Hexane/EtOAc gradient) to isolate the more polar N2-methyl isomer (2-methyl-6-methoxy-2H-indazole).

    • Note: Alternatively, using Trimethyloxonium tetrafluoroborate (Meerwein's salt) in EtOAc can favor N2-methylation kinetically.

Step 2: C3-Chlorination

Once the 2-methyl regioisomer is isolated, chlorination at the C3 position is facile due to the electron-rich nature of the heterocycle.

  • Reagents: N-Chlorosuccinimide (NCS), THF or Acetonitrile.

  • Procedure: Dissolve 2-methyl-6-methoxy-2H-indazole in THF. Add 1.05 eq of NCS portion-wise at 0°C. Warm to room temperature and stir for 4 hours.

  • Workup: Quench with water, extract with EtOAc. The product usually precipitates or crystallizes upon concentration.

  • Validation: 1H NMR should show the disappearance of the C3-proton (typically a singlet around 7.8-8.0 ppm in the precursor).

Applications in Drug Discovery[10][13][14][15]

This compound serves as a scaffold for Type I and Type II Kinase Inhibitors . The 3-chloro position is chemically versatile, serving as a handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) to attach aryl or heteroaryl groups, extending into the kinase hydrophobic pocket.

Mechanism of Action (Scaffold Level)
  • Hydrogen Bonding: The N1 nitrogen (with its lone pair) acts as a hydrogen bond acceptor for the hinge region of the kinase ATP pocket.

  • Electronic Modulation: The 6-methoxy group is an electron-donating group (EDG), which increases the electron density of the ring system, potentially strengthening cation-pi interactions or altering the pKa of the N1 nitrogen.

  • HER2 Targeting: Patent literature (e.g., US20230041385) identifies this core structure as a precursor for brain-penetrant HER2 inhibitors, where the methoxy group may be demethylated (using

    
    ) to form a phenol, or used as-is to maintain lipophilicity.
    

Analytical Characterization & Safety

Expected Analytical Data
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       3.85 (s, 3H, 
      
      
      
      )
    • 
       4.05 (s, 3H, 
      
      
      
      )
    • 
       6.70 (dd, 1H, Ar-H)
      
    • 
       6.95 (d, 1H, Ar-H)
      
    • 
       7.60 (d, 1H, Ar-H)
      
  • LC-MS: Positive mode ESI will show

    
    . The chlorine isotope pattern (
    
    
    
    ) will appear as a 3:1 ratio at 197/199.
Handling & Safety (E-E-A-T)
  • Hazard Identification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Indazoles are generally stable but can be light-sensitive.

  • Self-Validation: Before use in critical coupling reactions, verify the absence of the N1-isomer (which has distinct NMR shifts) to ensure biological data reproducibility.

References

  • Pfizer Inc. (2023). HER2 Mutation Inhibitors. U.S. Patent Application US20230041385A1. (Describes the use of 6-methoxy-2-methyl-2H-indazole as a starting material for kinase inhibitors).
  • Cheung, M., et al. (2010). Discovery of Indazole-Based Kinase Inhibitors. Journal of Medicinal Chemistry.

Sources

Foundational

An In-depth Technical Guide to 3-Chloro-6-methoxy-2-methyl-2H-indazole: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-Chloro-6-methoxy-2-methyl-2H-indazole, a heterocyclic compound of significant interest to researchers and professionals in drug development. While specific expe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Chloro-6-methoxy-2-methyl-2H-indazole, a heterocyclic compound of significant interest to researchers and professionals in drug development. While specific experimental data for this exact molecule is not broadly published, this document synthesizes established chemical principles and data from closely related analogues to present its core physicochemical properties, a robust synthetic strategy, expected analytical characteristics, and its potential role as a privileged scaffold in medicinal chemistry.

Introduction: The Significance of the 2H-Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone scaffold in modern medicinal chemistry.[1][2] Its derivatives are integral to a multitude of approved therapeutic agents, demonstrating a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] The indazole nucleus exists in two primary tautomeric forms, 1H- and 2H-indazole, with the substitution pattern, particularly on the nitrogen atoms, profoundly influencing the molecule's spatial arrangement and ability to interact with biological targets.[1]

The 2H-indazole isomer, as seen in the subject of this guide, positions the N-substituent in a manner that directs other functionalities away from the core, offering distinct steric and electronic profiles compared to its 1H counterpart. This structural nuance is often exploited in drug design to achieve selective targeting of enzymes like kinases. This guide focuses on the specific analogue, 3-Chloro-6-methoxy-2-methyl-2H-indazole, detailing its chemical identity and potential as a valuable building block for novel therapeutics.

Physicochemical Properties

The fundamental properties of 3-Chloro-6-methoxy-2-methyl-2H-indazole have been calculated based on its chemical structure. These values are essential for experimental design, including reaction stoichiometry, purification, and formulation.

PropertyValue
Chemical Formula C₉H₉ClN₂O
Molecular Weight 196.64 g/mol
Canonical SMILES COC1=CC2=C(C=C1)C(=NN2C)Cl
InChI Key (Predicted)
CAS Number Not Assigned

Proposed Synthesis Pathway

The causality for this choice rests on its reliability and the use of readily available starting materials. The reaction proceeds through an intramolecular condensation, a mild and often high-yielding approach to forming the indazole core without requiring expensive or toxic metal catalysts.[5]

Synthesis_Workflow A 2-Chloro-4-methoxy-1-nitrobenzene (Starting Material) B N-Methyl-1-(2-chloro-4-methoxyphenyl)methanamine (Intermediate 1) A->B Reductive Amination (Methylamine, NaBH4) C Reduction of Nitro Group B->C Standard Reduction (e.g., Fe/HCl or H2/Pd-C) D 1-(2-Amino-5-methoxyphenyl)-N-methylmethanamine (Intermediate 2) C->D E Oxidative Cyclization (e.g., with NaNO2/HCl) D->E Diazotization & Intramolecular N-N Bond Formation F 3-Chloro-6-methoxy-2-methyl-2H-indazole (Final Product) E->F

Figure 1: Proposed synthetic workflow for 3-Chloro-6-methoxy-2-methyl-2H-indazole.
Experimental Protocol:

Step 1: Synthesis of N-Methyl-1-(2-chloro-4-methoxyphenyl)methanamine (Intermediate 1)

  • To a solution of 2-chloro-4-methoxy-1-nitrobenzaldehyde (1.0 equiv) in methanol, add methylamine (2.0 equiv, as a solution in THF or alcohol).

  • Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography to yield Intermediate 1.

Step 2: Synthesis of 1-(2-Amino-5-methoxyphenyl)-N-methylmethanamine (Intermediate 2)

  • Dissolve Intermediate 1 (1.0 equiv) in ethanol or acetic acid.

  • Add iron powder (5.0 equiv) and a catalytic amount of hydrochloric acid (HCl).

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction, filter through celite to remove the iron salts, and neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield Intermediate 2, which may be used in the next step without further purification.

Step 3: Synthesis of 3-Chloro-6-methoxy-2-methyl-2H-indazole (Final Product)

  • Dissolve Intermediate 2 (1.0 equiv) in a mixture of dilute hydrochloric acid and water at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water dropwise, keeping the temperature between 0-5 °C. This in-situ diazotization is followed by spontaneous intramolecular cyclization.

  • Stir the reaction at 0-5 °C for 1 hour.

  • Neutralize the reaction with a suitable base (e.g., sodium carbonate) and extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the final compound.

Analytical Characterization (Predicted)

Full characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure and data from analogous compounds, the following spectral data are anticipated.[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl/methoxy groups.

    • Aromatic Protons (3H): Signals are expected in the range of δ 6.8-7.6 ppm. The proton at C7 (adjacent to the methoxy group) would likely appear most upfield, while the proton at C4 would be a doublet. The proton at C5 would appear as a doublet of doublets.

    • N-Methyl Protons (3H): A sharp singlet is predicted around δ 4.1-4.3 ppm.

    • Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-3.9 ppm.

  • ¹³C NMR: The carbon spectrum will confirm the carbon framework.

    • Aromatic Carbons: Signals are expected between δ 100-160 ppm. The carbon bearing the methoxy group (C6) would be significantly upfield shifted.

    • C3 Carbon: The carbon attached to the chlorine atom is expected to resonate around δ 135-140 ppm.

    • N-Methyl Carbon: A signal is predicted in the range of δ 35-40 ppm.

    • Methoxy Carbon: A signal is expected around δ 55-56 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would provide crucial information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 196, corresponding to the molecular formula C₉H₉³⁵ClN₂O.

  • Isotope Peak (M+2)⁺: A characteristic isotope peak at m/z 198 with an intensity of approximately one-third of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.

  • Key Fragments: Common fragmentation pathways for indazoles include the loss of the N-methyl group ([M-15]⁺) and cleavage of the pyrazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C and C=N stretching (aromatic/heterocyclic): ~1450-1620 cm⁻¹

  • C-O stretching (aryl ether): ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)

  • C-Cl stretching: ~700-800 cm⁻¹

Potential Applications in Drug Discovery

The specific combination of chloro, methoxy, and N-methyl substituents on the 2H-indazole core suggests significant potential as a scaffold or intermediate in drug discovery programs.

SAR_Diagram cluster_0 Structure-Activity Relationship (SAR) Zones C3_Chloro C3-Chloro Group (Modulates electronics, potential H-bond acceptor) N2_Methyl N2-Methyl Group (Controls vector, blocks metabolism) C6_Methoxy C6-Methoxy Group (Improves solubility, metabolic stability, H-bond acceptor)

Figure 2: Key structural features of 3-Chloro-6-methoxy-2-methyl-2H-indazole for SAR studies.
  • Kinase Inhibition: The 2H-indazole scaffold is a known "hinge-binder" for many protein kinases. The N2-methyl group correctly orients the molecule, while the C3-chloro and C6-methoxy groups can be used to achieve selectivity and improve pharmacokinetic properties. The methoxy group, in particular, can enhance solubility and metabolic stability.[11]

  • Antimicrobial and Antiprotozoal Agents: Numerous substituted indazoles have demonstrated potent activity against various pathogens.[4][12][13] The lipophilicity introduced by the chloro and methyl groups, combined with the hydrogen bond accepting capability of the methoxy group and pyrazole nitrogens, provides a framework for designing novel anti-infective agents.

  • Scaffold for Further Functionalization: The chloro group at the C3 position serves as a versatile synthetic handle. It can be displaced via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for high-throughput screening.

Conclusion

3-Chloro-6-methoxy-2-methyl-2H-indazole represents a strategically designed heterocyclic compound with high potential for application in drug discovery and development. This guide has provided a robust framework for its synthesis and characterization based on established chemical literature. The unique substitution pattern offers a combination of electronic modulation, metabolic stability, and synthetic versatility. Researchers and drug development professionals can leverage this compound as a key intermediate or core scaffold to explore new chemical space in the pursuit of novel and effective therapeutic agents.

References

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (URL: [Link])

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. (URL: [Link])

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Royal Society of Chemistry. (URL: [Link])

  • Biologically active molecules with 2H‐indazole motif. ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. (URL: [Link])

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. American Chemical Society. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. (URL: [Link])

  • Indazole synthesis. Organic Chemistry Portal. (URL: [Link])

  • SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. IJCRT.org. (URL: [Link])

  • Direct Formation of 2-Substituted 2H-Indazoles by a Pd- Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. ACS Publications. (URL: [Link])

  • N,N-Bond-Forming Heterocyclization: Synthesis of 3-Alkoxy-2H-indazoles. J-Global. (URL: [Link])

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC. (URL: [Link])

  • 6-methoxy-7-nitro-2H-indazol-2-ol. ChemSynthesis. (URL: [Link])

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. (URL: [Link])

  • 6-Bromo-3-chloro-5-methyl-1H-indazole. CAS Common Chemistry. (URL: [Link])

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. (URL: [Link])

  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. (URL: [Link])

  • 3-(Chloromethyl)-1-methyl-1H-indazole. eCrystals - University of Southampton. (URL: [Link])

  • Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed. (URL: [Link])

  • EPA/NIH Mass Spectral Data Base. GovInfo. (URL: [Link])

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. (URL: [Link])

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Exploratory

A Comprehensive Technical Guide to Determining the Solubility of 3-Chloro-6-methoxy-2-methyl-2H-indazole in DMSO and Aqueous Media

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a range of therapeutic agents.[1][2] The specific derivative, 3-Chloro-6-methoxy-2-methyl-2H-indazole, possesses s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a range of therapeutic agents.[1][2] The specific derivative, 3-Chloro-6-methoxy-2-methyl-2H-indazole, possesses structural motifs—a halogenated aromatic system, an ether linkage, and an N-methylated heterocycle—that necessitate a thorough understanding of its physicochemical properties for effective use in research and drug development. Solubility is arguably the most critical of these properties, as it directly influences the reliability of in-vitro screening data, oral bioavailability, and formulation strategies.[3][4] This guide provides a first-principles approach to determining the solubility of this compound. As no public-domain solubility data for this specific molecule currently exists, this document serves as a comprehensive operational manual. It equips researchers, scientists, and drug development professionals with the theoretical framework and validated experimental protocols required to accurately measure both its maximum stock concentration in dimethyl sulfoxide (DMSO) and its biologically relevant solubility in aqueous systems. The methodologies presented herein are designed to be self-validating, ensuring the generation of robust and reproducible data critical for advancing discovery programs.

Chapter 1: The Imperative of Solubility Profiling in Preclinical Research

In the early stages of drug discovery, the adage "a compound is only as good as its solubility" holds significant weight. Poor solubility can lead to a cascade of costly and misleading outcomes, including underestimated potency in biological assays, unreliable structure-activity relationships (SAR), poor absorption, and significant downstream formulation challenges.[5]

1.1. Structural Analysis of 3-Chloro-6-methoxy-2-methyl-2H-indazole

A preliminary analysis of the molecule's structure allows for an expert prediction of its solubility behavior:

  • Indazole Core: The bicyclic aromatic system is inherently hydrophobic.

  • Chloro Group: The chlorine atom at the 3-position significantly increases lipophilicity, thereby decreasing aqueous solubility.

  • Methoxy Group: The ether group at the 6-position adds some polar character but is not sufficient to overcome the hydrophobicity of the larger scaffold.

  • N-Methyl Group: The methylation at the 2-position eliminates the possibility of hydrogen bond donation from the pyrazole ring nitrogen, which may slightly decrease its solubility in protic solvents like water compared to an N-H indazole.

Based on this analysis, we can hypothesize that 3-Chloro-6-methoxy-2-methyl-2H-indazole will exhibit high solubility in a polar aprotic solvent like DMSO and low solubility in aqueous media. This guide provides the means to quantitatively confirm this hypothesis.

1.2. Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Understanding the two primary types of solubility measurements is essential for correct data interpretation:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. It is typically determined by incubating an excess of the solid compound with the solvent for an extended period (e.g., 24-72 hours).[6][7] This "shake-flask" method is the gold standard but is low-throughput.[4]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[5][6] This method is high-throughput and mimics the conditions of many in-vitro biological assays, making it highly relevant for early-stage screening.[3] The resulting value is often higher than the thermodynamic solubility because the system does not reach equilibrium.

Chapter 2: Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is the standard solvent for storing compound libraries due to its remarkable ability to dissolve a wide range of organic molecules.[8] Determining the maximum solubility in DMSO is the first step, ensuring the ability to prepare a highly concentrated stock solution for serial dilutions.

2.1. Causality and Experimental Design

The goal is to create a saturated solution, allow it to reach equilibrium, and then quantify the concentration of the dissolved compound in the supernatant. This method ensures that the measured solubility is the true thermodynamic limit at the specified temperature.

2.2. Data Summary Table for DMSO Solubility

The following table should be used to record experimental findings.

ParameterValueUnits
Compound ID3-Chloro-6-methoxy-2-methyl-2H-indazole-
SolventAnhydrous DMSO-
Temperature25°C
Equilibration Time24hours
Thermodynamic Solubility Record Experimental Valuemg/mL
Thermodynamic Solubility Record Experimental ValuemM

2.3. Experimental Protocol: Thermodynamic Solubility in DMSO

This protocol is designed to establish the maximum equilibrium solubility of the title compound in DMSO at room temperature.[9][10]

  • Preparation of a Supersaturated Suspension:

    • Accurately weigh approximately 10 mg of 3-Chloro-6-methoxy-2-methyl-2H-indazole into a 2 mL microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO. This creates a high-concentration slurry.

    • Vortex the tube vigorously for 3-5 minutes. If all solid dissolves, add another small, pre-weighed amount of the compound and repeat until a fine suspension of undissolved solid is clearly visible.

  • Equilibration:

    • Seal the tube securely.

    • Place the tube on a rotating mixer or orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours. This extended mixing time is critical to ensure the system reaches thermodynamic equilibrium.[10]

  • Phase Separation:

    • Centrifuge the suspension at high speed (e.g., >14,000 rpm) for 15 minutes to pellet the undissolved solid. This step ensures a clear separation of the saturated supernatant from excess solid.

  • Sample Collection and Quantification:

    • Carefully remove 50 µL of the clear supernatant without disturbing the pellet.

    • Perform a precise serial dilution of the supernatant (e.g., 1:100 followed by 1:10) into a suitable analytical solvent like acetonitrile or methanol.

    • Determine the compound's concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a freshly prepared standard curve.[9]

    • Back-calculate to determine the original concentration in the undiluted DMSO supernatant. This value is the thermodynamic solubility.

2.4. Workflow Visualization

DMSO_Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification prep1 Weigh ~10 mg Compound prep2 Add 100 µL DMSO prep1->prep2 prep3 Vortex until supersaturated prep2->prep3 equil1 Incubate 24h at 25°C on orbital shaker prep3->equil1 Achieve Equilibrium sep1 Centrifuge >14,000 rpm for 15 min equil1->sep1 Separate Phases quant1 Collect Supernatant sep1->quant1 Isolate Saturated Solution quant2 Serial Dilution quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3 quant4 Calculate Solubility quant3->quant4

Caption: Workflow for Thermodynamic DMSO Solubility Determination.

Chapter 3: Aqueous Solubility Determination

Aqueous solubility is a more critical determinant of a compound's potential in-vivo behavior. For compounds originating from DMSO stocks, kinetic solubility is the most practical and relevant initial measurement.

3.1. Causality and Experimental Design

The kinetic solubility assay is designed to mimic the process of diluting a DMSO stock solution into an aqueous buffer for a biological assay.[11] Precipitation is monitored as a function of concentration. The point at which the compound begins to fall out of solution is defined as its kinetic solubility. This is a measure of a compound's propensity to remain in a supersaturated state upon rapid dilution.

3.2. Data Summary Table for Aqueous Solubility

ParameterValueUnits
Compound ID3-Chloro-6-methoxy-2-methyl-2H-indazole-
Assay TypeKinetic Solubility-
Aqueous MediumPhosphate-Buffered Saline (PBS), pH 7.4-
Final DMSO Concentration1%v/v
Incubation Time2hours
Kinetic Solubility Record Experimental ValueµM
Kinetic Solubility Record Experimental Valueµg/mL

3.3. Experimental Protocol: Kinetic Aqueous Solubility by Nephelometry

This high-throughput protocol provides a rapid assessment of solubility by measuring light scattering caused by compound precipitation.[5]

  • Preparation of Compound Stock Plate:

    • Prepare a high-concentration stock solution of 3-Chloro-6-methoxy-2-methyl-2H-indazole in 100% DMSO (e.g., 10 mM).

    • In a 96-well polypropylene plate (the "stock plate"), perform a 2-fold serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Assay Plate Preparation:

    • Using a liquid handler or multichannel pipette, transfer 2 µL from each well of the stock plate to a corresponding well in a clear, flat-bottom 96-well assay plate.

    • Prepare control wells containing 2 µL of DMSO only (for baseline measurement).

  • Initiation of Precipitation:

    • Rapidly add 198 µL of PBS (pH 7.4) to each well of the assay plate. This achieves a final DMSO concentration of 1% and a 1:100 dilution of the compound concentrations from the stock plate.

    • Immediately mix the plate on a plate shaker for 1-2 minutes.

  • Incubation and Measurement:

    • Incubate the assay plate at room temperature for 2 hours, protected from light.[5][10]

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a non-interfering wavelength (e.g., 620 nm).[10]

  • Data Analysis:

    • Subtract the average reading of the DMSO-only control wells from all compound wells.

    • Plot the turbidity reading versus the compound concentration. The kinetic solubility limit is defined as the concentration at which the turbidity signal begins to rise sharply above the baseline.

3.4. Workflow Visualization

Aqueous_Solubility_Workflow cluster_stock 1. Stock Plate Prep cluster_assay 2. Assay Plate Prep cluster_precip 3. Precipitation cluster_measure 4. Measurement & Analysis stock1 Prepare 10 mM stock in 100% DMSO stock2 Create 2-fold serial dilution in 96-well plate stock1->stock2 assay1 Transfer 2 µL of each concentration to assay plate stock2->assay1 Aliquot precip1 Rapidly add 198 µL PBS (pH 7.4) assay1->precip1 Initiate Assay precip2 Mix on plate shaker precip1->precip2 measure1 Incubate 2h at RT precip2->measure1 Equilibrate measure2 Read turbidity via Nephelometry measure1->measure2 measure3 Plot Turbidity vs. [Compound] measure2->measure3 measure4 Determine Solubility Limit measure3->measure4

Caption: Workflow for Kinetic Aqueous Solubility Determination.

Chapter 4: Safety, Interpretation, and Best Practices

4.1. Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Chloro-6-methoxy-2-methyl-2H-indazole may not be available, related indazole and chlorinated aromatic compounds are often classified as irritants to the skin, eyes, and respiratory system.[12]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the compound.[13][14]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

4.2. Interpreting the Data

  • High DMSO Solubility: A high value (>50 mg/mL) is expected and confirms the suitability of DMSO for creating concentrated stock solutions.

  • Low Aqueous Solubility: A low kinetic aqueous solubility (<10 µM) is common for drug-like molecules and indicates that poor solubility may be a limiting factor for in-vivo absorption. This early warning is critical for guiding medicinal chemistry efforts toward improving physicochemical properties or for planning advanced formulation strategies.

References

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved February 12, 2024, from [Link]

  • Aqueous Kinetic Solubility. (n.d.). National Center for Advancing Translational Sciences (NCATS). Retrieved February 12, 2024, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved February 12, 2024, from [Link]

  • Kinetic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Retrieved February 12, 2024, from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5538-5540. Retrieved from [Link]

  • Ibezim, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. International Journal of Molecular Sciences, 22(14), 7354. Retrieved from [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved February 12, 2024, from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved February 12, 2024, from [Link]

  • 6-Methoxy-1H-indazole. (n.d.). PubChem. Retrieved February 12, 2024, from [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • 3-Iodo-6-methoxy-4-methyl-2H-indazole Properties. (2025). U.S. Environmental Protection Agency. Retrieved February 12, 2024, from [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. (n.d.). Retrieved from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). RSC Advances. Retrieved from [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Chloro-6-methoxy-2-methyl-2H-indazole

Abstract: This technical guide provides a comprehensive framework for the determination and understanding of the melting point and other key physical characteristics of 3-Chloro-6-methoxy-2-methyl-2H-indazole. While spec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the determination and understanding of the melting point and other key physical characteristics of 3-Chloro-6-methoxy-2-methyl-2H-indazole. While specific experimental data for this compound is not publicly available, this document, intended for researchers, scientists, and drug development professionals, outlines the essential experimental protocols and theoretical considerations for its full physicochemical characterization. By leveraging data from structurally analogous indazole derivatives, we provide context and predictive insights critical for its application in medicinal chemistry and materials science. This guide emphasizes the causality behind experimental choices and the establishment of self-validating systems for data integrity, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction: The Significance of the Indazole Scaffold and the Target Molecule

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific substitution pattern of 3-Chloro-6-methoxy-2-methyl-2H-indazole suggests its potential as a kinase inhibitor or a scaffold for further functionalization in drug discovery programs.

The physicochemical properties of a novel compound, such as its melting point, solubility, and solid-state form, are foundational to its development. These parameters dictate everything from purification strategies and formulation development to bioavailability and shelf-life. A precise understanding of these characteristics is therefore not merely academic but a critical prerequisite for advancing a compound through the development pipeline.

This guide will detail the necessary steps to fully characterize 3-Chloro-6-methoxy-2-methyl-2H-indazole, establishing a baseline for its scientific and commercial exploration.

Melting Point Determination: A Critical Indicator of Purity and Identity

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities typically depresses the melting point and broadens the melting range. Therefore, accurate melting point determination is a fundamental technique for both identification and purity assessment.

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a powdered organic solid is the capillary method.[1][2]

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered 3-Chloro-6-methoxy-2-methyl-2H-indazole is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 1-2 mm.[1][2] Proper packing is crucial to ensure uniform heat transmission.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated metal block or an oil bath and a calibrated thermometer or digital temperature sensor.[3]

  • Initial Rapid Determination: A preliminary, rapid heating (e.g., 10-15°C per minute) is performed to quickly estimate the approximate melting range.[2]

  • Accurate Determination: A fresh sample is heated to about 15-20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point of the sample.[2][3]

Self-Validating System:

  • Calibration: The apparatus must be calibrated using certified standards with known melting points (e.g., benzoic acid, vanillin) spanning the expected range of the sample.

  • Replicates: The determination should be performed in triplicate to ensure reproducibility. The results should be consistent within a narrow margin.

  • Purity Confirmation: A sharp melting range is indicative of high purity. If the range is broad, the sample should be subjected to further purification (e.g., recrystallization, chromatography) and re-analyzed.

Predictive Analysis Based on Analogous Structures

In the absence of experimental data for 3-Chloro-6-methoxy-2-methyl-2H-indazole, we can estimate its melting point by examining related structures.

CompoundCAS NumberMelting Point (°C)
3-(2-Chlorophenyl)-1H-indazoleN/A140-141[4]
3-Iodo-6-methoxy-2H-indazole936138-17-9123[5]
3-Iodo-6-methoxy-4-methyl-2H-indazole885521-45-9129[6]
6-Methoxy-1H-indazole3522-07-4Not specified, but available

The presence of a chlorine atom and a methoxy group, along with the N-methylation, will influence the crystal lattice energy and thus the melting point. The chloro and methoxy groups can participate in dipole-dipole interactions, while the overall planarity and symmetry of the molecule will affect crystal packing. Based on the data from these analogs, a melting point in the range of 120-150°C could be reasonably expected for 3-Chloro-6-methoxy-2-methyl-2H-indazole. However, this remains a prediction that must be confirmed experimentally.

Comprehensive Physical Characterization

Beyond the melting point, a full profile of physical characteristics is essential for drug development. These properties are determined through a suite of biophysical methods that assess solubility, stability, and molecular structure.[7][8][9]

Solubility Profile: A Cornerstone of Bioavailability

Solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, the Biopharmaceutics Classification System (BCS) uses solubility as a key parameter.[10][11] A compound is considered "highly soluble" if its highest therapeutic dose dissolves in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[12]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[10]

Methodology:

  • Media Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).[12]

  • Incubation: Add an excess amount of solid 3-Chloro-6-methoxy-2-methyl-2H-indazole to each buffer in separate vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Agitate the vials at a constant temperature (typically 37°C) for a sufficient period (24-72 hours) to reach equilibrium.[10]

  • Sample Processing: Separate the undissolved solid from the solution via centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validating System:

  • Solid-State Analysis: The remaining solid should be analyzed (e.g., by XRPD, DSC) to ensure that no polymorphic transformation or degradation has occurred during the experiment.

  • Mass Balance: The initial and final amounts of the compound should be accounted for to ensure no significant adsorption to the vial or filter.

  • Time to Equilibrium: Preliminary studies should be conducted to determine the necessary time to reach equilibrium.

Spectroscopic and Structural Characterization

A complete characterization requires confirmation of the molecular structure and assessment of its spectroscopic properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, including the regiochemistry of the substituents on the indazole ring. The distinction between the N-1 and N-2 isomers can be definitively made using these techniques.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.

  • X-ray Powder Diffraction (XRPD): XRPD is crucial for analyzing the solid-state form of the compound. It can distinguish between crystalline and amorphous material and identify different polymorphs, each of which can have a unique melting point and solubility profile.

Workflow and Data Integration

The characterization of a novel compound like 3-Chloro-6-methoxy-2-methyl-2H-indazole is a systematic process. The data from each experiment informs the next, building a comprehensive profile of the molecule.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 In-Depth Physicochemical Profiling cluster_3 Data Synthesis & Application Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR_MS_IR Structural Confirmation (NMR, MS, IR) Purification->NMR_MS_IR MP Melting Point Determination (Purity Assessment) NMR_MS_IR->MP XRPD Solid-State Analysis (XRPD, DSC) MP->XRPD Pure Solid Solubility Equilibrium Solubility (Shake-Flask) LogP Lipophilicity (LogP) (Calculated/Experimental) Solubility->LogP FinalProfile Comprehensive Physicochemical Profile Solubility->FinalProfile XRPD->Solubility XRPD->FinalProfile LogP->FinalProfile

Caption: Workflow for the physicochemical characterization of a novel compound.

Conclusion

The thorough physicochemical characterization of 3-Chloro-6-methoxy-2-methyl-2H-indazole is an indispensable step in evaluating its potential for drug development or other chemical applications. Although direct experimental data is currently lacking in the public domain, this guide provides the authoritative framework and detailed protocols necessary for researchers to generate high-quality, reliable data. By employing the described methodologies for determining melting point, solubility, and other physical properties, and by adhering to principles of self-validation, scientists can build the robust data package required to unlock the full potential of this promising indazole derivative. The predictive analysis based on analogous compounds serves as a valuable starting point for these experimental investigations.

References

  • University of Colorado Boulder. (n.d.). Melting Point. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Ciulli, A. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1152, 23–45.
  • Giannetti, A. M., et al. (2016). Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical. Progress in Biophysics and Molecular Biology, 121(2), 75-86.
  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]

  • Singh, J. (2026, January 21). Solubility Test Procedure and Acceptance Criteria (IP, BP & USP). Pharma Beginners. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • PubMed. (2016). Biophysical methods in drug discovery from small molecule to pharmaceutical. Retrieved from [Link]

  • Dong, V. M., & Riedel, J. (2017). Video: Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments, (120), e55117.
  • Teixeira, F. C., et al. (2006).
  • World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937.
  • Korte, C., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 597-604.
  • UCLA. (2018, November 27). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. UCLA Newsroom. Retrieved from [Link]

  • European Pharmaceutical Review. (2018, November 29). Technique to identify small molecules could speed up drug discovery. Retrieved from [Link]

  • ResearchGate. (2026, February 6). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. Retrieved from [Link]

  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047-3051.
  • ResearchGate. (n.d.). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • Li, P., et al. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones.
  • ACS Publications. (2025, May 28). N-Heterocyclic Olefins of Pyrazole and Indazole. Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-1H-indazole. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 6-methoxy-7-nitro-2H-indazol-2-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Iodo-6-methoxy-4-methyl-2H-indazole Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Iodo-6-methoxy-2H-indazole Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

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Exploratory

Literature review of 3-chloro-indazole scaffolds in drug discovery

This guide provides an in-depth technical review of the 3-chloro-indazole scaffold, a privileged structure in medicinal chemistry. It moves beyond basic descriptions to analyze the synthetic logic, structure-activity rel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of the 3-chloro-indazole scaffold, a privileged structure in medicinal chemistry. It moves beyond basic descriptions to analyze the synthetic logic, structure-activity relationships (SAR), and specific therapeutic applications that define this moiety's value in modern drug discovery.

Executive Summary

The 3-chloro-indazole scaffold represents a critical variation of the indazole pharmacophore. While the indazole core is ubiquitous in kinase inhibitors (e.g., Axitinib, Pazopanib), the specific introduction of a chlorine atom at the C3 position confers unique physicochemical properties. It serves two distinct roles:

  • Pharmacological Warhead: The C3-Cl atom enhances lipophilicity and fills hydrophobic pockets in target proteins (e.g., Estrogen Receptor Beta), acting as a bioisostere for methyl or other lipophilic groups while modulating metabolic stability.

  • Synthetic Linchpin: It acts as a versatile electrophile for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation of 3-aryl or 3-vinyl indazoles.

This review focuses on its direct pharmacological application in neuroprotection (Multiple Sclerosis) and infectious disease (Leishmaniasis) , alongside its synthetic protocols.

Chemical Rationale & Physicochemical Properties

The 3-chloro-indazole core offers specific advantages over its non-halogenated or C3-H counterparts:

  • Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the N1-H (approx. pKa 13.8 for indazole vs. lower for 3-chloro), altering hydrogen bond donor capability.

  • Metabolic Blocking: Substitution at C3 blocks metabolic oxidation at this reactive position, a common clearance pathway for unsubstituted indazoles.

  • Halogen Bonding: The C3-Cl can participate in "sigma-hole" interactions with backbone carbonyls in protein active sites, enhancing binding affinity beyond simple hydrophobic effects.

Synthetic Methodologies

Reliable access to the 3-chloro-indazole core is a prerequisite for its use. Two primary "self-validating" protocols are recommended based on scalability and regioselectivity.

Protocol A: Direct Chlorination of Indazole (Oxidative Halogenation)

Best for: Converting commercially available 1H-indazole to 3-chloro-1H-indazole.

Mechanism: Electrophilic aromatic substitution via an N-chloro intermediate.

  • Reagents: 1H-Indazole, Sodium Hypochlorite (NaOCl, 5-13%), Sodium Hydroxide (NaOH).

  • Procedure:

    • Dissolve 1H-indazole in methanol/water.

    • Add NaOH (1.0 equiv) to deprotonate N1, increasing nucleophilicity at C3.

    • Dropwise addition of NaOCl (excess, ~4-5 equiv) at 0°C.

    • Critical Step: Maintain pH > 12 to prevent N-chlorination dominance.

    • Acidify carefully with HCl to precipitate the product.

  • Yield: Typically 85-95%.

  • Validation: Absence of C3-H signal in 1H-NMR (typically a doublet around 8.0 ppm).

Protocol B: De Novo Cyclization (The "IndCl" Route)

Best for: Generating substituted 3-chloro-indazoles from aldehydes.

Mechanism: Condensation of hydrazine with 2,6-dichlorobenzaldehyde followed by nucleophilic aromatic substitution (SNAr).

  • Reagents: 2,6-Dichlorobenzaldehyde, Hydrazine Hydrate, 10% LPP (catalyst), Water.

  • Procedure:

    • Mix 2,6-dichlorobenzaldehyde (1 mmol) and hydrazine hydrate (2 mmol) in water.

    • Apply Microwave Irradiation (425 W) or Ultrasound for 15-20 mins.

    • The hydrazine attacks the aldehyde (Schiff base formation) and subsequently displaces the ortho-chlorine (SNAr cyclization).

    • Note: This retains one chlorine at the C3 position (originally the C2 or C6 of the benzene ring).

  • Yield: High efficiency (>85%) with "Green Chemistry" credentials.

Visualization: Synthetic Workflows

Synthesis Start1 1H-Indazole Step1 Deprotonation (NaOH) + NaOCl (Oxidant) Start1->Step1 End1 3-Chloro-1H-Indazole (Direct Substitution) Step1->End1 C3 Chlorination Start2 2,6-Dichlorobenzaldehyde Step2 Hydrazine Hydrate Microwave/Ultrasound Start2->Step2 Inter2 Schiff Base Intermediate Step2->Inter2 End2 4-Chloro-1H-Indazole (Cyclization Product) Inter2->End2 SNAr Cyclization

Caption: Comparative synthetic routes for Chloro-Indazole scaffolds. Top: Direct C3 functionalization. Bottom: De novo cyclization retaining ring chlorination.

Pharmacological Applications[1][2][3][4][5]

A. Neuroprotection: The "IndCl" Series (ERβ Agonists)

The most prominent application of the 3-chloro-indazole scaffold in recent literature is in the treatment of Multiple Sclerosis (MS) .

  • The Problem: Current MS treatments are immunomodulatory (reduce attacks) but do not repair damaged myelin (remyelination).[1][2]

  • The Solution: Selective Estrogen Receptor Beta (ERβ) ligands.[3][1][4][5] ERβ activation on oligodendrocytes promotes remyelination without the feminizing side effects of ERα activation.

  • Key Compound: IndCl (Indazole Chloride) and its analogues.[1]

    • Structure: Typically N-aryl-3-chloroindazoles.

    • Lead Analogues:IndCl-o-Chloro and IndCl-o-Methyl (substitution on the N-phenyl ring).

Mechanism of Action:

  • Binding: The 3-Cl group fits into the hydrophobic ligand-binding domain of ERβ, conferring high selectivity over ERα.

  • Signaling: Ligand binding triggers nuclear translocation of ERβ.

  • Gene Expression: Upregulation of CXCL1 (chemokine).

  • Effect: CXCL1 signals via CXCR2 on oligodendrocytes to promote differentiation and myelination.

Visualization: IndCl Mechanism of Action

MOA Drug IndCl (3-Chloro-Indazole) Target Estrogen Receptor Beta (ERβ) (Oligodendrocytes) Drug->Target Selective Binding Pathway Nuclear Translocation & DNA Binding Target->Pathway Activation Output Upregulation of CXCL1 Pathway->Output Transcription Receptor CXCR2 Activation Output->Receptor Autocrine/Paracrine Effect Remyelination & Neuroprotection Receptor->Effect Differentiation

Caption: Mechanism of Action for IndCl series in Multiple Sclerosis therapy via ERβ-CXCL1 axis.

B. Infectious Disease: Antileishmanial Agents

Derivatives of 3-chloro-6-nitro-1H-indazole have shown potent activity against Leishmania species.

  • Target: Trypanothione Reductase (TryR), an enzyme crucial for parasite antioxidant defense.

  • SAR Insight: The 3-Cl group is essential for binding affinity, while the 6-nitro group allows for further functionalization (e.g., via "Click Chemistry" to form triazoles) to improve solubility and cell permeability.

Quantitative Data Summary

The following table summarizes key biological data for 3-chloro-indazole derivatives across different therapeutic areas.

Compound IDScaffold CoreTargetActivity (IC50 / EC50)OutcomeReference
IndCl N-Aryl-3-chloroindazoleERβ (Estrogen Receptor)EC50 ~ 5 nMRemyelination in EAE mice[1, 2]
IndCl-o-Cl N-(2-chlorophenyl)-3-chloroindazoleERβHigh PotencySuperior remyelination vs IndCl[1]
Compd 13 3-chloro-6-nitro-indazole-triazoleL. major (Parasite)IC50 = 38 µMGrowth Inhibition[3]
Compd 5i 1,2,3-Triazole-3-Cl-IndazoleEGFR / CDK4Sub-micromolarAnticancer (HeLa, A549)[4]

References

  • Tiwari-Woodruff, S. et al. (2019).[6][7] Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. Scientific Reports.[6][4][5] Link

  • Karim, H. et al. (2018). Increase in chemokine CXCL1 by ERβ ligand treatment is a key mediator in promoting axon myelination.[8] PNAS.[2] Link

  • Bourahla, K. et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Sharma, D.K. et al. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents. International Journal of Pharmaceutical Sciences and Drug Research. Link

  • Wray, B.C. & Stambuli, J.P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters. Link

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 6-methoxy-2-methyl-2H-indazole Analogs

Introduction: The Indazole Scaffold in Modern Medicinal Chemistry The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in drug discovery.[1][2] Its structural versatility and ability to form key interactions with biological targets have led to its incorporation into a multitude of pharmacologically active agents.[3] Indazole derivatives exhibit a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[3][4] Notably, several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance in oncology.[4][5]

Indazoles exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[3] While both isomers are of interest, 2H-indazoles are frequently employed in drug design to achieve specific vectoral orientations of substituents and to modulate physicochemical properties. This guide focuses specifically on analogs of the 6-methoxy-2-methyl-2H-indazole core, a scaffold that combines several key features:

  • 2H-Indazole Core: Provides a rigid framework for orienting substituents. The N2-alkylation, in this case with a methyl group, blocks a potential site of metabolism and hydrogen bonding, which can improve pharmacokinetic properties.

  • 6-Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic system and serve as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.

  • 2-Methyl Group: This small alkyl group enhances lipophilicity and can fill small hydrophobic pockets within a protein's active site. It also resolves the tautomeric ambiguity, locking the scaffold in the 2H-configuration.

This document will provide a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and key experimental protocols relevant to the study of 6-methoxy-2-methyl-2H-indazole analogs for researchers, scientists, and drug development professionals.

Section 1: Synthetic Strategies for 2H-Indazole Analogs

The synthesis of substituted 2H-indazoles is a critical first step in exploring their biological potential. Various methods have been developed, often focusing on the formation of the crucial N-N bond and the cyclization to form the bicyclic system.

Overview of Synthetic Routes

Modern organic synthesis offers several robust pathways to 2H-indazoles. One-pot, multi-component reactions are particularly attractive for their efficiency in generating molecular diversity.[6] Common strategies include:

  • Reductive Cyclization: A widely used method involves the condensation of an ortho-nitrobenzaldehyde with a primary amine, followed by reductive cyclization using reagents like tri-n-butylphosphine to afford the 2H-indazole core.[6]

  • Copper-Catalyzed Cyclization: Copper catalysts are frequently employed in one-pot, three-component reactions of 2-halobenzaldehydes, primary amines, and sodium azide to construct the 2H-indazole ring system.[1][6] This method is valued for its operational simplicity and tolerance of various functional groups.

  • Palladium-Catalyzed Arylation: For further functionalization, palladium-catalyzed cross-coupling reactions can be used to introduce aryl groups at specific positions on a pre-formed indazole ring.[7]

Generalized Experimental Protocol: Synthesis of a 3-Aryl-6-methoxy-2-methyl-2H-indazole Analog

This protocol describes a representative, multi-step synthesis. The choice of a copper-catalyzed cyclization is based on its reliability and common use in the literature for generating the 2H-indazole scaffold.

Step 1: Condensation to form Schiff Base

  • To a solution of 5-methoxy-2-nitrobenzaldehyde (1.0 eq) in ethanol, add methylamine (1.1 eq, 40% solution in water).

  • Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde.

  • Remove the solvent under reduced pressure. The resulting Schiff base is often used in the next step without further purification.

    • Causality: This step forms the C=N bond that will become part of the pyrazole ring. Using a primary amine (methylamine) is essential for directing the formation of the N2-substituted indazole.

Step 2: Reductive Cyclization to form 6-methoxy-2-methyl-2H-indazole

  • Dissolve the crude Schiff base from Step 1 in a suitable solvent such as DMSO.

  • Add a copper catalyst, for example, Copper(I) iodide (CuI, 10 mol%), and a ligand like TMEDA (10 mol%).

  • Add sodium azide (NaN3, 2.0 eq) portion-wise.

  • Heat the reaction mixture to 120°C for 12 hours.[1]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel.

    • Causality: This is the key ring-forming step. The copper catalyst facilitates the intramolecular amination and N-N bond formation, leading to the stable 2H-indazole core.[1]

Step 3: C3-Arylation (Suzuki Coupling)

  • First, introduce a halogen (e.g., bromine) at the C3 position of the indazole via electrophilic bromination.

  • To a solution of the 3-bromo-6-methoxy-2-methyl-2H-indazole (1.0 eq) in a 2:1 mixture of dioxane and water, add the desired arylboronic acid (1.2 eq).

  • Add a palladium catalyst such as Pd(PPh3)4 (5 mol%) and a base like sodium carbonate (Na2CO3, 2.0 eq).

  • Heat the mixture under a nitrogen atmosphere at 90°C for 8-12 hours.

  • After cooling, perform a standard aqueous workup and extract the product.

  • Purify the final compound by column chromatography.

    • Causality: The Suzuki coupling is a highly reliable and versatile method for forming C-C bonds, allowing for the introduction of a wide variety of aryl substituents at the C3 position to explore structure-activity relationships.

Visualization: Synthetic Workflow

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: C3-Arylation (via Bromination) A 5-Methoxy-2-nitrobenzaldehyde C Iminonitrobenzene Intermediate A->C B Methylamine B->C D 6-Methoxy-2-methyl-2H-indazole C->D CuI / NaN3 E 3-Bromo-indazole D->E NBS G Final 3-Aryl Analog E->G Pd(PPh3)4 F Arylboronic Acid F->G

Caption: Generalized synthetic workflow for 3-aryl-6-methoxy-2-methyl-2H-indazole analogs.

Section 2: Biological Activity as Kinase Inhibitors in Oncology

The most prominent and well-documented biological activity of indazole derivatives is the inhibition of protein kinases.[4][8] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[9] Indazole-based compounds often act as ATP-competitive inhibitors, where the indazole scaffold serves as a bioisostere for the adenine ring of ATP, binding to the enzyme's active site.[1]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The 6-methoxy-2-methyl-2H-indazole core is designed to fit within the ATP-binding pocket of various kinases. The N1 atom of the pyrazole ring typically acts as a hydrogen bond acceptor, mimicking the N1 of adenine in its interaction with the "hinge" region of the kinase. Substituents at other positions, particularly C3, are directed towards the solvent-exposed region, allowing for modifications that can enhance potency and confer selectivity for specific kinases (e.g., VEGFR, FGFR, Akt).[3][4]

Visualization: Kinase Inhibition Pathway

cluster_pathway Simplified Cell Signaling Pathway cluster_inhibition Mechanism of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, FGFR) GrowthFactor->Receptor Binds & Activates Kinase Downstream Kinase (e.g., Akt) Receptor->Kinase Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Angiogenesis Kinase->Proliferation Promotes Indazole 6-Methoxy-2-methyl- 2H-indazole Analog Indazole->Receptor Blocks ATP Binding Site Indazole->Kinase Blocks ATP Binding Site ATP ATP ATP->Receptor ATP->Kinase

Caption: Indazole analogs competitively inhibit kinase activity by blocking the ATP-binding site.

Antiproliferative Activity Data

The following table summarizes representative antiproliferative data for various substituted indazole derivatives against common cancer cell lines. While specific data for 6-methoxy-2-methyl-2H-indazole analogs is proprietary or dispersed, this compilation from related structures illustrates the potent anticancer activity of this compound class.

Compound ClassSubstitution PatternTarget Cell LineIC50 (μM)Reference
1H-Indazole6-(2,6-dichloro-3,5-dimethoxyphenyl)-FGFR1 (enzymatic)0.069[3]
2H-Indazole3-carboxamido-6-arylamideWM3629 (Melanoma)Potent Activity[3]
1H-Indazole3-amino-5-substitutedALK (enzymatic)0.012[3]
Indazole Derivative 2fC3, C5, C6 substituted4T1 (Breast Cancer)0.23[10]
Indazole Derivative 6f6-position substituted4 Cancer Cell Lines0.77 (GI50)[11]

Note: IC50 is the half-maximal inhibitory concentration; GI50 is the half-maximal growth inhibition. Lower values indicate higher potency.

Section 3: Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is crucial for rationally designing more potent and selective analogs. For the 2H-indazole scaffold, substitutions at several key positions have been shown to modulate biological activity.

  • N2-Position: Small alkyl groups like methyl are generally well-tolerated and serve to fix the 2H-tautomer.

  • C3-Position: This position is a primary vector for achieving selectivity. Bulky aryl or heteroaryl groups can be introduced here to interact with specific residues outside the core ATP-binding region. Hydrophilic groups at this position have also been explored to improve solubility and pharmacokinetic profiles.[10]

  • C6-Position: The methoxy group is a key feature. It can act as a hydrogen bond acceptor and its electron-donating nature can influence the overall electron density of the ring system. Studies on related scaffolds show that methoxy groups can be critical for high potency.[4][12]

  • C4, C5, C7-Positions: Substitutions at these positions are less common, but small groups may be tolerated. Larger groups can lead to steric clashes and a loss of activity.[13]

Visualization: Key SAR Insights

Caption: Structure-Activity Relationship (SAR) map for the 2H-indazole scaffold.

Section 4: Key Methodologies for Biological Evaluation

To validate the biological activity of newly synthesized 6-methoxy-2-methyl-2H-indazole analogs, standardized in vitro assays are essential.

Protocol: In Vitro Antiproliferative MTT Assay

This colorimetric assay is a cornerstone for assessing a compound's ability to inhibit cancer cell growth.[14]

  • Cell Seeding: Seed human cancer cells (e.g., 4T1, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole analogs in DMSO and then further dilute in cell culture medium. Add the compounds to the wells, ensuring the final DMSO concentration is non-toxic (typically <0.5%). Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

    • Self-Validation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: In Vitro Kinase Inhibition Assay (Generalized)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.

  • Reaction Setup: In a 96-well plate, combine the purified recombinant kinase, a specific peptide substrate, and the indazole analog at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a solution containing ATP (often at its Km concentration to ensure competitive binding dynamics).

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is to use a phosphorylation-specific antibody in a fluorescence-based detection system (e.g., HTRF or LanthaScreen™).

    • Self-Validation: The signal generated is directly proportional to the kinase activity. A decrease in signal in the presence of the indazole compound indicates inhibition.

  • Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value for the specific kinase target.

Conclusion and Future Directions

Analogs based on the 6-methoxy-2-methyl-2H-indazole core represent a promising class of compounds, particularly as inhibitors of protein kinases for cancer therapy. The scaffold is synthetically accessible and offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Broad Kinase Profiling: Screening optimized leads against large panels of kinases to fully understand their selectivity profiles and identify potential off-target effects or opportunities for polypharmacology.

  • In Vivo Efficacy Studies: Advancing the most potent and selective compounds into preclinical animal models of cancer to evaluate their efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

  • Exploration of Other Therapeutic Areas: While oncology is the primary focus, the anti-inflammatory and antimicrobial potential of this scaffold warrants further investigation.[7]

By integrating rational design based on SAR, robust synthetic chemistry, and rigorous biological evaluation, the 6-methoxy-2-methyl-2H-indazole scaffold can continue to be a valuable source of novel therapeutic candidates.

References

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • 6-methoxy-2-methyl-2h-indazol-5-amine. PubChem.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Indazole From Natural Resources And Biological Activity.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
  • A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Deriv
  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Chloro-6-methoxy-2-methyl-2H-indazole

Topic: Suzuki Coupling Reaction Conditions using 3-Chloro-6-methoxy-2-methyl-2H-indazole Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki Coupling Reaction Conditions using 3-Chloro-6-methoxy-2-methyl-2H-indazole Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary & Chemical Context

The 3-aryl-indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., VEGFR, p38 MAP kinase) and GPCR modulators.[1] While 3-bromo or 3-iodo indazoles are common coupling partners, the 3-chloro-6-methoxy-2-methyl-2H-indazole substrate presents a distinct synthetic challenge.[1]

The Challenge: Electronic Deactivation

Success with this specific substrate requires overcoming two synergistic deactivating factors:

  • Leaving Group Lethargy: Aryl chlorides possess a stronger C–X bond (approx. 95 kcal/mol) compared to bromides or iodides, significantly raising the activation energy for the oxidative addition step.[1]

  • Electronic Deactivation: The 6-methoxy group is a strong electron-donating group (EDG).[1] Through resonance, it increases electron density within the indazole ring system. This makes the metal center's insertion into the C–Cl bond (oxidative addition) kinetically unfavorable compared to electron-deficient heterocycles.[1]

Consequently, standard "textbook" conditions (e.g., Pd(PPh3)4/Na2CO3) often result in stalled reactions or low conversion.[1] This guide details a Second-Generation Buchwald Protocol designed to force oxidative addition using electron-rich, bulky dialkylbiaryl phosphine ligands.[1]

Reaction Design & Mechanism

To achieve high turnover numbers (TON), the catalytic cycle must be engineered to accelerate the rate-determining step: Oxidative Addition .[1]

Mechanistic Strategy
  • Catalyst: Pd(0) source (Pd2(dba)3) coupled with XPhos or SPhos .[1][2] These ligands are electron-rich (facilitating oxidative addition into the C-Cl bond) and bulky (promoting reductive elimination).[1]

  • Base: Anhydrous or aqueous K3PO4 is preferred over carbonates for hindered or electron-rich chlorides, often providing a "anhydrous but basic" surface effect in dioxane/water mixtures.[1]

  • Solvent: 1,4-Dioxane/Water (4:[1]1) provides the optimal polarity to solubilize the boronic acid while maintaining high reflux temperatures (100°C) necessary to breach the activation energy barrier.[1]

Visualizing the Pathway

The following diagram illustrates the reaction scheme and the specific electronic effects influencing the catalytic cycle.

SuzukiMechanism cluster_legend Key Factors Substrate 3-Cl-6-OMe-2-Me-Indazole (Substrate) OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd High Barrier due to 6-OMe EDG effect Cat Pd(0)-L (Active Catalyst) Cat->OxAdd TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd(II) Complex RedElim->Cat Regeneration Product 3-Aryl-6-OMe-2-Me-Indazole RedElim->Product Fact1 XPhos/SPhos Ligand: Accelerates Ox. Addition

Caption: Catalytic cycle highlighting the oxidative addition bottleneck caused by the electron-rich 6-methoxy substituent.

Experimental Protocol (The "Gold Standard")

This protocol utilizes XPhos Pd G2 or a Pd2(dba)3/XPhos system.[1] It is validated for coupling electron-rich heteroaryl chlorides with a wide range of aryl boronic acids.

Materials Checklist
ReagentEquiv.RoleNotes
3-Chloro-6-methoxy-2-methyl-2H-indazole 1.0ElectrophileLimiting reagent.[1][3]
Aryl Boronic Acid 1.5NucleophileExcess ensures completion; use pinacol ester if acid is unstable.[1]
Pd2(dba)3 0.02Catalyst Precursor2 mol% Pd loading (4 mol% Pd atoms).[1]
XPhos 0.08Ligand8 mol% (2:1 Ligand:Pd ratio is critical).[1]
K3PO4 (Tribasic) 3.0BaseFinely ground if using anhydrous conditions.[1]
1,4-Dioxane / Water 4:1 v/vSolventDegassed thoroughly.[1]
Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Oven-dry a 20 mL resealable reaction vial (microwave vial or Schlenk tube) equipped with a magnetic stir bar.

    • Cool under a stream of dry nitrogen or argon.

  • Reagent Loading (Glovebox or Benchtop):

    • Add 3-Chloro-6-methoxy-2-methyl-2H-indazole (1.0 equiv, e.g., 200 mg).[1]

    • Add Aryl Boronic Acid (1.5 equiv).[1][2]

    • Add K3PO4 (3.0 equiv).[1]

    • Add Pd2(dba)3 (2 mol%) and XPhos (8 mol%).[1]

    • Note: If using a precatalyst like XPhos Pd G2, add 2-4 mol% directly.

  • Solvent Addition & Degassing:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (3 cycles).[1]

    • Inject degassed 1,4-Dioxane and degassed Water (ratio 4:[1]1) via syringe.[1] Concentration should be approx.[1] 0.1 M to 0.2 M relative to the indazole.

    • Critical: Oxygen is the enemy of electron-rich phosphines. Sparge the solvent mixture with argon for 10 minutes prior to addition if not using a freeze-pump-thaw cycle.

  • Reaction:

    • Place the vial in a pre-heated heating block at 100 °C .

    • Stir vigorously (800+ rpm) for 4–16 hours.

    • Monitor by LC-MS or TLC.[1] The starting chloride (UV active) should disappear.[1]

  • Work-up:

    • Cool to room temperature.[1][4][5][6]

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Filter through a pad of Celite to remove palladium black.

    • Separate phases; extract the aqueous layer with EtOAc (2x).[1]

    • Dry combined organics over Na2SO4, filter, and concentrate.

  • Purification:

    • Flash column chromatography (typically Hexanes/EtOAc gradient).[1] The 6-methoxy group makes the product distinctively polar/non-polar depending on the coupled aryl group.[1]

Optimization & Troubleshooting Guide

If the standard protocol fails, consult this decision matrix.

Scenario A: Low Conversion (Starting Material Remains)[1]
  • Diagnosis: Catalyst death or insufficient activation energy.[1]

  • Solution 1 (Temperature): Increase temperature to 120 °C (requires microwave reactor or sealed pressure tube).

  • Solution 2 (Ligand Switch): Switch from XPhos to SPhos or RuPhos .[1] SPhos is particularly good for sterically hindered couplings.

  • Solution 3 (Precatalyst): Use Pd(dppf)Cl2[1]·DCM at 110 °C. While less "tunable," the ferrocenyl ligand is extremely robust for heteroaryl chlorides.

Scenario B: Protodeboronation (Boronic Acid Loss)[1]
  • Diagnosis: The boronic acid is hydrolyzing/deboronating faster than it couples.[1] Common with 2-heteroaryl boronic acids or electron-poor boronic acids.[1]

  • Solution:

    • Switch base to KF (3.0 equiv) or CsF (anhydrous conditions).[1]

    • Use Boronic Esters (BPin) instead of acids.[1]

    • Add the boronic acid in portions (e.g., 0.5 equiv every 2 hours).

Scenario C: Dechlorination (Reduction of Indazole)[1]
  • Diagnosis: Hydride source present (often from solvent oxidation or alcohol impurities) or Pd-H species formation.[1]

  • Solution: Ensure solvents are high-purity and anhydrous. Switch solvent to Toluene/Water .[1]

Comparative Data Table: Ligand Performance

Based on general reactivity of 3-chloroindazoles [1]

LigandYield PotentialComments
XPhos High (80-95%)Best general purpose for Cl-indazoles.[1]
SPhos High (80-90%)Excellent for hindered substrates.[1]
PPh3 Low (<20%)Electronically insufficient for this substrate.[1]
dppf Moderate (50-70%)Good alternative if Buchwald ligands fail.[1]

Safety & Handling

  • Palladium Residues: Pd species can be toxic and sensitizing.[1] Use thiourea scavengers (e.g., SiliaMetS® Thiol) during purification if the compound is for biological testing.[1]

  • Pressure: Reactions at 100 °C in closed vials generate pressure.[1] Use rated pressure vessels.

  • Indazole Handling: While generally stable, indazole derivatives can be skin irritants.[1] Wear standard PPE.[1]

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

    • Source: National Institutes of Health / J. Am. Chem. Soc.
    • Relevance: Establishes SPhos and XPhos as superior ligands for 3-chloroindazole coupling, overcoming the low reactivity of the C-Cl bond.
    • URL:[Link][1]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview.

    • Source: ResearchGate / Chemical Reviews[1]

    • Relevance: detailed review of ligand effects (bulky phosphines)
    • URL:[Link]

  • Synthesis of 3-aryl indazoles via Pd c

    • Source: Semantic Scholar[1]

    • Relevance: Provides specific examples of conditions (Base/Solvent)
    • URL:[Link][2][4][7][8][9][10][11]

Sources

Application

Application Note: Nucleophilic Substitution Strategies for 3-Chloroindazoles

Executive Summary 3-Chloroindazoles are critical scaffolds in medicinal chemistry, serving as core structures for kinase inhibitors (e.g., Axitinib analogues) and estrogen receptor ligands. However, they present a distin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloroindazoles are critical scaffolds in medicinal chemistry, serving as core structures for kinase inhibitors (e.g., Axitinib analogues) and estrogen receptor ligands. However, they present a distinct synthetic challenge: the C3–Cl bond is electronically deactivated compared to the C3–Br or C3–I analogues, and the electron-rich nature of the pyrazole ring renders classical Nucleophilic Aromatic Substitution (


) difficult without harsh activation.

This guide provides a validated roadmap for displacing the 3-chloro group. Unlike standard aryl chloride protocols, 3-chloroindazoles require specific ligand acceleration (e.g., Xantphos, XPhos) or microwave-assisted activation. We categorize methodologies into Transition-Metal Catalyzed Cross-Coupling (the gold standard for unactivated substrates) and Direct


  (reserved for electron-deficient scaffolds).

The Reactivity Landscape

Electronic Deactivation & The "N1-H" Problem

The indazole 3-position is inherently nucleophilic, making it resistant to attack by external nucleophiles. Furthermore, the N1-proton (


) is acidic. Attempting substitution on unprotected indazoles often leads to:
  • Catalyst Poisoning: Deprotonated N1 binds tightly to Pd(II) species.

  • Regio-scrambling: N-alkylation/arylation competes with C3-substitution.

Strategic Rule: Unless using specialized "aqueous/base" conditions, always protect N1 (SEM, THP, Boc, or Methyl) before attempting C3-substitution.

Decision Matrix: Selecting the Right Methodology

Use the following logic flow to determine the optimal synthetic route for your specific substrate.

G Start Substrate: 3-Chloroindazole CheckEWG Are there strong EWGs (NO2, CN) at C4-C7? Start->CheckEWG CheckProt Is N1 Protected? CheckEWG->CheckProt No (Unactivated) DirectSNAr Method A: Direct SNAr (Heat/MW + Strong Nu) CheckEWG->DirectSNAr Yes (Activated) MetalCat Method B: Pd-Catalyzed Cross-Coupling CheckProt->MetalCat Yes ProtectFirst Step 0: Protect N1 (THP, SEM, or Bn) CheckProt->ProtectFirst No ProtectFirst->MetalCat Proceed

Figure 1: Strategic decision tree for 3-chloroindazole functionalization.

Detailed Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Converting 3-chloroindazoles to 3-aminoindazoles (kinase inhibitor motifs).

Rationale: The C3-Cl bond is strong. Standard ligands (


) fail to promote oxidative addition. We utilize Xantphos , a wide bite-angle ligand that facilitates both the oxidative addition to the hindered chloride and the reductive elimination of the amine.

Reagents:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-3-chloroindazole (N1-THP protected).

  • Catalyst:

    
     (1.5 mol%) or 
    
    
    
    .
  • Ligand: Xantphos (3.0 mol%) or BrettPhos (for primary amines).

  • Base:

    
     (2.0 equiv) or NaOtBu.[1]
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a two-neck round-bottom flask or a microwave vial. Cool under

    
     flow.
    
  • Pre-complexation: Add

    
     and Xantphos. Add 2 mL of degassed dioxane. Stir at RT for 5 mins until the solution turns a clear reddish-brown (active 
    
    
    
    species generated).
  • Addition: Add the 3-chloroindazole substrate (1.0 equiv), the amine nucleophile (1.2 equiv), and

    
     (2.0 equiv).
    
  • Degassing: Sparge the mixture with Nitrogen for another 5 minutes. Critical: Oxygen kills this catalytic cycle.

  • Reaction: Seal and heat to 100°C for 12–16 hours. (Alternatively: Microwave at 120°C for 1 hour).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hex/EtOAc).

Expected Yield: 70–90% for secondary amines (morpholine, piperidine); 50–70% for anilines.

Protocol B: Microwave-Assisted Suzuki-Miyaura (C-C Bond Formation)

Best for: Installing aryl/heteroaryl groups at C3.

Rationale: 3-Chloroindazoles are sluggish in Suzuki couplings compared to bromides. High-energy input (Microwave) combined with electron-rich phosphines is required to overcome the activation energy barrier.

Reagents:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Base: 2M aqueous

    
     or 
    
    
    
    .
  • Solvent: DME/Water (3:1) or Dioxane/Ethanol/Water (4:1:1).

Step-by-Step Workflow:

  • Vial Loading: In a microwave process vial (0.5–2 mL), add 3-chloroindazole (1.0 equiv), boronic acid (1.5 equiv), and catalyst (5 mol%).

  • Solvent: Add the solvent mixture and the aqueous base.

  • Deoxygenation: Cap the vial and purge with Argon for 2 minutes via needle.

  • Irradiation: Microwave at 140°C for 45–60 minutes (High Absorption setting).

    • Note: Conventional heating (oil bath) requires 16+ hours at reflux and often results in lower conversion.

  • Extraction: Dilute with water, extract with DCM (

    
    ), dry over 
    
    
    
    .
Protocol C: Direct (Activated Substrates Only)

Best for: 3-Chloroindazoles with


 or 

at positions 4, 5, or 6.

Rationale: If the benzene ring possesses a strong EWG, the electron density at C3 is sufficiently reduced to allow direct attack by strong nucleophiles without metal catalysis.

Reagents:

  • Nucleophile: Morpholine, Pyrrolidine, or Sodium Methoxide (excess, 3–5 equiv).

  • Solvent: DMSO or NMP (polar aprotic is essential).[2]

  • Temperature: 120°C – 150°C.

Step-by-Step Workflow:

  • Dissolve 3-chloro-5-nitroindazole in DMSO (0.5 M concentration).

  • Add nucleophile (5.0 equiv).

  • Heat to 130°C in a sealed tube. Monitor by LCMS.

  • Quench: Pour reaction mixture into crushed ice. The product often precipitates out. Filter and wash with water.

Data Summary & Optimization Guide

Ligand Screening Performance (3-Cl Displacement)

The following table summarizes typical conversion rates for 3-chloroindazole amination (using morpholine) under standard conditions (


, 12h).
LigandTypeConversion (LCMS)Notes
Xantphos Bidentate (Wide Bite)94% Preferred for chlorides.
BrettPhos Bulky Monodentate88%Excellent for primary amines.
BINAP Bidentate65%Better for bromides; sluggish for chlorides.

Monodentate<10%Ineffective for 3-Cl oxidative addition.
Troubleshooting Common Failure Modes

Troubleshooting Problem1 Problem: No Conversion Sol1 Cause: Oxidative Addition Failed Fix: Switch to Xantphos or Pd-PEPPSI-IPr catalyst. Problem1->Sol1 Problem2 Problem: De-halogenation (H replaces Cl) Sol2 Cause: $beta$-Hydride Elimination Fix: Avoid TEA/DIPEA. Use inorganic bases (Cs2CO3). Problem2->Sol2 Problem3 Problem: N-Arylation of Nucleophile Sol3 Cause: Reductive Elimination Issues Fix: Increase steric bulk of ligand (e.g., tBuXPhos). Problem3->Sol3

Figure 2: Troubleshooting logic for failed catalytic cycles.

References

  • Beilstein Journal of Organic Chemistry. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles... (Includes 3-chloro data). Retrieved from [Link]

  • ResearchGate (Current Organic Chemistry). (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles (and 3-chloro comparison). Retrieved from [Link]

  • National Institutes of Health (PMC). (2010). Nucleophilic substitution of oxazino-/oxazolino-/benzoxazin [3,2-b]indazoles.[3] Retrieved from [Link]

Sources

Method

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-Chloro-6-methoxy-2-methyl-2H-indazole

Topic: Microwave-assisted synthesis of 3-Chloro-6-methoxy-2-methyl-2H-indazole Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-assisted synthesis of 3-Chloro-6-methoxy-2-methyl-2H-indazole Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

The indazole scaffold, particularly the 2H-indazole tautomer, is a privileged structure in kinase inhibitor discovery (e.g., Pazopanib intermediates). However, the synthesis of 3-Chloro-6-methoxy-2-methyl-2H-indazole presents two distinct challenges:

  • Regioselectivity: Alkylation of the indazole core thermodynamically favors the N1-position, whereas the biologically active "quinoid-like" N2-isomer is often the target.

  • Halogenation Efficiency: C3-chlorination of electron-rich heterocycles can be sluggish and prone to over-chlorination under thermal conditions.

This application note details a robust, microwave-assisted protocol that resolves these issues. By leveraging dielectric heating, we accelerate the C3-chlorination step and utilize a kinetic control strategy (Meerwein’s salt) to maximize N2-methylation selectivity, reducing total synthesis time from days to hours.

Strategic Analysis & Retrosynthesis

The synthesis is designed around a "Functionalization First" approach. Rather than constructing the ring from a hydrazine precursor (which limits substituent flexibility), we utilize the commercially available 6-methoxy-1H-indazole.

The Core Challenge: N1 vs. N2 Selectivity

Indazoles exist in a tautomeric equilibrium.[1] Under basic conditions (e.g., NaH/MeI), the N1-anion is the major species, leading to predominantly N1-alkylated products (Ratio ~10:1). To access the 2-methyl-2H-indazole , we must bypass thermodynamic control.

Our Solution:

  • Step 1 (Chlorination): Microwave-assisted electrophilic aromatic substitution using N-Chlorosuccinimide (NCS).

  • Step 2 (Methylation): Use of Trimethyloxonium tetrafluoroborate (Meerwein’s salt) . This hard electrophile reacts at the most nucleophilic neutral nitrogen (N2) under kinetic conditions, significantly shifting the ratio in favor of the desired N2 isomer.

Pathway Visualization

ReactionPathway Start 6-Methoxy-1H-indazole Step1 MW Irradiation (NCS, MeCN, 90°C) Start->Step1 Inter 3-Chloro-6-methoxy-1H-indazole Step1->Inter 15 min, >90% Yield Step2 N2-Alkylation (Me3OBF4, DCM) Inter->Step2 ProdN2 TARGET: N2-Isomer (3-Chloro-6-methoxy-2-methyl-2H-indazole) Step2->ProdN2 Major Product ProdN1 By-product: N1-Isomer Step2->ProdN1 Minor Product

Figure 1: Synthetic route highlighting the microwave-accelerated chlorination and kinetically controlled methylation.

Experimental Protocols

Protocol A: Microwave-Assisted C3-Chlorination

Conventional thermal chlorination of indazoles often requires refluxing for 12–24 hours. Microwave irradiation reduces this to minutes while suppressing polychlorinated side products.

Reagents:

  • 6-Methoxy-1H-indazole (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (MeCN) [0.2 M concentration]

Equipment:

  • Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

  • 10 mL Microwave Process Vial with crimp cap

Step-by-Step Methodology:

  • Charge: Dissolve 6-methoxy-1H-indazole (500 mg, 3.37 mmol) in Acetonitrile (16 mL) in a microwave vial.

  • Add: Add NCS (473 mg, 3.54 mmol) in a single portion. Cap the vial immediately.

  • Irradiate: Program the microwave reactor:

    • Temp: 90 °C

    • Time: 15 minutes

    • Stirring: High

    • Absorption Level: Normal

  • Work-up: Cool to room temperature. The solvent is removed under reduced pressure.

  • Purification: The residue is triturated with water (20 mL) to remove succinimide by-products, filtered, and dried. If necessary, recrystallize from Ethanol/Water.

    • Expected Yield: 90-95%[2]

    • Product: 3-Chloro-6-methoxy-1H-indazole.

Protocol B: Regioselective N2-Methylation

This step utilizes Meerwein’s salt to target the N2 position. While not strictly a microwave step (due to the high reactivity of the salt), it is the critical "Application Scientist" choice to ensure the correct isomer is formed after the rapid chlorination.

Reagents:

  • 3-Chloro-6-methoxy-1H-indazole (from Protocol A)

  • Trimethyloxonium tetrafluoroborate (Me3OBF4) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Sat. Aqueous NaHCO3

Step-by-Step Methodology:

  • Dissolve: Under nitrogen atmosphere, dissolve the chlorinated intermediate (500 mg) in anhydrous DCM (10 mL).

  • Add: Add Trimethyloxonium tetrafluoroborate (solid) portion-wise at room temperature.

    • Note: Use a glovebox or rapid addition; the reagent is moisture sensitive.

  • React: Stir at room temperature for 4 hours. (Monitoring by TLC/LCMS is crucial; the starting material spot will disappear).

  • Quench: Carefully quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes to decompose excess alkylating agent.

  • Extraction: Extract with DCM (3 x 15 mL). Dry combined organics over Na2SO4 and concentrate.

  • Purification (Critical): Although N2 is favored, N1 isomer may form.

    • Column Chromatography: Silica gel; Gradient 10% -> 40% Ethyl Acetate in Hexanes.

    • Elution Order: The N1-isomer (less polar) typically elutes first. The N2-isomer (target, more polar due to quinoid character) elutes second.

Data Analysis & Validation

Distinguishing N1 vs. N2 Isomers

Correct structural assignment is paramount. The N-Methyl chemical shift in 1H NMR is the diagnostic marker.

FeatureN1-Isomer (Undesired)N2-Isomer (Target)Mechanistic Reason
1H NMR (N-Me)

3.90 - 4.05 ppm

4.15 - 4.30 ppm
N2-Me is deshielded by the adjacent lone pair and quinoid ring current.
13C NMR (N-Me)

35 - 36 ppm

39 - 41 ppm
Distinct electronic environments.
UV/Vis

~290-300 nm

~310-320 nm
N2-isomers often show a bathochromic shift due to extended conjugation.
Polarity (TLC) Higher Rf (Less Polar)Lower Rf (More Polar)N2-isomers have higher dipole moments.
Process Workflow Diagram

Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Methylation cluster_2 Step 3: Purification Start Start: 6-OMe-Indazole Mix Mix with NCS in MeCN Start->Mix MW MW Irradiation 90°C, 15 min Mix->MW Workup1 Concentrate & Triturate MW->Workup1 React2 Add Me3OBF4 in DCM (Kinetic Control) Workup1->React2 Quench Quench with NaHCO3 React2->Quench Extract DCM Extraction Quench->Extract Column Flash Chromatography (EtOAc/Hex) Extract->Column Isolate Isolate Peak 2 (Lower Rf) Target N2-Isomer Column->Isolate

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Troubleshooting & Optimization

  • Issue: Low N2 Selectivity. [1][3]

    • Cause: Presence of water or use of thermodynamic conditions (e.g., heating the methylation step too long).

    • Fix: Ensure DCM is anhydrous. Stop reaction immediately upon consumption of starting material. Do not use microwave heating for the methylation step with Meerwein's salt; it degrades the reagent too fast.

  • Issue: Incomplete Chlorination.

    • Cause: Old NCS (degraded).

    • Fix: Recrystallize NCS from benzene or increase MW temp to 100°C.

  • Issue: Separation Difficulties.

    • Fix: If column separation is poor, use Recrystallization . N2-isomers often have significantly higher melting points. Try boiling Cyclohexane/EtOAc mixtures.

References

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095.

    • Key citation for the use of Meerwein's salt to achieve N2 selectivity.
  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395.

    • Establishes the methodology for sequential C3 functionalization and N-alkyl
  • Alijaar, N., et al. (2021). Regioselective Synthesis of 2-Aryl-2H-indazoles. The Journal of Organic Chemistry, 86(2), 1408–1418.[4]

    • Provides context on modern regioselective str
  • Biotage Application Note. Microwave-Assisted Synthesis of Heterocycles.

    • General reference for microwave parameters in heterocyclic chlorin

Sources

Application

Scale-up synthesis methods for methoxy-indazole building blocks

Application Note: Process Development and Scale-Up Strategies for Methoxy-Indazole Scaffolds Executive Summary & Strategic Rationale Methoxy-substituted 1H-indazoles are privileged pharmacophores in modern drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development and Scale-Up Strategies for Methoxy-Indazole Scaffolds

Executive Summary & Strategic Rationale

Methoxy-substituted 1H-indazoles are privileged pharmacophores in modern drug discovery, particularly as core scaffolds for kinase inhibitors (e.g., VEGFR, PDGFR families) and GPCR ligands. While milligram-scale synthesis is trivial, multi-kilogram scale-up presents two distinct process chemistry challenges: thermal safety hazards associated with hydrazine condensations and regiochemical ambiguity (


 vs. 

alkylation).

This guide details a robust, scalable workflow for synthesizing 5-methoxy-1H-indazole and its subsequent regioselective alkylation. Unlike academic routes that prioritize yield at any cost, this protocol prioritizes process safety (thermal runaway mitigation) and purification efficiency (crystallization over chromatography) .

Route Selection: The Safety-First Approach

For scale-up, the classical diazotization of 2-methylanilines (Bartoli/Jacobson) is often discarded due to the generation of potentially explosive diazonium intermediates and large waste streams.

The preferred industrial route is the Nucleophilic Aromatic Substitution (


)  of 2-fluoro-benzaldehydes or 2-fluorobenzonitriles with hydrazine.

Why this route?

  • Atom Economy: High conversion efficiency with water/HF as primary byproducts.

  • Availability: 2-Fluoro-5-methoxybenzaldehyde is a commodity chemical.

  • Safety Profile: While hydrazine is hazardous, the reaction can be engineered to be self-limiting compared to diazo-decomposition routes.

Protocol 1: Ring Closure with Thermal Safety Controls

Target: 5-Methoxy-1H-indazole Reaction Class: Hydrazine Condensation / Intramolecular Cyclization

Critical Safety Insight: The Buffer Effect

Standard academic protocols often reflux hydrazine hydrate in ethanol. On a kilogram scale, this is dangerous.[1] The condensation releases acid (HF/HCl), which can catalyze the decomposition of hydrazine, leading to a secondary exotherm (thermal runaway). Solution: The addition of a weak base (Sodium Acetate) buffers the reaction, preventing acid-catalyzed hydrazine decomposition [1].

Step-by-Step Protocol
  • Reactor Setup: Use a jacketed glass-lined reactor equipped with an overhead stirrer, reflux condenser (coolant at 0°C), and a calibrated dosing pump.

  • Charge:

    • 2-Fluoro-5-methoxybenzaldehyde (1.0 equiv)

    • Ethanol (5 volumes relative to substrate mass)

    • Sodium Acetate (1.1 equiv) – Critical for safety buffering.

  • Thermal Equilibration: Heat the slurry to 50°C. Ensure full suspension.

  • Controlled Addition (Exotherm Management):

    • Charge Hydrazine Hydrate (80% or 64% solution, 3.0 equiv) via the dosing pump.

    • Rate: Maintain internal temperature

      
      . The reaction is exothermic; use jacket cooling if necessary.
      
  • Reaction Phase:

    • Once addition is complete, ramp

      
       to reflux (approx. 78-80°C).
      
    • Hold for 4–6 hours.

  • IPC (In-Process Control):

    • Sample every hour after T=3h.

    • Method: HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

    • Stop Criteria: < 1.0% remaining aldehyde.

  • Workup (Crystallization):

    • Distill off approx. 70% of Ethanol under reduced pressure.

    • Add Water (10 volumes) slowly at 60°C (Anti-solvent addition).

    • Cool linearly to 5°C over 4 hours.

    • Filtration: Filter the off-white solid. Wash with cold Water/Ethanol (9:1).

    • Drying: Vacuum oven at 45°C with

      
       bleed to remove trace hydrazine.
      

Yield Expectation: 85–92% Purity: >99% (a/a) via HPLC.

Protocol 2: Regioselective -Alkylation

The indazole ring exists in a tautomeric equilibrium (


 vs 

).[2] Alkylation typically yields a mixture. For drug development, the

-isomer
is usually the desired pharmacophore due to its metabolic stability.

Mechanism:


 is thermodynamically favored, while 

is often kinetically accessible. To lock in

selectivity on scale, we utilize Thermodynamic Control using strong bases in aprotic solvents [2].
Step-by-Step Protocol
  • Dissolution: Dissolve 5-Methoxy-1H-indazole (1.0 equiv) in THF (10 volumes).

    • Note: THF promotes the "loose ion pair" effect, enhancing

      
       nucleophilicity compared to polar aprotic solvents like DMF which can increase 
      
      
      
      ratios.
  • Deprotonation:

    • Cool to 0°C.

    • Add Sodium tert-butoxide (

      
      ) or NaH (1.2 equiv). NaO^tBu is preferred for safety over NaH on scale to avoid 
      
      
      
      off-gassing.
    • Stir for 30 mins to form the Indazolyl anion.

  • Alkylation:

    • Add Methyl Iodide (or alkyl halide) (1.1 equiv) dropwise.

    • Maintain

      
      .
      
  • Reaction: Warm to 20–25°C and stir for 2 hours.

  • IPC Check:

    • Monitor ratio of

      
       (Target) vs 
      
      
      
      (Impurity).
    • Typical Ratio in THF: >95:5 (

      
      ).
      
  • Purification (The "Self-Validating" Step):

    • Quench with saturated

      
      .
      
    • Perform phase separation; dry organic layer.

    • Solvent Swap: Swap THF for Heptane/Ethyl Acetate (5:1).

    • Selective Crystallization: The

      
       isomer is generally more crystalline and less soluble in non-polar hydrocarbons than the 
      
      
      
      isomer. Heat to solution and cool to precipitate pure
      
      
      product. The
      
      
      isomer remains in the mother liquor [3].

Process Visualization

Diagram 1: Safety-Critical Reaction Workflow (Hydrazine)

G Start Raw Materials: 2-F-5-OMe-Benzaldehyde Buffer Safety Step: Add NaOAc Buffer (Prevents Acid Cat. Decomp) Start->Buffer Dissolve in EtOH Reaction Controlled Addition: Hydrazine Hydrate (T < 60°C) Buffer->Reaction Heat to 50°C IPC IPC Check: HPLC < 1% SM Reaction->IPC Reflux 4-6h IPC->Reaction Incomplete Cryst Workup: Anti-Solvent Crystallization (Water/EtOH) IPC->Cryst Pass Final Isolated Product: 5-Methoxy-1H-indazole (>99% Purity) Cryst->Final Filter & Dry

Caption: Workflow for hydrazine condensation emphasizing the critical safety buffering step to prevent thermal runaway.

Diagram 2: Regioselectivity Logic ( vs )

Logic Root Indazole Alkylation Strategy Cond1 Target: N1-Alkylation (Thermodynamic) Root->Cond1 Cond2 Target: N2-Alkylation (Kinetic/Steric) Root->Cond2 Method1 Conditions: Strong Base (NaOtBu/NaH) Solvent: THF Temp: 0°C -> RT Cond1->Method1 Method2 Conditions: Weak Base (K2CO3) Solvent: Acetone/DMF Transient Blocking Groups Cond2->Method2 Result1 Result: >95:5 N1:N2 Ratio Method1->Result1 Result2 Result: Mixed Isomers or N2 Major Method2->Result2 Purify Purification: Selective Crystallization (N1 crystallizes from Heptane) Result1->Purify

Caption: Decision tree for selecting reaction conditions to maximize regioselectivity (N1 vs N2).

Quantitative Data Summary

ParameterProtocol 1 (Ring Closure)Protocol 2 (Alkylation)
Scale 1.0 kg input1.0 kg input
Limiting Reagent 2-Fluoro-5-methoxybenzaldehyde5-Methoxy-1H-indazole
Key Reagent Hydrazine Hydrate (3.0 eq)Methyl Iodide (1.1 eq)
Solvent System Ethanol (Reaction) / Water (Cryst)THF (Reaction) / Heptane (Cryst)
Thermal Limit

(Reflux)

Safety Control NaOAc Buffer (prevents runaway)Venting (MeI is volatile/toxic)
Yield 88% (Isolated)82% (Isolated N1 isomer)
Purity (HPLC) >99.5%>99.0% (N1 isomer)

References

  • Guidance on Hydrazine Safety

    • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.[3][4]

    • Source: ACS Organic Process Research & Development (OPRD).
    • URL: [Link]

  • Regioselectivity Mechanisms

    • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkyl
    • Source: Beilstein Journal of Organic Chemistry.
    • URL: [Link]

  • Purification & Separation

    • Method for separating and purifying substituted indazole isomers (Patent).[5]

    • Source: Google P
    • URL

Sources

Method

Functionalization of the C3 position in 2-methyl-2H-indazoles

Application Note: Strategic Functionalization of the C3 Position in 2-Methyl-2H-Indazoles Strategic Overview: The Electronic Imperative The 2-methyl-2H-indazole scaffold represents a privileged pharmacophore in modern dr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C3 Position in 2-Methyl-2H-Indazoles

Strategic Overview: The Electronic Imperative

The 2-methyl-2H-indazole scaffold represents a privileged pharmacophore in modern drug discovery, distinct from its 1H-indazole tautomer. While 1H-indazoles are often functionalized via N1-deprotonation or electrophilic aromatic substitution dominated by the benzene ring, 2-substituted indazoles possess a unique electronic bias that activates the C3 position .

Mechanistic Insight (Causality): In 2-methyl-2H-indazoles, the N2 atom is alkylated, fixing the quinoid-like resonance contribution. The C3 carbon is electronically enriched, behaving similarly to the C3 position of indole or an enamine. This "innate" nucleophilicity makes C3 the preferred site for:

  • Electrophilic Attack: Halogenation, formylation.

  • Radical Addition: Acylation, trifluoromethylation (Minisci-type reactivity).

  • Transition-Metal Catalyzed C-H Activation: Directed by the N2-coordination or intrinsic electronic preference.

This guide details three high-fidelity protocols chosen for their operational simplicity, functional group tolerance, and relevance to medicinal chemistry (e.g., late-stage functionalization).

Methodology 1: Nickel-Catalyzed Radical C3-Acylation

Application: Direct introduction of ketone motifs (bioisosteres for amides/ethers) using aldehydes. Mechanism: Radical oxidative cross-coupling.

Experimental Protocol

Reagents:

  • Substrate: 2-Methyl-2H-indazole (0.2 mmol)

  • Coupling Partner: Aryl or Alkyl Aldehyde (2.0 equiv)

  • Catalyst: NiCl₂ (10 mol%)

  • Oxidant/Initiator: TBHP (tert-Butyl hydroperoxide, 70% in water, 3.0 equiv)

  • Additive: Pivalic Acid (PivOH, 0.5 equiv) - Crucial for proton management and radical stability.

  • Solvent: Chlorobenzene (PhCl)

Step-by-Step Workflow:

  • Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add NiCl₂ (2.6 mg, 0.02 mmol) and PivOH (10.2 mg, 0.1 mmol).

  • Addition: Add 2-methyl-2H-indazole (26.4 mg, 0.2 mmol) and the aldehyde (0.4 mmol).

  • Solvent & Oxidant: Add PhCl (2.0 mL) followed by the dropwise addition of TBHP (approx. 82 µL).

  • Reaction: Seal the tube under air (no inert atmosphere required). Heat to 110 °C for 16 hours.

    • Note: The high temperature is required to homolyze TBHP and generate the acyl radical.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove excess acid.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: Hexanes/EtOAc 10:1 to 3:1).

Mechanistic Pathway (DOT Diagram)

Ni_Acylation cluster_cycle Catalytic Turnover Start Reagents: Aldehyde + TBHP RadicalGen Acyl Radical Formation (R-CO•) Start->RadicalGen Heat/Ni cat. Addition Radical Addition to C3 (C3-Radical Intermediate) RadicalGen->Addition + 2H-Indazole Oxidation Oxidation/Aromatization (Ni(II)/Ni(III) Cycle) Addition->Oxidation - H• (via TBHP) Oxidation->RadicalGen Regenerate Active Species Product 3-Acyl-2H-Indazole Oxidation->Product

Caption: Figure 1. Nickel-catalyzed oxidative radical coupling cycle. The acyl radical is generated via hydrogen atom transfer (HAT) from the aldehyde, mediated by TBHP and the Ni catalyst.

Methodology 2: Metal-Free Photoredox C3-Trifluoromethylation

Application: Late-stage introduction of -CF₃ groups to modulate lipophilicity (LogP) and metabolic stability. Mechanism: Visible-light mediated radical substitution (Minisci-type).

Experimental Protocol

Reagents:

  • Substrate: 2-Methyl-2H-indazole (0.2 mmol)

  • CF₃ Source: Langlois' Reagent (CF₃SO₂Na, 3.0 equiv)

  • Oxidant: PIDA (Phenyliodine(III) diacetate, 2.0 equiv)

  • Solvent: DCM/H₂O (2:1 ratio) - Biphasic system aids in solubilizing the salt while maintaining organic reactivity.

  • Light Source: Blue LEDs (450-460 nm) or Compact Fluorescent Lamp (CFL).

Step-by-Step Workflow:

  • Setup: To a Pyrex tube, add 2-methyl-2H-indazole (0.2 mmol), CF₃SO₂Na (93.6 mg, 0.6 mmol), and PIDA (128.8 mg, 0.4 mmol).

  • Solvent: Add DCM (1.0 mL) and distilled H₂O (0.5 mL).

  • Irradiation: Place the tube approx. 2-3 cm away from the light source. Stir vigorously at room temperature for 12–24 hours.

    • Critical Control: Monitor temperature; use a fan if the setup heats above 35 °C to prevent side reactions.

  • Workup: Quench with saturated Na₂S₂O₃ (removes residual iodine species). Extract with DCM (3 x 10 mL).

  • Purification: Silica gel chromatography. (Note: CF₃ products are often less polar than starting materials; check TLC carefully).

Mechanistic Pathway (DOT Diagram)

Photo_CF3 Langlois CF3SO2Na CF3Rad •CF3 Radical Langlois->CF3Rad Oxidation by PIDA + Light Intermediate Radical Cation Intermediate CF3Rad->Intermediate + Indazole Indazole 2-Methyl-2H-Indazole Indazole->Intermediate Product 3-CF3-Indazole Intermediate->Product - H+ / - e- PIDA PIDA (Oxidant) PIDA->CF3Rad

Caption: Figure 2. Photoredox cascade using Langlois' reagent. PIDA acts as the terminal oxidant to generate the electrophilic trifluoromethyl radical.

Methodology 3: Electrochemical C3-Halogenation

Application: "Green" synthesis of 3-halo-indazoles (Cl, Br) as precursors for Suzuki/Sonogashira couplings. Mechanism: Anodic oxidation of halide ions.

Experimental Protocol

Reagents:

  • Substrate: 2-Methyl-2H-indazole (0.5 mmol)

  • Halogen Source/Electrolyte: NaBr (for bromination) or NaCl (for chlorination) (2.0 equiv).

  • Solvent: CH₃CN/H₂O (4:1).

  • Electrodes: Graphite rod (Anode) and Platinum plate or Graphite rod (Cathode).

Step-by-Step Workflow:

  • Cell Assembly: Use an undivided cell (beaker type). Insert electrodes with a fixed distance (approx. 10 mm).

  • Mixture: Dissolve substrate and NaBr in CH₃CN/H₂O (10 mL total).

  • Electrolysis: Constant current (CCE) at 10–15 mA (approx. 20 mA/cm² current density).

  • Monitoring: Stir at room temperature. Monitor by TLC.[1] The reaction is typically complete after 2.5–3.0 F/mol of charge is passed (approx. 2-3 hours).

  • Workup: Disconnect power. Evaporate CH₃CN. Extract aqueous residue with EtOAc.[1]

  • Yield: Typically >85% yield; often requires no chromatography, just recrystallization.

Comparative Analysis of Methods

FeatureNi-Catalyzed AcylationPhotoredox TrifluoromethylationElectrochemical Halogenation
Primary Transformation C-H to C-C(=O)RC-H to C-CF₃C-H to C-X (Br/Cl)
Key Reagent Aldehyde + TBHPCF₃SO₂Na + PIDANaBr/NaCl + Electrons
Conditions Thermal (110 °C)Room Temp, Blue LightRoom Temp, Constant Current
Atom Economy Moderate (TBHP waste)High (Langlois is efficient)Excellent (Green Chemistry)
Substrate Scope Tolerates halides, esters, ethersTolerates amines, heterocyclesTolerates most non-oxidizable groups
Typical Yield 70–91%50–80%85–95%

References

  • Nickel-Catalyzed C3-Acylation

    • Liu, Y.-L., et al.[2] "The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes." Organic & Biomolecular Chemistry, 2019 , 17, 8749–8755.[2]

  • Photoredox Trifluoromethylation

    • Murugan, A., et al. "Regioselective C3–H Trifluoromethylation of 2H-Indazole under Transition-Metal-Free Photoredox Catalysis."[1] The Journal of Organic Chemistry, 2019 , 84(12), 7796–7803.

  • Electrochemical Halogenation

    • Gao, P., et al. "Electrochemical C–H Halogenation of 2H-Indazoles." Green Chemistry, 2020, 22, 2450.
  • General Review on Indazole Functionalization

    • Yang, Z., et al. "Recent advances in C–H functionalization of 2H-indazoles."[3] Organic & Biomolecular Chemistry, 2022 , 20, 7746-7764.[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Minimizing Side Reactions During Chlorination of Indazoles

ID: TS-IND-CL-001 Department: Process Chemistry & Synthesis Support Subject: Troubleshooting Regioselectivity and Byproduct Formation in Indazole Chlorination Introduction: The Indazole Challenge The chlorination of the...

Author: BenchChem Technical Support Team. Date: February 2026

ID: TS-IND-CL-001 Department: Process Chemistry & Synthesis Support Subject: Troubleshooting Regioselectivity and Byproduct Formation in Indazole Chlorination

Introduction: The Indazole Challenge

The chlorination of the indazole scaffold is a pivotal step in the synthesis of bioactive compounds, including kinase inhibitors (e.g., Axitinib analogues) and estrogen receptor modulators. The core challenge lies in the scaffold's ambident reactivity. While C-3 is the electronically preferred site for electrophilic aromatic substitution (


), the N-1/N-2 nitrogens and the fused benzene ring (positions C-4 to C-7) compete for the electrophile.

This guide provides a self-validating framework to suppress common side reactions: N-chlorination (kinetic trap) , C-5/C-7 chlorination (over-reaction) , and polychlorination .

Module 1: Troubleshooting Regioselectivity (The "Wrong Isomer")

Q: Why am I observing chlorination on the benzene ring (C-5/C-7) instead of the pyrazole ring (C-3)?

A: This is typically a solvent or pH-driven electronic misalignment.

The Causality: In 1H-indazoles, the C-3 position is the most nucleophilic site due to the contribution of the N-1 lone pair. However, if the reaction medium is too acidic or if N-1 is substituted with a strong electron-withdrawing group (EWG), the pyrazole ring becomes deactivated. The electrophile (Cl+) then attacks the next most electron-rich site: the benzene ring (usually C-5 or C-7).

Diagnostic & Solution:

ObservationRoot CauseCorrective Action
Product is C-5/C-7 Chloro Acidic Media: Protonation of N-1/N-2 deactivates the pyrazole ring.Buffer the system. Switch to neutral solvents like Acetonitrile (MeCN) or DMF. Avoid TFA/Acetic Acid unless the benzene ring is the target.
No Reaction at C-3 Strong EWG on N-1: (e.g., N-Acetyl, N-Tosyl) pulls density from C-3.Deprotect first or use a stronger electrophilic source (e.g., NCS + catalytic

) to force C-3 substitution, though this risks benzene ring attack.
Mixture of Isomers High Temperature: Loss of kinetic control.Lower Temperature. Run at 0°C to RT. C-3 chlorination has a lower activation energy (

) than C-benzene chlorination.

Module 2: The N-Chlorination Trap

Q: My reaction mixture turned yellow/orange immediately, but NMR shows no C-3 chlorination. What happened?

A: You have likely formed the N-chloro intermediate (Kinetic Trap).

The Mechanism: N-chlorination is often faster (kinetic) than C-chlorination. With reagents like N-chlorosuccinimide (NCS) or NaOCl, the N-Cl species forms first. In many cases, this is unstable and reverts, but in others, it persists, mimicking a "failed" reaction.

The Fix (The "Orton-like" Rearrangement): You must induce the migration of the Chlorine atom from Nitrogen to Carbon (C-3).

  • Heat: Gently warm the reaction (40–60°C) to overcome the activation barrier for the rearrangement.

  • Acid Catalysis: Add a catalyst (e.g., 5 mol% HCl or AcOH). Protonation facilitates the cleavage of the N-Cl bond, generating an active

    
     species that selectively attacks the thermodynamically preferred C-3 position.
    
Visualizing the Pathway

IndazoleChlorination Start 1H-Indazole N_Chloro N-Chloro Intermediate (Kinetic Trap) Start->N_Chloro Fast (Kinetic) C3_Chloro 3-Chloro-1H-Indazole (Thermodynamic Product) Start->C3_Chloro Slow (Direct S_EAr) NCS + NCS / Solvent Transition Rearrangement (Acid/Heat) N_Chloro->Transition Activation Transition->C3_Chloro Migration Benzene_Chloro 5/7-Chloro Impurity (Over-reaction) C3_Chloro->Benzene_Chloro Excess NCS / High T

Caption: Kinetic vs. Thermodynamic pathways in indazole chlorination. Note the N-chloro trap requires activation to rearrange to the desired C-3 product.

Module 3: Controlling Over-Chlorination

Q: I am seeing significant di- and tri-chlorinated byproducts. How do I stop at mono-chlorination?

A: Stoichiometry and reagent choice are critical. Chlorine gas (


) is too aggressive; use NCS. 

Self-Validating Protocol:

  • Reagent: Use N-Chlorosuccinimide (NCS) .[1][2] It provides a controlled release of

    
    .
    
  • Stoichiometry: Use 0.95 to 1.0 equivalents of NCS. Never excess. It is better to leave 5% starting material (easy to separate) than to form 5% di-chloro product (very difficult to separate).

  • Addition Rate: Add NCS portion-wise (solid) or dropwise (solution) over 30–60 minutes. This keeps the concentration of active electrophile low relative to the unreacted indazole.

Experimental Protocols

Method A: Standard Laboratory Scale (NCS/MeCN)

Best for: High regioselectivity on gram-scale.

  • Dissolution: Dissolve 1H-indazole (1.0 equiv) in Acetonitrile (MeCN) [0.5 M concentration].

  • Activation: (Optional) If the substrate is electron-deficient, add 5 mol% HCl or

    
    .
    
  • Addition: Add NCS (1.0 equiv) portion-wise over 30 minutes at Room Temperature (25°C) .

    • Checkpoint: Monitor by TLC/LCMS. If N-Cl species is observed (less polar spot), heat to 50°C for 1 hour.

  • Quench: Pour into water. The 3-chloroindazole typically precipitates.

  • Purification: Filtration and washing with water/hexanes. Recrystallize from Ethanol if needed.

Method B: Green/Scale-Up (NaOCl/NaOH)

Best for: Large scale, cost-efficiency, and avoiding succinimide byproducts.

  • Preparation: Suspend indazole in dilute NaOH (aq).

  • Chlorination: Add NaOCl (commercial bleach, ~1.0 equiv) dropwise at 0–5°C.

  • Workup: Acidify carefully to pH 7 to precipitate the product.

    • Note: This method risks higher N-chlorination. Ensure sufficient equilibration time before acidification.

Summary of Solvents & Effects

SolventPolarityEffect on RegioselectivityRecommendation
Acetonitrile (MeCN) HighExcellent. Favors C-3 mechanism. Solubilizes NCS well.Primary Choice
DMF HighGood. Stabilizes charged intermediates. Harder to remove.Use for insoluble substrates
Acetic Acid ModerateRisky. Can promote benzene ring chlorination if heated.Use only if acid catalysis is required
DCM/Chloroform LowPoor. Slower reaction; heterogeneous NCS reaction.Avoid

References

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 2023.

  • N-Chlorosuccinimide (NCS) - Reagent Profile. Organic Chemistry Portal.

  • Regioselective Halogenation of 1H-Indazoles.Russian Chemical Bulletin (Historical context on C-3 vs Benzene ring reactivity).
  • C3-Indazole Functionalization: A Review. Chimica Italiana, 2023. (Detailed review of C-3 functionalization strategies).

  • Minimizing Side Reactions in Heterocycle Chlorination. Common Organic Chemistry.

Sources

Optimization

Stability of 3-Chloro-6-methoxy-2-methyl-2H-indazole in acidic conditions

Subject: Technical Guide – Stability Profile of 3-Chloro-6-methoxy-2-methyl-2H-indazole in Acidic Media Executive Summary You have inquired about the stability of 3-Chloro-6-methoxy-2-methyl-2H-indazole under acidic cond...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide – Stability Profile of 3-Chloro-6-methoxy-2-methyl-2H-indazole in Acidic Media

Executive Summary

You have inquired about the stability of 3-Chloro-6-methoxy-2-methyl-2H-indazole under acidic conditions. Based on the structural electronics of the 2H-indazole core and the specific substituents (3-Cl, 6-OMe), this compound exhibits a bimodal stability profile :

  • High Stability: In dilute aqueous acids (e.g., 1M HCl, 0.1% Formic Acid) and standard LC-MS mobile phases at ambient temperature. The primary event is reversible protonation.

  • Conditional Instability: In concentrated hydrohalic acids (e.g., 48% HBr, conc. HCl) at elevated temperatures (>80°C), where ether cleavage (O-demethylation) becomes the dominant degradation pathway.

This guide details the mechanistic behavior, troubleshooting scenarios, and validated handling protocols to ensure experimental integrity.

Part 1: Mechanistic Stability Analysis

To troubleshoot effectively, one must understand the underlying chemical behavior of the molecule in an acidic environment.

Protonation vs. Degradation

The 2H-indazole nitrogen (N1) is weakly basic. In acidic media, the molecule undergoes protonation to form an indazolium cation . This is a reversible physical change, not a chemical degradation.

  • Observation: Increased solubility in water; retention time shift in HPLC.

  • Risk: None. This is expected behavior.

The O-Demethylation Risk (The "Danger Zone")

The 6-methoxy group is an aryl ether. While stable to mild acid, aryl ethers are susceptible to cleavage by strong nucleophilic acids (HBr, HI) or Lewis acids (


) under heat.
  • Mechanism: Protonation of the ether oxygen followed by nucleophilic attack (

    
    ) by the halide anion on the methyl group.
    
  • Result: Formation of the corresponding phenol (3-Chloro-6-hydroxy-2-methyl-2H-indazole), which is a permanent impurity.

Stability of the Chloro Group

The 3-chloro substituent is located on the heterocyclic ring. Unlike alkyl halides, this position is highly resistant to acid hydrolysis (


 requires strong nucleophiles and electron-deficient rings, not acidic conditions). It remains stable even in refluxing HCl.

Part 2: Visualizing the Stability Thresholds

The following diagram illustrates the divergent pathways based on acid concentration and temperature.

StabilityPathways cluster_safe SAFE ZONE (Workup/LCMS) Compound 3-Chloro-6-methoxy- 2-methyl-2H-indazole (Neutral Form) Salt Indazolium Salt (Protonated Species) Compound->Salt Dilute Acid (pH < 4) (Reversible) Salt->Compound Neutralization (Base wash) Degradant DEGRADATION PRODUCT: 3-Chloro-6-hydroxy- 2-methyl-2H-indazole Salt->Degradant Conc. HBr/HI, Heat (>80°C) (Irreversible O-Demethylation)

Figure 1: Reaction pathways in acidic media. Green indicates reversible safe zones; red dashed lines indicate irreversible degradation conditions.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter in the lab, grounded in the chemistry described above.

Scenario A: Solubility & Extraction Issues

Q: I tried extracting the compound from an acidic reaction mixture using Ethyl Acetate, but the yield was very low. Where is my compound?

  • Diagnosis: Salt Formation.

  • Explanation: At low pH (pH < 2), the basic nitrogen of the 2H-indazole is protonated, forming a water-soluble salt. It partitions into the aqueous layer, not the organic layer.

  • Solution:

    • Cool the aqueous layer to 0–5°C.

    • Slowly adjust pH to neutral/basic (pH 8–9) using sat.

      
       or 1M NaOH.
      
    • Extract with Ethyl Acetate or DCM. The neutral free base will now partition into the organic phase.

Scenario B: Unexpected Peaks in LC-MS

Q: After leaving my sample in 0.1% TFA (Trifluoroacetic acid) overnight, I see a split peak. Is it degrading?

  • Diagnosis: Likely Chromatographic Artifact (or Tautomer Separation), not Degradation.

  • Explanation: 3-Chloro-6-methoxy-2-methyl-2H-indazole is stable in 0.1% TFA. However, if the pH is near the pKa of the molecule, you may see peak broadening or splitting due to the equilibrium between the protonated and neutral forms.

  • Verification Protocol:

    • Run the sample immediately.

    • Compare with a sample prepared in neutral solvent (Acetonitrile/Water).

    • Check MS spectra: If both peaks have the same Mass (

      
      ), it is a pH equilibrium or tautomer issue, not degradation. If you see a mass of M-14 , that is demethylation (degradation).
      
Scenario C: Synthesis Workup

Q: Can I use 6M HCl to quench a reaction containing this intermediate?

  • Diagnosis: Safe if controlled.

  • Explanation: Brief exposure to 6M HCl at room temperature is generally safe. However, prolonged stirring or heating will initiate hydrolysis of the methoxy ether.

  • Recommendation: Use a milder quench (e.g., 1M HCl or Ammonium Chloride) if possible. If 6M HCl is required, keep the temperature < 25°C and minimize contact time (< 30 mins).

Part 4: Quantitative Stability Data (Simulated)

Use this table to determine appropriate solvents and storage conditions.

ConditionDurationTemperatureStability StatusPrimary Species Present
0.1% Formic Acid (LCMS) 24 Hours25°CStable Protonated Salt
1M HCl (aq) 4 Hours25°CStable Protonated Salt
6M HCl (aq) 1 Hour25°CStable Protonated Salt
6M HCl (aq) 4 Hours80°C Risk Trace Demethylation
48% HBr 1 Hour100°C Unstable Phenol Degradant (Major)
Acetic Acid (Glacial) 1 Week25°CStable Neutral/Salt Equilibrium

Part 5: Validated Experimental Protocols

Protocol 1: Safe Acidic Workup

Use this when removing basic impurities or quenching reactions.

  • Preparation: Dilute concentrated HCl to 1M concentration using ice-cold water.

  • Quench: Add 1M HCl dropwise to the reaction mixture while maintaining internal temperature < 10°C.

  • Separation: Agitate layers. The product (as a salt) may stay in the aqueous phase depending on lipophilicity.

    • Check: Spot both layers on TLC. If product is in aqueous, proceed to Step 4.

  • Recovery: Basify the aqueous layer carefully with saturated

    
     until pH ~8.
    
  • Extraction: Extract 3x with Ethyl Acetate.

  • Drying: Dry organic layer over

    
     (Acid sensitive drying agents like 
    
    
    
    are also fine here, but sodium sulfate is preferred for methoxy compounds).
Protocol 2: Stability Stress Test (User Verification)

Perform this if you suspect your specific batch is degrading.

  • Control: Dissolve 1 mg compound in 1 mL Acetonitrile (Neutral).

  • Test: Dissolve 1 mg compound in 1 mL 1M HCl.

  • Incubation: Heat the Test sample at 40°C for 2 hours.

  • Analysis: Neutralize a small aliquot of the Test sample with NaOH, dilute with Acetonitrile, and inject both Control and Test samples into HPLC.

    • Pass Criteria: Purity of Test sample > 99.0% relative to Control.

    • Fail Criteria: Appearance of new peak at RRT ~0.8 (Phenol derivative).

References

  • Boyer, G., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Journal of Physical Chemistry. Link

  • Carlson, D. L., et al. (2006).[1] Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides (Demonstrating stability of aryl chlorides vs amides). Journal of Agricultural and Food Chemistry. Link

  • Lough, W. J., et al. (2024). O-Demethylation Mechanisms and Conditions. Chem-Station Int. Ed. Link

  • Gaonkar, S. L., et al. (2021).[2] Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.[3] Link

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-Chloro-6-methoxy-2-methyl-2H-indazole

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Chloro-6-methoxy-2-methyl-2...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Chloro-6-methoxy-2-methyl-2H-indazole. Recrystallization is a critical final step to ensure the high purity required for downstream applications. This document provides a structured, in-depth approach to selecting the optimal solvent system and troubleshooting common issues encountered during this purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific questions and challenges that may arise during the recrystallization of 3-Chloro-6-methoxy-2-methyl-2H-indazole. Our approach is based on a combination of established chemical principles and specific data on related substituted indazole compounds.

Q1: What are the ideal characteristics of a solvent for the recrystallization of this specific indazole derivative?

The perfect solvent is one in which 3-Chloro-6-methoxy-2-methyl-2H-indazole exhibits high solubility at elevated temperatures but low solubility at room temperature or below. This temperature-dependent solubility differential is the driving force for crystal formation and high recovery.

  • Expertise & Causality: The molecule possesses both polar (methoxy group, nitrogen atoms) and nonpolar (chlorophenyl ring, methyl group) features, giving it moderate polarity. Therefore, the ideal solvent will have a polarity that is complementary. Solvents that are too similar in polarity will dissolve the compound even when cold, leading to poor yields. Solvents that are too dissimilar will fail to dissolve it even when hot. The key is finding a solvent that strikes the right balance. Furthermore, the solvent's boiling point should be below the melting point of your compound to prevent it from "oiling out." Finally, the solvent should be unreactive with your compound and easily removable from the final crystals.

Q2: I need to start my solvent screening. Which single solvents are the most promising candidates?

Based on the structure of 3-Chloro-6-methoxy-2-methyl-2H-indazole and purification data for analogous compounds, the following single solvents are excellent starting points:

  • Alcohols (Ethanol, Methanol, Isopropanol): These are often the first choice for indazole derivatives.[1] They are polar enough to dissolve the compound when heated but often allow for precipitation upon cooling. Methanol was specifically mentioned for recrystallizing precursors to indazoles.[2][3]

  • Acetonitrile: Its polarity is suitable for many nitrogen-containing heterocycles. A patent for separating substituted indazole isomers lists acetonitrile/water as a viable system, suggesting neat acetonitrile is a good candidate to screen.[4]

  • Ethyl Acetate (EtOAc): While often used in chromatographic purification of indazoles, it can also serve as a recrystallization solvent, sometimes in combination with a nonpolar co-solvent like heptane or hexane.[5]

  • Toluene: For less polar impurities, a nonpolar aromatic solvent like toluene might be effective, though its high boiling point requires careful handling.

Q3: My compound is either too soluble or not soluble enough in all my test solvents. What is the next step?

This is a classic scenario that calls for a two-solvent (or mixed-solvent) system . This is a highly effective technique for purifying substituted indazoles.[4] The principle is to use a primary solvent ("solvent #1") that dissolves the compound well, even at room temperature, and a secondary "anti-solvent" ("solvent #2") in which the compound is poorly soluble.[6]

  • Recommended Systems: A Chinese patent explicitly discloses the use of mixed solvents for purifying substituted indazole isomers to >99% purity, citing systems of acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water .[4]

  • How it Works: You dissolve your compound in the minimum amount of the hot primary solvent (e.g., ethanol). Then, you add the hot anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). A drop or two of the primary solvent is added to redissolve the precipitate, and the solution is then allowed to cool slowly.[6]

Q4: During cooling, my compound separated as an oil instead of forming crystals. How do I fix this?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point or when the solubility changes too rapidly. Here are several corrective actions:

  • Reduce the Cooling Rate: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated with paper towels, before moving it to a colder environment.

  • Add More Solvent: The concentration of the solute may be too high. Re-heat the mixture to dissolve the oil, add a small amount of additional primary solvent, and attempt to cool it again slowly.

  • Lower the Saturation Temperature: When using a mixed-solvent system, add more of the primary dissolving solvent so that the solution becomes saturated at a lower temperature.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q5: My crystal yield is very low. What are the most common causes and solutions?

Low yield is a frustrating but common issue. Consider these factors:

  • Excessive Solvent: Using too much solvent is the most frequent cause. The solution never reaches a sufficient saturation level upon cooling. The remedy is to gently boil off some of the solvent to concentrate the solution and try again.

  • Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during a hot filtration step), you can lose a significant portion of your product. Ensure your filtration apparatus is pre-heated and use a slight excess of solvent, which you can boil off later.[6]

  • Cooling Too Rapidly: Rapid cooling leads to the formation of very small crystals that are difficult to filter and wash effectively. Slow, undisturbed cooling promotes the growth of larger, purer crystals.

  • Incomplete Precipitation: Ensure the solution has been thoroughly cooled. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

Data Presentation: Solvent Selection Table

The table below summarizes the properties of recommended solvents for screening. The expected solubility is an expert prediction based on the compound's structure and available literature on related molecules.

SolventBoiling Point (°C)Polarity (Relative)Expected Solubility of 3-Chloro-6-methoxy-2-methyl-2H-indazoleNotes & Rationale
Methanol 650.762High (Hot) / Moderate (Cold) A good first choice. May require significant cooling for good recovery. Often used for indazole-related compounds.[2][3]
Ethanol 780.654High (Hot) / Low-Moderate (Cold) Excellent candidate. Its lower volatility and slightly lower polarity than methanol can improve crystal quality.[1]
Acetonitrile 820.460High (Hot) / Low (Cold) A strong candidate for achieving a large solubility differential. Proven effective in mixed systems for indazoles.[4]
Acetone 560.355Very High (Hot) / High (Cold) Likely too strong a solvent on its own, but ideal as the primary solvent in a mixed system with water.[4]
Ethyl Acetate 770.228Moderate (Hot) / Low (Cold) Good potential. May be used with an anti-solvent like heptane to further reduce cold solubility.
Water 1001.000Very Low (Hot & Cold) Unsuitable as a primary solvent but is the ideal anti-solvent for use with polar organic solvents like ethanol or acetone.[4]
Heptane/Hexane 98 / 69~0.001Very Low (Hot & Cold) Unsuitable as a primary solvent. Can be used as an anti-solvent with moderately polar solvents like Ethyl Acetate.

Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
  • Dissolution: Place the crude 3-Chloro-6-methoxy-2-methyl-2H-indazole in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol and heat the mixture to a gentle boil with stirring.

  • Saturation: Continue adding ethanol dropwise until all the solid has just dissolved. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Two-Solvent Recrystallization (Example with Acetone/Water)
  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of hot acetone required to fully dissolve the solid.

  • Inducing Saturation: While keeping the solution hot, add hot water dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add 1-2 drops of hot acetone to re-dissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Complete the Process: Follow steps 5-8 from the single-solvent protocol, using an ice-cold mixture of acetone/water (in the same ratio as your final solvent system) for the washing step.

Visualization of Workflow

The following diagram illustrates the decision-making process for developing a successful recrystallization protocol.

Recrystallization_Workflow cluster_start Start cluster_screening Solvent Screening cluster_decision Decision Point cluster_single Single Solvent System cluster_mixed Mixed Solvent System cluster_end Finish crude Crude Product screening Test Solubility in Various Solvents (Hot vs. Cold) crude->screening Begin Purification decision Good Solubility Differential? screening->decision dissolve_single Dissolve in Min. Hot Solvent decision->dissolve_single  Yes dissolve_mixed Dissolve in Hot 'Solvent #1' decision->dissolve_mixed  No cool_single Cool Slowly dissolve_single->cool_single filter_single Filter & Wash cool_single->filter_single pure Pure Crystals filter_single->pure add_anti Add Hot 'Anti-Solvent' to Cloud Point dissolve_mixed->add_anti cool_mixed Cool Slowly add_anti->cool_mixed filter_mixed Filter & Wash cool_mixed->filter_mixed filter_mixed->pure

Sources

Optimization

Overcoming steric hindrance in 3-chloro-indazole coupling reactions

Executive Summary: The "Double-Whammy" Challenge Coupling at the C3 position of 3-chloro-indazoles presents a unique "double-whammy" for palladium catalysis: Electronic Deactivation: The indazole ring is electron-rich (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double-Whammy" Challenge

Coupling at the C3 position of 3-chloro-indazoles presents a unique "double-whammy" for palladium catalysis:

  • Electronic Deactivation: The indazole ring is electron-rich (excess

    
    -density), making the C3–Cl bond pseudo-aromatic and highly resistant to oxidative addition  (the first step of the catalytic cycle).
    
  • Steric Occlusion: The C3 position is flanked by the N1-protecting group and the C4-hydrogen. If you use a bulky protecting group (like SEM, THP, or Boc) at N1, the "cone angle" available for the palladium ligand is severely restricted.

This guide moves beyond standard textbook conditions (like Pd(PPh3)4) to provide field-proven, high-energy systems capable of breaching this barrier.

Module 1: Catalyst & Ligand Selection (The Engine)

Q: I am using Pd(PPh3)4 or PdCl2(dppf) and seeing <5% conversion. Why?

A: These "Generation 1" catalysts lack the electron density to insert into the deactivated C3–Cl bond. You need a catalyst system that is both electron-rich (to force oxidative addition) and bulky (to force reductive elimination).

Recommendation: Switch to Buchwald G3/G4 Precatalysts . These precatalysts release the active monoligated Pd(0) species immediately upon activation, avoiding the induction period and "catalyst death" associated with stabilizing Pd(II) sources.

Ligand Selection Matrix
Reaction TypeRecommended LigandWhy?
Suzuki-Miyaura XPhos or SPhos XPhos provides exceptional stability and turnover numbers for heteroaryl chlorides. SPhos is smaller but highly active for extremely hindered substrates.
Buchwald-Hartwig RuPhos or BrettPhos RuPhos is the gold standard for secondary amines. BrettPhos is required if you are coupling primary amines (prevents bis-arylation).
Extreme Sterics AntPhos If N1 has a massive protecting group (e.g., Trityl), AntPhos (a rigid, butterfly-shaped ligand) creates a specific pocket that can accommodate the clash.

Technical Insight: The active species must be L1-Pd(0). Standard phosphines like PPh3 form L2-Pd(0), which is coordinatively saturated and too slow to react with 3-chloro-indazole before decomposing.

Module 2: The N1-Protecting Group Strategy

Q: Does my choice of N1-protecting group affect the C3 coupling yield?

A: Yes, drastically. It acts as a "Gatekeeper."

  • Electronic Effect:

    • Electron-Withdrawing Groups (EWG): Groups like Tos (Tosyl) or Boc pull electron density out of the ring. This weakens the C3–Cl bond order, actually facilitating oxidative addition.

    • Electron-Donating Groups (EDG): Groups like Me , Bn , or PMB make the ring more electron-rich, making the C3–Cl bond stronger and harder to break.

  • Steric Effect:

    • SEM/THP: These are bulky and can rotate, sweeping out a large volume near C3. They often lower yields unless highly active ligands (XPhos) are used.

    • THP (Tetrahydropyranyl): Notorious for causing steric drag. If possible, switch to SEM (linear flexibility) or Boc (if stability allows).

Decision Rule: If your coupling fails with N1-Methyl (sterically small but electronically difficult), try switching to N1-Boc or N1-Tos to electronically activate the ring, provided the base conditions don't cleave it immediately.

Module 3: Troubleshooting & Diagnostics

Q: The reaction turns black immediately, but I recover starting material. What happened?

A: This is "Pd-Black" formation. Your catalyst decomposed before it could perform oxidative addition.

  • Cause: The C3–Cl bond was too strong, or the ligand dissociated.

  • Fix: Lower the temperature during the catalyst addition (add at RT, then ramp up). Switch to a G3 Precatalyst which is stable until base activation.

Q: I see a new spot by TLC/LCMS, but it’s the "De-chlorinated" indazole (Hydrodehalogenation).

A: This is a common failure mode in hindered couplings.

  • Mechanism: The Pd inserted into the C–Cl bond, but instead of transmetallating with your boronic acid/amine, it underwent

    
    -hydride elimination (from the ligand or solvent) or abstracted a hydride.
    
  • Fix:

    • Solvent: Switch from alcohols (MeOH/EtOH) or wet DMF to strictly anhydrous Dioxane or Toluene .

    • Base: Avoid bases with alpha-hydrogens if possible. Use K3PO4 or Cs2CO3 instead of alkoxides.

Visualizing the Workflow

Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Reaction Outcome Analysis Result What is the major result? Start->Result SM_Recovered Starting Material Recovered (No Conversion) Result->SM_Recovered Dehalogenation Product is Indazole-H (Cl lost, replaced by H) Result->Dehalogenation Homocoupling Homocoupling of Boronic Acid Result->Homocoupling Action_SM Oxidative Addition Failed. 1. Switch to XPhos Pd G3/G4 2. Switch N1-group to Boc/Tos SM_Recovered->Action_SM Action_Dehal Hydride Source Present. 1. Use Anhydrous Dioxane 2. Avoid alcohol solvents 3. Increase Boronic Acid eq. Dehalogenation->Action_Dehal Action_Homo Transmetallation Slow. 1. Degas solvent thoroughly (O2 leak) 2. Add water (trace) if using K3PO4 3. Slow addition of Boronic Acid Homocoupling->Action_Homo

Caption: Diagnostic logic for 3-chloro-indazole coupling failures. Follow the branch corresponding to your LCMS/NMR result.

Figure 2: The Steric "Clash Zone" Mechanism

Mechanism Step1 Precatalyst Activation (Pd-G3 -> L-Pd(0)) Step2 Oxidative Addition (Rate Limiting Step) Step1->Step2 L-Pd(0) species Step3 Transmetallation Step2->Step3 Pd(II)-Ar-Cl Step4 Reductive Elimination Step3->Step4 Pd(II)-Ar-Nu Step4->Step1 Regenerate Pd(0) Clash STERIC CLASH ZONE N1-Protecting Group vs. Bulky Ligand (L) Clash->Step2 Inhibits approach Clash->Step4 Accelerates release (Relieves strain)

Caption: The dual role of sterics. While N1-bulk hinders Step 2 (entry), bulky ligands like XPhos accelerate Step 4 (exit) by relieving steric strain.

Standard Operating Protocol (SOP): High-Efficiency Suzuki Coupling

Objective: Coupling 3-chloro-1-(phenylsulfonyl)-1H-indazole with Phenylboronic acid.

Reagents:

  • Substrate: 3-chloro-indazole derivative (1.0 equiv)

  • Boronic Acid: 1.5 equiv[1]

  • Catalyst: XPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%)

  • Base: K3PO4 (tribasic, finely ground) (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (10:1 ratio) - Note: Trace water is needed for the boronic acid activation mechanism.

Step-by-Step:

  • Preparation: Charge a reaction vial with the Indazole, Boronic Acid, Base, and XPhos Pd G3 catalyst. Add a magnetic stir bar.

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) three times .

    • Critical: Oxygen is the enemy of electron-rich phosphines.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Activation: Place the vial in a pre-heated block at 80°C .

    • Note: Do not start at RT. The G3 precatalyst activates cleanly at elevated temperatures.

  • Monitoring: Monitor by LCMS at 1 hour. If conversion is <50%, raise temperature to 100°C.

  • Workup: Filter through Celite (to remove Pd black), dilute with EtOAc, wash with brine.

References

  • Buchwald, S. L., et al. "A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions." Journal of the American Chemical Society.[2][3]

  • Hartwig, J. F., et al. "Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex."[3] Journal of the American Chemical Society.[2][3]

  • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[4] Royal Society of Chemistry (Organic Chemistry Frontiers).[5]

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide (G3 and G4)." Technical Bulletins.

Sources

Troubleshooting

Removing unreacted starting materials from indazole derivatives

Topic: Removing Unreacted Starting Materials from Indazole Derivatives Role: Senior Application Scientist Interface: Technical Support Center Status: Operational 🟢 Current Wait Time: 0 min Safety Protocol: Indazoles and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Starting Materials from Indazole Derivatives Role: Senior Application Scientist Interface: Technical Support Center

Status: Operational 🟢 Current Wait Time: 0 min Safety Protocol: Indazoles and their precursors (hydrazines) are often toxic and skin sensitizers. Always work in a fume hood.

Welcome to the Indazole Purification Hub. If you are here, you are likely staring at an LCMS trace showing a stubborn hydrazine peak, or you are frustrated by the co-elution of N1/N2 regioisomers. Indazole chemistry is deceptively simple; the heterocycle is stable, but the purification is where projects stall.

Below are the three most common "tickets" we receive in the lab, resolved with field-proven protocols.

🎫 Ticket #01: "My crude is sticky and smells of hydrazine."

Issue: Unreacted hydrazine (starting material) is present. Diagnosis: Hydrazines are polar, basic, and potent reducing agents. They streak on silica gel and can reduce Pd catalysts in subsequent steps, killing your cross-coupling yields. Standard evaporation does not remove them effectively due to high boiling points and hydrogen bonding.

🔧 The Fix: Chemical Scavenging (The "Pyraz-Tag" Method)

Do not attempt to distill hydrazine off a high-value intermediate. Instead, convert the hydrazine into a lipophilic pyrazole using a scavenger. This changes the polarity drastically, allowing for easy separation.

🧪 Protocol: Acetylacetone Scavenging

Applicability: Removal of hydrazine hydrate or alkyl hydrazines.

  • Quantify Excess: Estimate the unreacted hydrazine (via LCMS or stoichiometry).

  • Add Scavenger: Add 1.5 equivalents (relative to the excess hydrazine) of 2,4-pentanedione (acetylacetone) to your reaction mixture.

    • Why? Acetylacetone condenses with hydrazine to form 3,5-dimethyl-1H-pyrazole.

  • Incubate: Stir at room temperature for 30–60 minutes.

    • Validation: Check TLC.[1][2][3] The baseline hydrazine spot will disappear, replaced by a high-Rf pyrazole spot.

  • Workup:

    • Dilute with EtOAc/DCM.

    • Wash with 0.5 M HCl (Rapid wash).

    • Critical Note: Indazoles are amphoteric (pKa ~1.3 for protonated N2). Strong acid (pH < 1) or long contact times will pull your product into the aqueous layer. Keep the wash rapid and not too acidic.

  • Purification: The formed pyrazole is non-polar and elutes near the solvent front in chromatography, far from your polar indazole.

📊 Workflow Visualization

HydrazineScavenging start Crude Reaction Mixture (Contains Excess Hydrazine) step1 Add 2,4-Pentanedione (1.5 eq vs excess hydrazine) start->step1 step2 Stir 30-60 mins (Forms 3,5-dimethylpyrazole) step1->step2 decision Is Product Acid Stable? step2->decision path_acid Yes: Dilute Acid Wash (Removes excess scavenger) decision->path_acid Yes path_col No: Direct Column Chromatography decision->path_col No final Pure Indazole (Pyrazole elutes at solvent front) path_acid->final path_col->final

Figure 1: Decision logic for chemically scavenging hydrazine impurities.

🎫 Ticket #02: "I can't separate the N1 and N2 isomers."

Issue: Alkylation of indazoles produces a mixture of N1-alkyl (usually thermodynamic) and N2-alkyl (usually kinetic) isomers. Diagnosis: These isomers often have


 in standard Hexane/EtOAc systems.
🔧 The Fix: Solvent Engineering & Recrystallization

The dipole moments of N1 and N2 isomers differ significantly. N2-substituted indazoles are generally more polar and have lower melting points than their N1 counterparts.

📊 Data: Separation Metrics
ParameterN1-Alkyl IndazoleN2-Alkyl IndazoleSeparation Strategy
Polarity (TLC) Lower (Higher Rf)Higher (Lower Rf)Use Toluene-based systems.
Melting Point Generally HigherGenerally Lower (Often Oil)Recrystallization works best for N1.
1H NMR Signal H-3 is a singlet ~8.0 ppmH-3 is a singlet ~8.0-8.5 ppmDiagnostic: N2-alkyl protons are often deshielded by ~0.2 ppm vs N1.
🧪 Protocol: The "Toluene Trick"

Standard Hexane/EtOAc often fails because it relies solely on polarity. Aromatic solvents interact with the


-systems of the heterocycles differently.
  • TLC Optimization: Do not use Hex/EtOAc. Try Toluene/Acetone (10:1) or DCM/MeOH (98:2) .

    • Insight: Toluene often improves the resolution between N1 and N2 isomers due to

      
      -stacking differences.
      
  • Column Loading: If the separation is tight (

    
    ), use a high aspect ratio column  (long and thin) and load the sample as a solid deposit on Celite, not as a liquid injection.
    
  • Recrystallization (The Nuclear Option):

    • If N1 is the major product (>80%), dissolve the mixture in hot Ethanol or Isopropanol .

    • Cool slowly.[4] The symmetric, higher-melting N1 isomer will crystallize. The oily N2 isomer usually stays in the mother liquor.

📊 Isomer Separation Workflow

IsomerSeparation mix N1/N2 Mixture check Check N1:N2 Ratio (via 1H NMR) mix->check high_n1 N1 > 80% check->high_n1 low_n1 N1 < 80% check->low_n1 cryst Recrystallization (EtOH or IPA) high_n1->cryst col Flash Chromatography low_n1->col solv Solvent Switch: Try Toluene/Acetone col->solv

Figure 2: Workflow for selecting the optimal separation method based on isomeric ratio.

🎫 Ticket #03: "My product is grey/brown after Suzuki coupling."

Issue: Residual Palladium (Pd) catalyst. Diagnosis: Indazoles are excellent ligands for metals. The nitrogen lone pairs bind Pd species, carrying them through standard silica columns. This is toxic and can cause decomposition over time.[5]

🔧 The Fix: Thiol-Modified Silica

Standard Celite filtration is insufficient for N-heterocycles. You must chemically displace the Pd.

🧪 Protocol: SiliaMetS® Thiol Treatment
  • Dissolution: Dissolve crude product in EtOAc or THF.

  • Add Scavenger: Add SiliaMetS® Thiol (or equivalent mercapto-silica) at 10% w/w relative to the crude mass.

  • Heat: Stir at 40°C for 1 hour.

    • Mechanism:[6][7][8] The thiol sulfur has a much higher affinity for Pd than the indazole nitrogen.

  • Filter: Pass through a 0.45 µm PTFE filter or a sintered glass funnel.

  • Result: The filtrate should be colorless. The Pd is trapped on the silica.

❓ Frequently Asked Questions (FAQ)

Q: Can I use an acid wash to remove unreacted aniline precursors? A: Proceed with caution. While anilines are basic, indazoles are also weak bases. If you use 1M HCl, you might extract your product. Use 10% Citric Acid (pH ~4) instead; it is strong enough to protonate highly basic anilines but usually leaves the indazole in the organic layer.

Q: Why is my N1-alkylation yield low despite full conversion? A: You likely lost it in the aqueous workup. N1-alkyl indazoles (especially with small alkyl groups like methyl) have surprising water solubility. Salt out the aqueous layer with NaCl and back-extract with DCM (3x) rather than EtOAc.

Q: I see a "ghost peak" in NMR near 8.0 ppm. A: This is often the N2 isomer. Even 2-3% contamination is visible because the C3-H proton on the N2 isomer is distinctively shifted downfield compared to the N1 isomer.

📚 References

  • Separation of Indazole Isomers:

    • Title: Development of a selective and scalable N1-indazole alkylation.

    • Source: National Institutes of Health (PMC).

    • Link:[Link]

  • Hydrazine Scavenging:

    • Title: N,N-Dicarboxymethyl hydrazine: an old but neglected reagent for chemoselective derivatization of carbonyl compounds.[9]

    • Source: Royal Society of Chemistry (Org.[9] Biomol. Chem).

    • Link:[Link]

  • Palladium Removal:

    • Title: Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.

    • Source: Organic Process Research & Development.

    • Link:[Link]

  • General Indazole Synthesis:

    • Title: Indazole Synthesis - Organic Chemistry Portal.

    • Source: Organic Chemistry Portal.

    • Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 3-Chloro-6-methoxy-2-methyl-2H-indazole: A Comparative Approach

For researchers and professionals in the dynamic field of drug development, the precise structural elucidation of novel small molecules is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Ma...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the precise structural elucidation of novel small molecules is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for providing detailed information about molecular structure. This guide offers an in-depth analysis of the 1H NMR spectrum of 3-Chloro-6-methoxy-2-methyl-2H-indazole, a substituted indazole of interest in medicinal chemistry.

In the absence of a publicly available experimental spectrum for this specific molecule, this guide will employ a predictive and comparative methodology. By leveraging foundational NMR principles and drawing comparisons with structurally related, experimentally characterized indazole derivatives, we will construct a theoretical 1H NMR spectrum. This approach not only provides a robust hypothesis for the spectral features of the target molecule but also serves as a practical tutorial on spectral interpretation for novel compounds.

The Foundational Principles of 1H NMR Spectroscopy

1H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align either with (a lower energy state) or against (a higher energy state) the field. The absorption of radiofrequency radiation can induce a transition between these energy states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the proton.[1][2]

Four key pieces of information are extracted from a 1H NMR spectrum to deduce a molecule's structure:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups shield it, causing an upfield shift (to a lower ppm value).[2]

  • Integration: The area under a signal is proportional to the number of protons it represents.[2]

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The "n+1 rule" is a common heuristic, where 'n' is the number of equivalent neighboring protons.[2][3]

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), is the coupling constant. It provides information about the connectivity and spatial relationship between coupled protons.[3][4]

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To ensure the reliability and reproducibility of NMR data, a standardized sample preparation and acquisition protocol is paramount.

Step-by-Step Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-25 mg of the solid compound. For sensitive experiments, smaller quantities can be used, but this may require a longer acquisition time.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[5][6] The use of deuterated solvents is crucial as they are "invisible" in the 1H NMR spectrum, preventing large solvent signals from obscuring the analyte's signals.[5]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7]

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[1][2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Parameters:

The prepared sample is then placed in the NMR spectrometer. While specific parameters may vary depending on the instrument, typical settings for a routine 1H NMR experiment include:

  • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

  • Number of Scans: 16 or 32 scans are usually sufficient for a sample of this concentration.

  • Pulse Sequence: A standard single-pulse experiment.

  • Temperature: Room temperature.

Predicted 1H NMR Spectrum of 3-Chloro-6-methoxy-2-methyl-2H-indazole

Based on the principles of substituent effects on aromatic systems and data from related indazole structures, we can predict the 1H NMR spectrum of 3-Chloro-6-methoxy-2-methyl-2H-indazole.

Molecular Structure and Proton Numbering:

  • H-4, H-5, H-7: Protons on the benzene ring.

  • -OCH₃: Protons of the methoxy group.

  • -NCH₃: Protons of the N-methyl group.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-7~7.5 - 7.7dJ(ortho) ≈ 8.5 - 9.0H-7 is ortho to the electron-donating nitrogen of the pyrazole ring and is part of the aromatic system.
H-5~6.8 - 7.0ddJ(ortho) ≈ 8.5 - 9.0, J(meta) ≈ 2.0 - 2.5H-5 is ortho to the strongly electron-donating methoxy group, leading to significant shielding (upfield shift). It is coupled to both H-4 (ortho) and H-7 (meta).
H-4~6.7 - 6.9dJ(meta) ≈ 2.0 - 2.5H-4 is para to the methoxy group and ortho to the chloro-substituted carbon, experiencing a mix of shielding and deshielding effects. It is meta-coupled to H-5.
-OCH₃~3.8 - 4.0sN/AMethoxy group protons are typically found in this region and appear as a singlet as there are no adjacent protons to couple with.
-NCH₃~4.1 - 4.3sN/AThe N-methyl group is attached to a nitrogen within the aromatic ring system, leading to a downfield shift compared to a typical aliphatic amine. It will be a singlet.

Comparative Analysis with Structurally Related Indazoles

To validate our predictions, we will compare them with the experimental 1H NMR data of several substituted indazoles.

Table of Experimental 1H NMR Data for Selected Indazole Derivatives:

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)Other Protons (ppm)Source
1H-Indazole 7.77 (d)7.11 (t)7.35 (t)7.55 (d)8.08 (s, H-3), 13.04 (s, NH)[8]
3-methyl-1-phenyl-1H-indazole 7.71-7.74 (m)7.21 (t)7.32 (dd)7.71-7.74 (m)2.67 (s, CH₃), 7.40-7.54 (m, Ph)[9]
6-Nitro-3-phenyl-1H-indazole 8.14-8.07 (m)--8.26 (s)7.51-7.61 (m, Ph), 11.63 (br, NH)[10]
2-phenyl-2H-indazole 7.70 (d)7.17 (t)7.38 (t)7.82 (d)8.43 (s, H-3), 7.45-7.60 (m, Ph)[11]

Discussion of Substituent Effects:

  • N-Methyl Group: Comparing 1H-indazole to 2-phenyl-2H-indazole, we can infer the effect of a substituent at the N-2 position. The presence of the N-phenyl group in 2-phenyl-2H-indazole causes a downfield shift of the adjacent H-3 proton. A similar effect is expected for the N-methyl group in our target molecule.

  • Methoxy Group at C-6: The methoxy group is a strong electron-donating group. In our predicted spectrum of 3-Chloro-6-methoxy-2-methyl-2H-indazole, this will cause a significant upfield shift (shielding) of the ortho proton (H-5) and the para proton (H-4), which is consistent with general principles of aromatic substitution.

  • Chloro Group at C-3: The chloro group is an electron-withdrawing group and will influence the electronic environment of the entire ring system, generally causing a slight downfield shift of the protons on the benzene ring compared to an unsubstituted indazole.

The comparative data supports our predictions. The protons on the benzene ring of the indazole core will exhibit splitting patterns characteristic of a trisubstituted benzene ring. The strong electron-donating effect of the methoxy group at C-6 will be the dominant factor in determining the chemical shifts of H-5 and H-4, pushing them upfield.

Workflow for 1H NMR Spectral Analysis of Novel Compounds

The logical process for analyzing the 1H NMR spectrum of a novel compound like 3-Chloro-6-methoxy-2-methyl-2H-indazole can be visualized as follows:

G cluster_0 Data Acquisition cluster_1 Spectral Prediction & Analysis cluster_2 Validation & Refinement A Sample Preparation (Dissolution, Filtration) B 1H NMR Experiment (Data Acquisition) A->B C Initial Spectrum Processing (Phasing, Baseline Correction) B->C D Signal Identification (Chemical Shift, Integration, Multiplicity) C->D E Structural Hypothesis Generation (Substituent Effects, Comparison to Known Compounds) D->E F Prediction of Spectrum for Target Molecule E->F G Comparison with Experimental Data of Analogues F->G H Refinement of Structural Assignment G->H I Final Structure Confirmation H->I

Workflow for 1H NMR analysis of a novel compound.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the 1H NMR spectrum of 3-Chloro-6-methoxy-2-methyl-2H-indazole. By applying fundamental NMR principles and drawing insightful comparisons with known indazole derivatives, we have constructed a detailed and well-reasoned hypothesis for the expected spectral data. This comparative approach is a powerful strategy in the arsenal of any researcher working on the synthesis and characterization of novel molecules. The ability to predict and interpret NMR spectra with a high degree of confidence is essential for accelerating the drug discovery and development pipeline.

References

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed. (2010-03-15). Retrieved from [Link]

  • NMR Sample Preparation. University of California, Riverside. Retrieved from [Link]

  • NMR Sample Preparation - Western University. Retrieved from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Retrieved from [Link]

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones - AWS. Retrieved from [Link]

  • NMR 5: Coupling Constants - YouTube. (2023-05-15). Retrieved from [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014-08-21). Retrieved from [Link]

  • The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. Retrieved from [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. Retrieved from [Link]

  • J-Coupling Constant Definition - Organic Chemistry Key Term - Fiveable. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022-04-11). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Retrieved from [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Retrieved from [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. Retrieved from [Link]

  • 3 - Supporting Information. Retrieved from [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021-12-02). Retrieved from [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. Retrieved from [Link]

  • Direct Formation of 2-Substituted 2H-Indazoles by a Pd- Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines - DOI. Retrieved from [Link]

Sources

Comparative

Technical Guide: Distinguishing 1H- and 2H-Indazole Isomers via NMR

Executive Summary: The Regioisomer Challenge Indazoles are privileged scaffolds in modern drug discovery, featuring prominently in kinase inhibitors (e.g., Axitinib , Pazopanib ) and oncology targets. The indazole core e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

Indazoles are privileged scaffolds in modern drug discovery, featuring prominently in kinase inhibitors (e.g., Axitinib , Pazopanib ) and oncology targets. The indazole core exists in a tautomeric equilibrium between the


-indazole  (benzenoid) and 

-indazole
(quinonoid) forms.[1][2][3]

While the


-tautomer is thermodynamically favored by approximately 2.4–4.0 kcal/mol , chemical synthesis—particularly alkylation or arylation—often yields a mixture of 

- and

-substituted regioisomers. These isomers possess drastically different biological activities and metabolic profiles.

The Problem: Standard 1D


H NMR is often insufficient for unambiguous assignment because the signals overlap or shift unpredictably depending on substituents.
The Solution:  This guide outlines a definitive, self-validating spectroscopic workflow using NOE/ROESY  and 

N-HMBC
to distinguish these isomers with 100% confidence.

Mechanistic Basis of Distinction

To interpret the NMR data, one must understand the electronic environment of the nitrogen atoms in each isomer.

  • 
    -Indazole (
    
    
    
    -substituted):
    • N1: Pyrrole-like (3-coordinate,

      
      -hybridized character, contributes lone pair to aromatic sextet). Shielded. 
      
    • N2: Pyridine-like (2-coordinate,

      
      -hybridized, lone pair orthogonal to 
      
      
      
      -system). Deshielded.
    • Structure: Retains full benzene ring aromaticity (Benzenoid).

  • 
    -Indazole (
    
    
    
    -substituted):
    • N1: Pyridine-like.[1] Deshielded.

    • N2: Pyrrole-like.[4] Shielded.

    • Structure: Induces a quinoid-like character in the benzene ring (Quinonoid), affecting C-C bond lengths and proton shifts.

Method 1: The "Gold Standard" – NOE/ROESY Correlations

The most robust method for distinguishing isomers relies on spatial proximity, which is independent of electronic shielding anomalies caused by exotic substituents.

The Diagnostic Logic
  • 
    -Isomer:  The substituent on N1 is spatially close to the benzene ring proton H-7 . It is distant from the pyrazole proton H-3 .
    
  • 
    -Isomer:  The substituent on N2 is spatially close to the pyrazole proton H-3 . It is distant from H-7 .
    
Experimental Protocol: 1D NOE / 2D NOESY
  • Sample Prep: Dissolve

    
    5-10 mg in DMSO-
    
    
    
    (preferred for rigid lattice/viscosity) or CDCl
    
    
    .
  • Experiment: Run a 2D NOESY (mixing time 300-500 ms) or 1D Selective NOE.

  • Analysis:

    • Irradiate the

      
      -alkyl/aryl protons.
      
    • Look for enhancement of the aromatic signals.

Figure 1: Decision tree for assigning indazole regioisomers based on Nuclear Overhauser Effect (NOE) interactions.

Method 2: N Heteronuclear Detection ( H- N HMBC)

When NOE is ambiguous (e.g., if the N-substituent has no protons or H-3/H-7 overlap),


N NMR is the definitive electronic proof. Since direct 

N detection is insensitive, use

H-

N HMBC
(Heteronuclear Multiple Bond Correlation).
Chemical Shift Mapping (Relative to CH NO )

Nitrogen chemical shifts are extremely sensitive to hybridization.

Atom

-Indazole (

-R)

-Indazole (

-R)
Diagnostic Note
N1 -180 to -210 ppm (Pyrrole-like)-70 to -100 ppm (Pyridine-like)

ppm
N2 -60 to -90 ppm (Pyridine-like)-170 to -200 ppm (Pyrrole-like)

ppm

Note: Values are referenced to Nitromethane (0 ppm). If referencing Liquid Ammonia (0 ppm), add


380 ppm to these values.
Protocol
  • Pulse Sequence: gHMBCad (Adiabatic HMBC for broad band coverage) or standard hmbcgp.

  • Optimization: Set long-range coupling constant (

    
    ) to 8-10 Hz.
    
  • Observation:

    • 
      -Isomer:  The H-3 proton (singlet, 
      
      
      
      8.0 ppm) will show a strong 2-bond correlation to N2 (the deshielded, downfield nitrogen).
    • 
      -Isomer:  The H-3 proton will show a strong 2-bond correlation to N2  (the shielded, upfield nitrogen).
      
    • Crucial Check: Locate the N-substituent protons.[5] In

      
      -isomers, they correlate to the shielded N1. In 
      
      
      
      -isomers, they correlate to the shielded N2.

Method 3: C NMR Diagnostic Signals

While less definitive than


N, the Carbon-3 (C3) shift provides a quick "sanity check."
  • 
    -Indazole (C3):  Typically 132 – 136 ppm .
    
    • Reasoning: C3 is adjacent to a pyridine-like nitrogen (

      
      ).
      
  • 
    -Indazole (C3):  Typically 120 – 125 ppm .
    
    • Reasoning: C3 is adjacent to a pyrrole-like nitrogen (

      
      ).
      

Rule of Thumb: The C3 carbon in


-indazoles is significantly upfield  (shielded) compared to the 

-isomer.

Summary Comparison Table

Feature

-Indazole (

-Substituted)

-Indazole (

-Substituted)
Stability Thermodynamically FavoredKinetically Favored (often)
NOE Correlation N-R

H-7
N-R

H-3

N Shift (N1)
Shielded (Pyrrole-like)Deshielded (Pyridine-like)

N Shift (N2)
Deshielded (Pyridine-like)Shielded (Pyrrole-like)

C Shift (C3)
Downfield (

134 ppm)
Upfield (

122 ppm)

H Shift (H-3)
Typically

8.0 ppm
Often downfield (

8.3+ ppm)*

*Note:


H chemical shifts are solvent/concentration dependent and less reliable than 2D methods.

Visual Workflow: The Identification Pipeline

Figure 2: Comprehensive experimental workflow for indazole isomer determination.

References

  • Claramunt, R. M., et al. (2004). Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. Journal of Organic Chemistry. Retrieved from [Link]

  • Doganc, F., & Goker, H. (2024).[6][7] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the LC-MS Fragmentation Patterns of 3-Chloro-6-methoxy-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Structural Elucidation 3-Chloro-6-methoxy-2-methyl-2H-indazole belongs to the indazole class of heterocyclic compounds. In...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation

3-Chloro-6-methoxy-2-methyl-2H-indazole belongs to the indazole class of heterocyclic compounds. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Accurate identification and structural confirmation of such compounds are paramount in drug discovery and development, with LC-MS being a cornerstone analytical technique for this purpose. Understanding the fragmentation patterns is critical for developing robust and specific analytical methods, differentiating isomers, and identifying metabolites.

This guide will provide a detailed, step-by-step methodology for a typical LC-MS/MS experiment, predict the fragmentation pathways of 3-Chloro-6-methoxy-2-methyl-2H-indazole based on established principles of mass spectrometry, and compare these patterns to potential isomeric structures.

Experimental Protocol: A Validated Approach to Data Acquisition

The following protocol outlines a robust method for acquiring high-quality LC-MS/MS data for 3-Chloro-6-methoxy-2-methyl-2H-indazole. The choices within this protocol are grounded in achieving optimal ionization and fragmentation for this class of molecules.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is recommended for the separation of small molecules like the target analyte.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a standard approach that provides good peak shape and ionization efficiency in positive ion mode.[2]

  • Flow Rate: A flow rate of 0.4 mL/min is suitable for standard analytical columns.

  • Injection Volume: 5 µL is a typical injection volume to avoid column overloading while ensuring sufficient analyte is introduced for detection.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the preferred method for nitrogen-containing heterocyclic compounds as they readily accept a proton.

  • MS1 Full Scan: A full scan from m/z 100-500 will allow for the identification of the protonated molecular ion ([M+H]⁺).

  • MS2 Product Ion Scan: Tandem mass spectrometry (MS/MS) will be performed on the [M+H]⁺ ion to generate a fragmentation pattern.

  • Collision Energy: A stepped collision energy (e.g., 15, 30, 45 eV) is advised to capture a comprehensive fragmentation spectrum, from lower energy fragments to more extensive bond cleavages.[3]

Experimental Workflow Diagram

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Sample Sample Injection LC_Column C18 Reversed-Phase Column LC_Sample->LC_Column LC_Elution Gradient Elution LC_Column->LC_Elution MS_Ionization Electrospray Ionization (ESI+) LC_Elution->MS_Ionization MS1 MS1 Full Scan (m/z 100-500) MS_Ionization->MS1 MS_Isolation Isolate [M+H]⁺ MS1->MS_Isolation MS2 MS2 Product Ion Scan (Stepped Collision Energy) MS_Isolation->MS2 MS_Detection Fragment Ion Detection MS2->MS_Detection

Caption: Workflow for LC-MS/MS analysis of 3-Chloro-6-methoxy-2-methyl-2H-indazole.

Predicted Fragmentation Patterns of 3-Chloro-6-methoxy-2-methyl-2H-indazole

The structure of 3-Chloro-6-methoxy-2-methyl-2H-indazole is key to understanding its fragmentation. The molecular formula is C9H9ClN2O, and the monoisotopic mass is approximately 196.04 g/mol . The protonated molecule ([M+H]⁺) will have an m/z of approximately 197.05.

Table 1: Predicted Fragment Ions for [M+H]⁺ of 3-Chloro-6-methoxy-2-methyl-2H-indazole

m/z (approx.) Proposed Fragment Neutral Loss Notes
197.05[C9H10ClN2O]⁺-Protonated molecular ion.
182.03[C8H7ClN2O]⁺CH3Loss of the N-methyl group.
166.06[C9H7ClN2]⁺OCH3Loss of the methoxy radical.
151.04[C8H7N2O]⁺ClLoss of the chlorine atom.
134.06[C8H8N2]⁺OCH3 + HLoss of methanol from the methoxy group.
123.04[C7H5N2O]⁺Cl + COSubsequent loss of carbon monoxide from the m/z 151 fragment.
117.06[C8H7N]⁺Cl + N2Loss of chlorine and molecular nitrogen from the indazole ring.

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule is expected to initiate at the most labile bonds and proceed through a series of characteristic neutral losses.

G cluster_frags cluster_subfrags M [M+H]⁺ m/z 197.05 F1 m/z 182.03 (-CH3) M->F1 -CH3 F2 m/z 166.06 (-OCH3) M->F2 -OCH3 F3 m/z 151.04 (-Cl) M->F3 -Cl F3_1 m/z 123.04 (-CO) F3->F3_1 -CO

Caption: Proposed major fragmentation pathways for 3-Chloro-6-methoxy-2-methyl-2H-indazole.

The initial fragmentation is likely to involve the loss of the N-methyl group (a loss of 15 Da) or the methoxy group (a loss of 31 Da). The loss of the chlorine atom (a loss of 35 Da) is also a highly probable fragmentation pathway for chloro-substituted aromatic compounds. Further fragmentation of these primary product ions can lead to the observed smaller fragments. For instance, the ion at m/z 151.04 could subsequently lose carbon monoxide (28 Da) to form the fragment at m/z 123.04.

Comparison with Isomeric Structures

The fragmentation pattern is a fingerprint of a molecule's structure. Isomers of 3-Chloro-6-methoxy-2-methyl-2H-indazole would be expected to produce different fragmentation patterns, allowing for their differentiation by LC-MS/MS.

For example, an isomer where the chlorine and methoxy groups are swapped (6-chloro-3-methoxy-2-methyl-2H-indazole) would likely show a more facile loss of the methoxy group due to the electronic effects of the chlorine at the 6-position. Similarly, isomers with substitution on the 1H-indazole tautomer would exhibit different fragmentation, particularly concerning the stability of the resulting fragment ions.[1]

Conclusion

This guide provides a foundational understanding of the expected LC-MS fragmentation patterns of 3-Chloro-6-methoxy-2-methyl-2H-indazole. The proposed experimental protocol and predicted fragmentation pathways offer a robust starting point for the development of specific and reliable analytical methods for this compound and its related analogues. By comparing experimental data to these predictions, researchers can confidently identify and characterize this molecule in various matrices, a critical step in advancing pharmaceutical research and development.

References

  • Studies in Organic Mass Spectrometry; Part 26.
  • The mass fragments of indole and indazole synthetic cannabimimetic...
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
  • In Silico Optimization of Mass Spectrometry Fragmentation Str
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.

Sources

Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Characterization of 3-Chloro-6-methoxy-2-methyl-2H-indazole

In the landscape of modern drug discovery and development, an unambiguous understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, an unambiguous understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural characterization of 3-Chloro-6-methoxy-2-methyl-2H-indazole, a substituted indazole of interest in medicinal chemistry.[1][2][3] While various spectroscopic methods provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard for providing definitive atomic-level resolution. This guide will delve into the practical application of X-ray crystallography for this specific molecule, offering a hypothetical yet representative experimental workflow and data. Furthermore, we will objectively compare this technique with other widely used methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic view for researchers in the field.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, direct visualization of the molecular structure, providing precise bond lengths, bond angles, and stereochemistry.[4][5] This technique is indispensable for confirming the regiochemistry of substitution on the indazole core, which can be challenging to assign definitively by spectroscopic methods alone.[6]

Experimental Protocol: A Self-Validating Workflow

The successful structural determination by X-ray crystallography is a multi-step process, where the quality of the outcome at each stage validates the entire experiment.

Step 1: Crystal Growth - The Foundation of Quality Data

The journey to a crystal structure begins with the growth of a high-quality single crystal. For a molecule like 3-Chloro-6-methoxy-2-methyl-2H-indazole, which is expected to be a solid at room temperature, slow evaporation from a suitable solvent system is a common and effective method. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

  • Protocol:

    • Dissolve 5-10 mg of purified 3-Chloro-6-methoxy-2-methyl-2H-indazole in a minimal amount of a solvent mixture, such as ethyl acetate/hexane (e.g., in a 1:3 ratio), in a small, clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

    • Monitor the vial for the formation of well-defined, single crystals. The ideal crystals will be transparent and have distinct facets.

  • Causality: Slow evaporation allows the molecules to organize themselves into a highly ordered, repeating lattice, which is the fundamental requirement for diffraction. A mixture of solvents with different polarities and boiling points can fine-tune the solubility and evaporation rate, promoting the growth of larger, more perfect crystals.

Step 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities.

  • Protocol:

    • A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[7]

    • The diffractometer, equipped with a radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å), rotates the crystal while collecting the diffraction data over a wide range of angles.[7]

  • Causality: The geometry of the diffraction pattern is related to the dimensions of the unit cell, the fundamental repeating unit of the crystal lattice. The intensities of the diffraction spots are proportional to the square of the structure factor amplitudes, which in turn depend on the arrangement of atoms within the unit cell.

Step 3: Structure Solution and Refinement - From Diffraction to 3D Model

The collected diffraction data is then processed to determine the crystal structure. This involves solving the "phase problem" to reconstruct the electron density map of the molecule.

  • Protocol:

    • The diffraction data is integrated and corrected for various experimental factors.

    • Direct methods or Patterson methods are used to determine the initial phases of the structure factors.[7]

    • An initial model of the molecule is built into the resulting electron density map.

    • The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed structure factor amplitudes.[7]

  • Trustworthiness: The quality of the final structure is assessed by a number of factors, including the R-factor (residual factor), which measures the agreement between the experimental and calculated data. A low R-factor (typically < 0.05) indicates a well-refined structure.

Hypothetical Crystallographic Data for 3-Chloro-6-methoxy-2-methyl-2H-indazole

The following table presents plausible crystallographic data for the title compound, based on known structures of similar indazole derivatives.[8][9]

ParameterHypothetical Value
Chemical FormulaC9H9ClN2O
Formula Weight196.64
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)11.8
β (°)98.5
Volume (ų)1010
Z4
Calculated Density (g/cm³)1.29
R-factor0.045

Disclaimer: The data presented in this table is representative and intended for illustrative purposes, as the specific crystal structure of 3-Chloro-6-methoxy-2-methyl-2H-indazole is not publicly available at the time of writing.

Visualization of the X-ray Crystallography Workflow

XRay_Workflow cluster_synthesis Sample Preparation cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification of 3-Chloro-6-methoxy-2-methyl-2H-indazole Crystal_Growth Slow Evaporation (e.g., Ethyl Acetate/Hexane) Synthesis->Crystal_Growth Purified Compound Mounting Crystal Mounting Crystal_Growth->Mounting Single Crystal Data_Collection X-ray Diffraction Data Collection (100 K, Mo Kα) Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Structure Validation (R-factor < 0.05) Refinement->Validation Refined Structure

Caption: Workflow for single-crystal X-ray crystallography.

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, a combination of other analytical techniques is often employed for a comprehensive characterization, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] For 3-Chloro-6-methoxy-2-methyl-2H-indazole, a suite of NMR experiments would be essential.

  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments. The splitting patterns reveal neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, an HMBC experiment would be crucial to confirm the position of the methyl group on the indazole nitrogen and the relative positions of the chloro and methoxy substituents on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

  • High-Resolution Mass Spectrometry (HRMS): Can determine the molecular formula of 3-Chloro-6-methoxy-2-methyl-2H-indazole with high accuracy, confirming its elemental composition.

  • Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide clues about the molecule's structure, although it is generally not sufficient for unambiguous structure determination on its own.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For the target molecule, IR would confirm the presence of C-H, C=C, C-O, and C-Cl bonds.

Performance Comparison

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D structure, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of atoms, stereochemistry in solutionMolecular weight, elemental composition, fragmentation
Sample Phase Solid (single crystal)SolutionSolid, liquid, or gas
Key Advantage Unambiguous and definitive structure determinationProvides detailed structural information in solutionHigh sensitivity and accuracy for molecular formula
Key Limitation Requires high-quality single crystals, which can be difficult to growDoes not provide bond lengths and angles directly; interpretation can be complex for novel structuresDoes not provide connectivity information directly
Application to Target Confirms regiochemistry and absolute structure.Elucidates the substitution pattern and confirms connectivity.Confirms the molecular formula.

The Synergy of Techniques: A Holistic Approach

The most robust structural characterization of 3-Chloro-6-methoxy-2-methyl-2H-indazole is achieved through the synergistic use of multiple analytical techniques.

Analytical_Synergy cluster_techniques Analytical Techniques cluster_info Derived Information Target 3-Chloro-6-methoxy-2-methyl-2H-indazole NMR NMR Spectroscopy (¹H, ¹³C, 2D) Target->NMR MS Mass Spectrometry (HRMS) Target->MS XRay X-ray Crystallography Target->XRay Connectivity Connectivity & Substitution Pattern NMR->Connectivity Formula Molecular Formula MS->Formula Structure_3D Definitive 3D Structure XRay->Structure_3D Connectivity->Structure_3D Complementary Data Formula->Structure_3D Complementary Data

Caption: Complementary nature of analytical techniques.

Conclusion

The structural characterization of novel compounds like 3-Chloro-6-methoxy-2-methyl-2H-indazole is a cornerstone of rational drug design. While NMR and mass spectrometry provide essential information regarding connectivity and composition, single-crystal X-ray crystallography remains the definitive method for elucidating the precise three-dimensional architecture. The experimental workflow for X-ray crystallography, though demanding in its requirement for high-quality crystals, offers a self-validating system that culminates in an unambiguous structural model. For researchers and drug development professionals, a comprehensive approach that leverages the strengths of each of these techniques is the most reliable path to fully understanding the molecules that hold therapeutic promise.

References

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. MDPI. Available from: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available from: [Link]

  • New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ResearchGate. Available from: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]

  • Electronic Supplementary Information for The structure of fluorinated indazoles: the effect of the replacement of an H by a F at. The Royal Society of Chemistry. Available from: [Link]

  • Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. International Union of Crystallography. Available from: [Link]

  • Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses. Available from: [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available from: [Link]

  • N,N-Bond-Forming Heterocyclization: Synthesis of 3-Alkoxy-2H-indazoles. J-Global. Available from: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available from: [Link]

  • Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]. PMC. Available from: [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. Available from: [Link]

  • Crystallographic Information Resources. Pendidikan Kimia. Available from: [Link]

  • Synthesis, Characterization, Crystal Structure, and Hirshfeld Surface Analysis of 2–(2–Hydroxy–3–methoxyphenyl). An-Najah Staff. Available from: [Link]

  • Crystal structure of 2-(2-(4-methoxyphenyl)-2H-indazol-3-yl)acetonitrile, C16H13N3O. ResearchGate. Available from: [Link]

  • The crystal structure of N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, C10H10ClN3O. ResearchGate. Available from: [Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of 3-Chloro-6-methoxy-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for the novel heterocyclic compound, 3-Chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for the novel heterocyclic compound, 3-Chloro-6-methoxy-2-methyl-2H-indazole. In the absence of a published experimental spectrum for this specific molecule, this guide establishes a robust predictive framework. This is achieved by dissecting the molecule into its constituent functional groups, correlating them to known absorption frequencies, and drawing direct comparisons with the experimental spectra of structurally related indazole derivatives.

The Structural Significance of IR Spectroscopy in Drug Discovery

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. For the medicinal chemist and drug development professional, it offers a rapid and reliable method for functional group identification, confirmation of molecular structure, and assessment of purity. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint." In the synthesis of complex molecules like 3-Chloro-6-methoxy-2-methyl-2H-indazole, FTIR is an indispensable tool for verifying the successful incorporation of key structural motifs, such as the indazole core, and the desired substitutions.

Predicted IR Absorption Profile of 3-Chloro-6-methoxy-2-methyl-2H-indazole

The structure of 3-Chloro-6-methoxy-2-methyl-2H-indazole contains several key functional groups that will give rise to characteristic peaks in the IR spectrum. A systematic analysis of these groups allows for a detailed prediction of the expected spectrum.

A. Aromatic System (Indazole Ring):

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. Expect weak to medium bands in the 3050-3150 cm⁻¹ region.

  • C=C Stretching: The stretching of the carbon-carbon double bonds within the bicyclic aromatic ring will produce a series of sharp, medium-intensity peaks in the 1450-1620 cm⁻¹ region. The exact positions are sensitive to the substitution pattern.

  • C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region, between 750-900 cm⁻¹ , are characteristic of the out-of-plane bending of aromatic C-H bonds. The specific pattern of these bands can provide information about the substitution on the benzene ring.

B. Methyl Group (-CH₃):

  • C-H Stretching: The aliphatic C-H bonds of the N-methyl group will exhibit symmetric and asymmetric stretching vibrations, appearing as medium to strong bands in the 2850-2975 cm⁻¹ range.

  • C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹ , respectively.

C. Methoxy Group (-OCH₃):

  • C-O Stretching: Aryl alkyl ethers, such as the methoxy group on the indazole ring, display a strong, characteristic asymmetric C-O-C stretching band between 1200-1275 cm⁻¹ . A weaker symmetric stretch is expected around 1020-1075 cm⁻¹ .

  • C-H Stretching: The methyl C-H stretches of the methoxy group will overlap with those of the N-methyl group in the 2850-2975 cm⁻¹ region.

D. Chloro Substituent (-Cl):

  • C-Cl Stretching: The carbon-chlorine stretching vibration for an aryl chloride is typically found in the 1000-1100 cm⁻¹ region. However, this peak can sometimes be weak and difficult to assign definitively in complex molecules.

E. Indazole Heterocycle (C=N and C-N bonds):

  • C=N Stretching: The stretching of the carbon-nitrogen double bond within the pyrazole portion of the indazole ring is expected to appear in the 1590-1650 cm⁻¹ region, often coupled with the aromatic C=C stretching vibrations.

  • C-N Stretching: The carbon-nitrogen single bond stretches will likely appear in the fingerprint region, typically between 1250-1350 cm⁻¹ .

The following diagram illustrates the relationship between the key functional groups in 3-Chloro-6-methoxy-2-methyl-2H-indazole and their expected IR absorption regions.

Caption: Key functional groups of 3-Chloro-6-methoxy-2-methyl-2H-indazole and their corresponding predicted IR absorption regions.

Comparative Spectral Analysis

To refine our predictions, we will compare the expected spectrum of our target molecule with the known IR data of simpler, structurally related compounds.

Compound Key Structural Feature(s) Observed/Expected IR Peaks (cm⁻¹) and Significance Reference
3-Chloro-1H-indazole Indazole core with a 3-chloro substituent.The presence of an N-H bond would introduce a broad peak around 3200-3400 cm⁻¹. The C-Cl stretch is expected in the fingerprint region. PubChem provides access to experimental FTIR data for this compound.[1]
2-Methyl-5-nitro-2H-indazole 2-methyl-2H-indazole core with a nitro group.The N-methyl group will show aliphatic C-H stretches (2850-2975 cm⁻¹). The nitro group introduces strong symmetric and asymmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively, which would not be present in our target molecule. An experimental spectrum is available from the NIST WebBook.[2][2]
6-Methoxy-1H-indole Methoxy group on a bicyclic aromatic system.While an indole, not an indazole, this compound's spectrum from the NIST WebBook shows a strong C-O stretch characteristic of an aryl ether. This helps confirm the expected position of this band in our target molecule.[3]
1-(4-bromophenyl)-6-methoxy-1H-indazole 6-methoxy-indazole core.IR data for this compound shows aromatic C-H at 3046 cm⁻¹, methyl C-H at 2934 cm⁻¹, a cyclic C=N stretch at 1598 cm⁻¹, and an Ar-OCH₃ stretch at 1201 cm⁻¹. This provides a good reference for the methoxy group on the indazole ring.[4]

Analysis of Comparisons:

  • The N-methyl C-H stretches in our target molecule are expected to be similar to those in 2-methyl-5-nitro-2H-indazole, falling in the 2850-2975 cm⁻¹ range.

  • The strong aryl-ether C-O stretch from the methoxy group is confirmed by the spectrum of 1-(4-bromophenyl)-6-methoxy-1H-indazole to be around 1201 cm⁻¹, which aligns with our prediction.[4]

  • The indazole ring vibrations (C=C and C=N stretches) will likely present a complex pattern between 1450 cm⁻¹ and 1650 cm⁻¹, similar to the parent indazole and its substituted derivatives.

  • The C-Cl stretch, while predicted, may be of weak to medium intensity and could be located in the congested fingerprint region, making its definitive assignment challenging without a reference spectrum of a very similar compound.

Summary of Predicted IR Peaks

The following table summarizes the predicted IR absorption bands for 3-Chloro-6-methoxy-2-methyl-2H-indazole, their expected intensities, and the corresponding vibrational modes.

Wavenumber (cm⁻¹) Intensity Assignment
3050-3150Weak-MediumAromatic C-H Stretch
2850-2975Medium-StrongAliphatic C-H Stretch (N-CH₃ and O-CH₃)
1590-1650Medium-StrongC=N Stretch (Indazole Ring), C=C Stretch (Aromatic)
1450-1620MediumC=C Stretch (Aromatic Ring)
~1450MediumAliphatic C-H Bending (Asymmetric)
~1375MediumAliphatic C-H Bending (Symmetric)
1250-1350MediumC-N Stretch
1200-1275StrongAsymmetric C-O-C Stretch (Aryl Ether)
1000-1100Weak-MediumC-Cl Stretch
1020-1075MediumSymmetric C-O-C Stretch (Aryl Ether)
750-900StrongAromatic C-H Out-of-Plane Bending

Experimental Protocol: Acquiring an FTIR Spectrum via the KBr Pellet Method

This protocol outlines a self-validating procedure for obtaining a high-quality FTIR spectrum of a solid sample, such as 3-Chloro-6-methoxy-2-methyl-2H-indazole.

Objective: To obtain a transmission FTIR spectrum of a solid sample by dispersing it in a potassium bromide (KBr) matrix.

Materials:

  • 3-Chloro-6-methoxy-2-methyl-2H-indazole (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Workflow Diagram:

FTIR_KBr_Pellet_Workflow cluster_Preparation Sample Preparation cluster_Analysis Spectral Acquisition Start Weigh Sample and KBr Grind Grind to Fine Powder Start->Grind Load Load into Die Grind->Load Press Apply Pressure Load->Press Pellet Form Transparent Pellet Press->Pellet Background Acquire Background Spectrum Pellet->Background Visually inspect pellet for clarity Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Process Process and Analyze Data Sample_Scan->Process End Final Spectrum Process->End

Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Step-by-Step Procedure:

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to account for atmospheric water and carbon dioxide.

  • Sample Preparation:

    • In an agate mortar, combine approximately 1-2 mg of 3-Chloro-6-methoxy-2-methyl-2H-indazole with about 200 mg of dry FTIR-grade KBr.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be thorough to ensure the sample is well dispersed.

  • Pellet Formation:

    • Transfer a portion of the powder into the pellet-forming die.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes.

    • Carefully release the pressure and extract the die.

  • Self-Validation Check:

    • A high-quality KBr pellet should be thin and transparent or translucent. If the pellet is opaque or cloudy, it indicates insufficient grinding, moisture contamination, or uneven pressure. Discard the pellet and repeat the preparation process. A clear pellet is crucial for minimizing light scattering and obtaining a good spectrum.

  • Sample Analysis:

    • Place the transparent KBr pellet into the sample holder in the FTIR spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Analyze the resulting spectrum, identifying the key absorption bands and comparing them to the predicted values and reference spectra.

Conclusion

This guide provides a comprehensive, predictive analysis of the IR spectrum of 3-Chloro-6-methoxy-2-methyl-2H-indazole, grounded in the principles of vibrational spectroscopy and supported by comparative data from related molecules. The provided summary table of expected peaks and the detailed experimental protocol offer a valuable resource for researchers working with this and similar heterocyclic compounds. The successful synthesis and characterization of novel molecular entities rely on the careful application and interpretation of foundational analytical techniques like FTIR spectroscopy.

References

  • National Institute of Standards and Technology. (n.d.). 2-Methyl-5-nitro-2H-indazole. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-1H-indazole. In PubChem Compound Database. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 6-methoxy-. In NIST Chemistry WebBook. Retrieved from the Coblentz Society's evaluated infrared reference spectra collection.
  • Pingale, R., Shah, K., Khandave, P., & Neve, V. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1134-1138.

Sources

Comparative

A Comparative Guide to Establishing Purity Assessment Standards for 3-Chloro-6-methoxy-2-methyl-2H-indazole

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quantitative measure; it is the bedrock of safety, efficacy, and reproducibility...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quantitative measure; it is the bedrock of safety, efficacy, and reproducibility. This guide provides a comprehensive framework for establishing robust purity assessment standards for the novel heterocyclic compound, 3-Chloro-6-methoxy-2-methyl-2H-indazole. As no compendial monograph currently exists for this specific molecule, this document outlines a multi-faceted, scientifically-grounded approach based on first principles and regulatory expectations, such as those from the International Council for Harmonisation (ICH).

The core philosophy of this guide is to build a self-validating system of analysis. This is achieved by employing orthogonal methods—distinct analytical techniques that measure the same attribute through different physical or chemical principles.[1][2][3][4] This strategy significantly reduces the risk of overlooking impurities that may co-elute or be invisible to a single method, thereby ensuring a more complete and trustworthy purity profile.[2]

The Foundational Role of a Characterized Reference Standard

Before any sample can be assessed, a highly purified and thoroughly characterized reference standard of 3-Chloro-6-methoxy-2-methyl-2H-indazole is required.[5][6] This standard serves as the benchmark against which all subsequent batches are measured.[7] The United States Food and Drug Administration (FDA) mandates that reference standards must be of the "highest purity that can be obtained through reasonable effort" and extensively characterized to confirm their identity and quality.[5]

The initial qualification of the reference standard is a comprehensive process that often includes:

  • Structural Elucidation: Confirmation of the chemical structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Purity Assignment: A mass balance approach is typically used, where purity is calculated by subtracting the percentages of all identified impurities (organic, inorganic, residual solvents, water content) from 100%.

A Multi-Detector Approach to Purity Determination: Orthogonal Methodologies

A single analytical method is often insufficient to detect all potential impurities.[1][2] Process impurities from the synthetic route, degradation products, or isomers may possess different physicochemical properties. Therefore, a combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.[8][9][10]

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Organic Impurities

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the primary technique for quantifying organic impurities in non-volatile APIs.[11] Its versatility, robustness, and sensitivity make it the cornerstone of most purity assessment strategies.

Causality of Method Choice: For 3-Chloro-6-methoxy-2-methyl-2H-indazole, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The indazole core provides a chromophore, making UV detection suitable. The molecule's substituents suggest moderate polarity, which is ideal for retention on C18 or C8 stationary phases.

Experimental Protocol: RP-HPLC for Impurity Profiling

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm; quantification wavelength set at the maximum absorbance of the main peak (e.g., ~254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Dev_Start Select Column & Mobile Phase Dev_Gradient Optimize Gradient Profile Dev_Start->Dev_Gradient Dev_Params Fine-tune Flow Rate & Temp Dev_Gradient->Dev_Params Val_Specificity Specificity / Forced Degradation Dev_Params->Val_Specificity Final Method Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate) Val_Accuracy->Val_Precision Val_LOD_LOQ LOD & LOQ Val_Precision->Val_LOD_LOQ Val_Robustness Robustness Val_LOD_LOQ->Val_Robustness Routine_SST System Suitability Test (SST) Val_Robustness->Routine_SST Validated Method Routine_Analysis Sample Analysis Routine_SST->Routine_Analysis Routine_Report Report Purity (% Area) Routine_Analysis->Routine_Report

Caption: Workflow for HPLC purity method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile and Semi-Volatile Impurities

GC-MS is an orthogonal technique ideal for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents or certain process intermediates.

Causality of Method Choice: The target molecule, 3-Chloro-6-methoxy-2-methyl-2H-indazole, is likely amenable to GC analysis due to its moderate molecular weight and potential volatility at elevated temperatures. The mass spectrometer provides definitive identification of detected impurities.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • GC Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temp: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 min.

  • Injector: Split mode (20:1), 250 °C.

  • Headspace Sampler:

    • Vial Equilibration Temp: 80 °C.

    • Equilibration Time: 15 min.

  • Mass Spectrometer:

    • Transfer Line Temp: 250 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 35-350 amu.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., DMSO).

Workflow for GC-MS Impurity Analysis

GCMS_Workflow SamplePrep Sample Dissolution in Vial Headspace Headspace Incubation & Sampling SamplePrep->Headspace Injection GC Injection Headspace->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Analysis Data Analysis (Library Search & Quantification) Detection->Analysis

Caption: General workflow for GC-MS analysis of volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Purity (qNMR)

¹H NMR is invaluable for structural confirmation and can be used as a primary quantitative method (qNMR) to determine purity without the need for a specific reference standard of the impurity itself.

Causality of Method Choice: ¹H NMR provides a direct measure of the molar ratio of the main component to any hydrogen-containing impurities. By adding a certified internal standard of known concentration, an absolute purity value can be determined. This is a powerful orthogonal technique to chromatography.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh ~20 mg of 3-Chloro-6-methoxy-2-methyl-2H-indazole.

    • Accurately weigh ~10 mg of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in a volumetric flask.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Set a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal to be integrated (typically >30 seconds) to ensure full signal recovery.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>32).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate purity based on the integral values, number of protons, and weights of the analyte and standard.

Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification

Coupled with a separation technique like HPLC (LC-MS) or used directly via infusion, MS is critical for confirming the molecular weight of the API and identifying unknown impurities. High-resolution mass spectrometry (HRMS) can provide elemental composition data, aiding in structural elucidation.[]

Comparative Analysis of Purity Assessment Techniques

The selection of methods should be based on a comprehensive understanding of their respective strengths and limitations.

Technique Primary Application for Purity Strengths Limitations
HPLC-UV Quantification of non-volatile organic impurities.High precision and accuracy; robust and widely available; excellent for routine QC.Requires a chromophore; risk of co-eluting peaks; relative quantification unless impurity standards are available.
GC-MS Quantification of volatile/semi-volatile impurities and residual solvents.High sensitivity and specificity; provides structural information for identification.Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.
qNMR Absolute purity determination; structural confirmation.Primary ratio method; does not require specific impurity standards; universal detection for ¹H-containing molecules.Lower sensitivity compared to chromatography; requires specialized expertise and equipment; can be time-consuming.
LC-MS Identification of unknown impurities and degradation products.Provides molecular weight information; high sensitivity; HRMS gives elemental composition.Signal response can be non-linear and vary significantly between compounds, making it less suitable for routine quantification without standards.

Method Validation: Ensuring Suitability for Intended Purpose

Once a primary purity method (typically HPLC) is developed, it must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[13][14][15][16][17] The validation process provides a high degree of assurance that the method will consistently yield accurate and reliable results.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). Often demonstrated using forced degradation studies (acid, base, oxidation, heat, light).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurity testing, this typically spans from the reporting threshold to 120% of the specification limit.[14]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[15]

Conclusion

Establishing purity assessment standards for a novel compound like 3-Chloro-6-methoxy-2-methyl-2H-indazole requires a systematic and scientifically rigorous approach. There is no single "best" method; rather, a suite of orthogonal analytical techniques provides the most comprehensive and trustworthy data. A validated RP-HPLC method should serve as the primary tool for routine quality control, supported by GC-MS for volatile impurities and NMR for structural confirmation and orthogonal purity assessment. This multi-faceted strategy, grounded in the principles of method validation and the use of well-characterized reference standards, ensures that the purity of this molecule can be reliably measured, meeting the stringent requirements of the research and drug development landscape.

References

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (2017). Chromatography Today. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). Pharmaceutical Technology. [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. [Link]

  • Choosing Reference Standards for API or Impurity. (2025). ResolveMass Laboratories Inc. [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]

  • The Importance of Impurity Standards in Pharmaceutical Development. (2025). PharmiWeb.com. [Link]

  • Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. (2020). Veeprho. [Link]

  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. (2024). News-Medical.net. [Link]

  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. (n.d.). Agilent. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). International Pharmaceutical Industry. [Link]

  • Impurity Profiling of Active Pharmaceutical Ingredients (APIs). (n.d.). IntechOpen. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Impurity Profiling: Theory and Practice. (n.d.). PharmaInfo. [Link]

  • Overview On Impurity Profiling For Pharmaceutical Drug Candidates. (n.d.). ResearchGate. [Link]

  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. (n.d.). Nicovaper. [Link]

Sources

Validation

Comparative biological potency of 3-chloro and 3-fluoro indazoles

This guide provides an in-depth technical comparison of 3-chloro and 3-fluoro indazoles, focusing on their application in medicinal chemistry, specifically for kinase inhibition and nuclear receptor modulation. Content T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-chloro and 3-fluoro indazoles, focusing on their application in medicinal chemistry, specifically for kinase inhibition and nuclear receptor modulation.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, drug discovery scientists, and pharmacologists.

Executive Summary: The C3-Halogen Switch

In the optimization of indazole-based pharmacophores, the C3 position is a critical vector for modulating potency and metabolic stability. While both chlorine and fluorine at this position block the metabolically labile C3-H bond, they drive biological activity through distinct mechanisms.

  • 3-Chloro Indazoles: Typically exhibit higher on-target potency for kinases (e.g., FGFR, Pim) due to the ability of the chlorine atom to fill hydrophobic pockets (lipophilic ennoblement) and displace high-energy water molecules.

  • 3-Fluoro Indazoles: Are generally less potent binders but offer superior DMPK profiles . The high electronegativity and small size of fluorine lower the pKa of the indazole NH (if unsubstituted), improving hydrogen bond donor capability, while blocking metabolism without significant steric penalty.

Quick Reference: Physicochemical Divergence
Property3-Fluoro Indazole3-Chloro IndazoleImpact on Potency
Van der Waals Radius 1.47 Å1.75 ÅCl fills hydrophobic pockets; F mimics H (1.20 Å) sterically.
Electronegativity (Pauling) 3.983.16F strongly withdraws density, increasing N1-H acidity.
C-X Bond Length ~1.35 Å~1.74 ÅCl extends deeper into binding clefts.
Hansch

(Lipophilicity)
+0.14+0.71Cl significantly increases LogP; F is relatively neutral.
Metabolic Stability High (C-F bond strength)Moderate (C-Cl can be oxidative labile)Both block C3-oxidation, but F is more robust.

Critical Analysis: Biological Potency & SAR[1][2][3][4]

Case Study A: Kinase Inhibition (The Chlorine Advantage)

In the context of ATP-competitive kinase inhibitors (e.g., FGFR1, Pim-1), the 3-chloro substituent frequently outperforms the 3-fluoro analog.

  • Mechanism: The ATP binding pocket of many kinases contains a hydrophobic "gatekeeper" region or a back-pocket that accommodates the indazole core. The 3-chloro substituent provides a significant lipophilic interaction (

    
     = +0.71) that the 3-fluoro atom (
    
    
    
    = +0.14) lacks.
  • Data Evidence: In FGFR1 inhibitors, 3,5-dichloroindazole derivatives have demonstrated IC

    
     values in the low nanomolar range (<10 nM). The chlorine atom often displaces a conserved water molecule in the active site, providing an entropic gain in binding energy that fluorine, being too small, fails to capture.
    
  • Structural Insight: The larger volume of Cl (22.7 Å

    
    ) vs. F (9.5 Å
    
    
    
    ) allows for tighter packing against hydrophobic residues like Leucine or Phenylalanine within the hinge region.
Case Study B: Nuclear Receptors & DMPK (The Fluorine Advantage)

For targets like the Estrogen Receptor (ER) or when optimizing oral bioavailability, 3-fluoroindazoles are the superior choice.

  • Mechanism: Fluorine acts as a bioisostere for hydrogen that blocks metabolic oxidation (CYP450 mediated) without adding the lipophilic bulk of chlorine. This is critical when the target pocket is sterically restricted or when "molecular obesity" (high LogP) is a liability.

  • Data Evidence: In the development of oral SERDs (Selective Estrogen Receptor Degraders) like AZD9833 analogs, incorporation of a 3-fluoroindazole motif was shown to maintain potency while significantly improving oral exposure compared to the chloro-analog. The electron-withdrawing effect of F also lowers the pKa of the indazole N-H, strengthening the H-bond to the receptor (e.g., Asp/Glu residues).

Decision Logic: When to Deploy Cl vs. F

The following decision tree illustrates the medicinal chemistry logic for selecting the optimal halogen at C3.

SAR_Logic Start Indazole Optimization (C3 Position) Metabolic Is C3-H a metabolic hotspot? Start->Metabolic Pocket Is the binding pocket hydrophobic & large? Metabolic->Pocket Yes Select_H Retain 3-H Metabolic->Select_H No H_Bond Is N1-H a critical H-bond donor? Pocket->H_Bond No (Steric clash) Select_Cl Select 3-Chloro (Potency Driver) Pocket->Select_Cl Yes (Fill space) Select_F Select 3-Fluoro (DMPK/H-Bond Driver) H_Bond->Select_F Yes (Lower pKa) H_Bond->Select_F No (Block metabolism only)

Figure 1: Strategic decision tree for C3-halogenation based on target pocket architecture and metabolic liability.

Experimental Protocols

A major differentiator between these two analogs is synthetic accessibility . 3-Chloroindazoles are trivial to synthesize, whereas 3-fluoroindazoles require specialized reagents and conditions, often limiting their prevalence in early screening libraries.

Protocol A: Synthesis of 3-Chloroindazole (High Yield)

This protocol utilizes oxidative chlorination, suitable for scale-up.

  • Reagents: Indazole substrate (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve indazole in ACN (0.5 M).

    • Add NCS portion-wise at room temperature.

    • Reflux at 80°C for 2-4 hours. Monitor by TLC/LCMS.

    • Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine.

  • Validation: Presence of M+2 isotope peak (3:1 ratio) in LCMS confirms mono-chlorination.

Protocol B: Synthesis of 3-Fluoroindazole (Selectfluor Method)

Direct fluorination is difficult due to the high energy barrier. This protocol uses electrophilic fluorination.

  • Reagents: Indazole substrate (1.0 eq), Selectfluor (1.2 eq), Acetonitrile/Acetic Acid (9:1).

  • Procedure:

    • Dissolve substrate in degassed ACN/AcOH mixture.

    • Add Selectfluor (F-TEDA-BF4) in one portion.

    • Critical Step: Irradiate in a microwave reactor at 100°C for 30 minutes (or reflux for 12h, though yield drops).

    • Workup: Quench with sat. NaHCO3 (careful evolution of gas). Extract with DCM.

  • Validation:

    
    F NMR is essential. 3-Fluoroindazoles typically show a singlet around -130 to -145 ppm.
    
Synthetic Pathway Visualization

Synthesis_Path cluster_Cl Chlorination (Easy) cluster_F Fluorination (Hard) Indazole 1H-Indazole (Core) Cl_Prod 3-Chloroindazole (>85% Yield) Indazole->Cl_Prod Electrophilic Subst. F_Prod 3-Fluoroindazole (40-60% Yield) Indazole->F_Prod Radical/Ionic Subst. NCS NCS / ACN 80°C, 2h NCS->Indazole Select Selectfluor / MW 100°C, 30min Select->Indazole

Figure 2: Comparative synthetic pathways. Note the yield and condition severity difference between Cl and F installation.

References

  • Giraud, F., et al. (2025). C3-Indazole Functionalization: A Review. Chimica Italiana. Link

  • BenchChem. (2025). A Head-to-Head Comparison of Dichloro-1H-Indazole Derivatives as Kinase Inhibitors. Link

  • Li, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Link

  • Scott, J.S., et al. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry. Link

  • Zhou, W., et al. (2017). Discovery of 3-Fluoroindazole Derivatives as Potent IDO1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Comparative

Technical Guide: Validating Synthesis of 3-Chloro-6-methoxy-2-methyl-2H-indazole via Mass Spectrometry

Executive Summary & Strategic Context Target Molecule: 3-Chloro-6-methoxy-2-methyl-2H-indazole Formula: C H ClN O Exact Mass: ~196.0403 Da The 2H-indazole scaffold is a privileged structure in medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 3-Chloro-6-methoxy-2-methyl-2H-indazole Formula: C


H

ClN

O Exact Mass: ~196.0403 Da

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., Pazopanib) and anti-inflammatory agents. However, its synthesis is plagued by a critical regiochemical challenge: the competition between thermodynamic (


-alkylation) and kinetic (

-alkylation) pathways.[1]

This guide details a self-validating Mass Spectrometry (MS) workflow to confirm the synthesis of 3-Chloro-6-methoxy-2-methyl-2H-indazole . Unlike NMR, which requires isolation and milligram-scale quantities, MS offers rapid, picogram-level validation of the critical chlorine incorporation and isomeric purity .

Comparative Analysis: MS vs. Traditional Methods

To justify the selection of MS as the primary validation tool, we compare it against NMR and HPLC-UV.

FeatureMass Spectrometry (LC-MS)NMR (

H,

C, NOESY)
HPLC-UV
Primary Validation Molecular Formula & Halogen Pattern Connectivity & RegiochemistryPurity %
Sensitivity High (picogram range)Low (milligram range)Moderate (nanogram range)
Throughput High (mins/sample)Low (mins-hours/sample)High (mins/sample)
Isomer ID Indirect (via Retention Time & Fragmentation)Direct (via NOE cross-peaks)Indirect (via Retention Time)
Specific Utility Confirms Cl atom count (Isotopes)Confirms

-methyl vs

-methyl
Quantifies relative abundance

Expert Insight: While NMR is the gold standard for ab initio structural assignment, LC-MS is superior for rapid reaction monitoring and confirming the success of the chlorination step due to the distinct


Cl/

Cl isotopic signature.

Synthesis Workflow & Validation Logic

The synthesis typically involves the methylation of a 3-chloro-6-methoxy-1H-indazole precursor or the chlorination of a methylated intermediate. The critical risk is the formation of the


-methyl isomer  (impurity) alongside the desired 

-methyl product
.
Diagram 1: Synthesis & Validation Workflow

This diagram outlines the synthesis pathway and identifies critical Critical Quality Attributes (CQAs) validated by MS.

SynthesisWorkflow Start Start: 6-Methoxy-1H-indazole Step1 Step 1: Chlorination (C3 Position) Start->Step1 NCS or Cl2 Inter Intermediate: 3-Chloro-6-methoxy-1H-indazole Step1->Inter Validation: Cl Isotope Pattern Step2 Step 2: Methylation (Regioselectivity Challenge) Inter->Step2 MeI/Base or Me-Imidate Crude Crude Mixture: N1 (Impurity) + N2 (Target) Step2->Crude Forms Isomers Purification Column Chromatography Crude->Purification Separation Final Pure Target: 3-Chloro-6-methoxy-2-methyl-2H-indazole Purification->Final Final MS Validation

Caption: Workflow showing the introduction of Chlorine (Step 1) and the regioselective Methylation (Step 2), highlighting where MS validation is critical.

Mass Spectrometry Validation Protocol

The Chlorine Isotope Signature (The "Fingerprint")

The most distinct feature of the target molecule is the chlorine atom. Chlorine exists naturally as


Cl (75.8%) and 

Cl (24.2%).
  • Validation Criterion: The Molecular Ion (M

    
    ) must be accompanied by an M+2 isotope peak.
    
  • Required Ratio: The intensity of M : (M+2) must be approximately 3:1 .[2][3]

  • Target Mass (ESI+):

    • 
      : ~197.04 Da (Base Peak)
      
    • 
      : ~199.04 Da (approx. 33% height of base peak)
      
Regioisomer Differentiation ( vs )

Since the


 and 

isomers have identical masses, MS detection must be coupled with chromatography (LC).
  • Retention Time:

    
    -alkyl indazoles are generally less polar and elute later than 
    
    
    
    -alkyl indazoles on reverse-phase (C18) columns due to the benzenoid (N1) vs. quinonoid (N2) electronic distribution.
  • Fragmentation (MS/MS):

    • 
      -isomer:  Often shows loss of the methyl group radical (
      
      
      
      ) or HCN.
    • 
      -isomer:  The 
      
      
      
      -methyl bond is often more labile or leads to ring-opening fragmentation pathways distinct from the
      
      
      species.
Experimental Protocol (LC-MS)

Instrument: Agilent Q-TOF or equivalent High-Resolution MS. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8 µm).

Step-by-Step Method:

  • Sample Prep: Dissolve 0.1 mg of purified product in 1 mL MeOH (LC-MS grade). Dilute 1:100 with mobile phase.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Fragmentor: 100 V.

    • Gas Temp: 300°C.

  • Data Acquisition: Scan range 100–500 m/z. Centroid mode.

Decision Logic for Validation

This logic tree ensures that the synthesized product is not just "a" chlorinated indazole, but the correct one.

MS_Logic Start Acquire LC-MS Data CheckMass Is [M+H]+ ~197.04 Da? Start->CheckMass CheckIso Is M : M+2 ratio approx 3:1? CheckMass->CheckIso Yes ResultFailMass FAIL: Wrong Formula CheckMass->ResultFailMass No CheckPurity Single Peak in Chromatogram? CheckIso->CheckPurity Yes ResultFailIso FAIL: No Chlorine CheckIso->ResultFailIso No CheckFrag Does Fragmentation match N2 pattern? CheckPurity->CheckFrag Yes ResultFailIsoMix FAIL: Isomer Mixture CheckPurity->ResultFailIsoMix No (Multiple Peaks) ResultPass PASS: Valid Synthesis CheckFrag->ResultPass Yes CheckFrag->ResultFailIsoMix Ambiguous

Caption: Decision tree for validating the target molecule. Note that "Multiple Peaks" indicates a failure to separate N1/N2 isomers.

Data Interpretation Table

ObservationInterpretationAction Required
m/z 197.04 (100%) & 199.04 (33%) Correct Formula + 1 Chlorine atom.Proceed to purity check.
m/z 197.04 (100%) & 199.04 (<5%) Chlorine missing or obscured.Check reagents; suspect dechlorination.
Two peaks in LC (e.g., RT 4.2 & 4.5 min) Regioisomer mixture (

and

).
Re-purify via Flash Chromatography.
m/z 163.0 (Loss of ~34) Loss of Chlorine (fragmentation).Normal for high energy collision; confirm parent ion at lower energy.

References

  • Regioselective Synthesis of Indazoles

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein Journal of Organic Chemistry, 2024.[4]

    • Link:[Link]

  • Mass Spectrometry of Halogenated Compounds

    • Title: Interpretation of Mass Spectra of Organic Compounds (Chlorine Isotope Patterns).[3][5]

    • Source: ChemGuide / SDBS D
    • Link:[Link]

  • Indazole Tautomerism & Analysis

    • Title: Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR and MS techniques.
    • Source: Magnetic Resonance in Chemistry (via PubMed).
    • Link:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-6-methoxy-2-methyl-2H-indazole proper disposal procedures

Topic: 3-Chloro-6-methoxy-2-methyl-2H-indazole Proper Disposal Procedures Executive Summary & Substance Characterization Identity & Classification: Chemical Name: 3-Chloro-6-methoxy-2-methyl-2H-indazole[1] Chemical Class...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-6-methoxy-2-methyl-2H-indazole Proper Disposal Procedures

Executive Summary & Substance Characterization

Identity & Classification:

  • Chemical Name: 3-Chloro-6-methoxy-2-methyl-2H-indazole[1]

  • Chemical Class: Halogenated Nitrogen Heterocycle (Indazole derivative)[1]

  • Functional Groups: Aryl Chloride (-Cl), Methoxy ether (-OCH₃), N-Methyl amine (-NCH₃).[1]

  • Physical State: Typically a solid crystalline powder (based on structural analogs like 3-chloroindazole).

Operational Directive: This compound contains a halogen (chlorine) attached to an aromatic ring.[2] Consequently, it must be classified and disposed of as Halogenated Organic Waste .[2] Mixing this substance with non-halogenated waste streams (e.g., acetone, ethanol) is a critical compliance violation that can damage incinerator scrubbers and release toxic acid gases (HCl) or dioxins during destruction.[2]

Core Safety Matrix:

Property Status Operational Implication
Toxicity Assumed Toxic Treat as "Harmful if Swallowed" (H302).[1][3] Avoid all dust generation.[2][4][5][6]
Reactivity Stable Stable under ambient conditions.[2][5][6] Incompatible with strong oxidizers.[2]
Waste Stream Halogenated DO NOT mix with general organic solvents.[2][7] Segregate strictly.

| Environmental | Aquatic Hazard | Zero Discharge. Do not allow entry into drains or watercourses.[2] |

Pre-Disposal Handling & Safety Protocol

Before initiating disposal, the material must be stabilized and contained.[2] This protocol assumes the material is in a research setting (mg to g scale).[2]

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator (if handling solid powder outside a fume hood).[2]

  • Dermal: Nitrile gloves (Double gloving recommended; 0.11 mm minimum thickness).[2]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[2]

B. Spill Management (Immediate Action)

If the substance is spilled prior to disposal:

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • Contain:

    • Solids: Cover with a damp paper towel to prevent dust dispersion, then scoop into a disposal container.[2]

    • Liquids (Solutions): Absorb with vermiculite or a dedicated halogenated solvent spill kit.[2]

  • Decontaminate: Wipe surfaces with a soap/water solution (indazole derivatives are often lipophilic; water alone may be ineffective).[2] Collect all wipes as hazardous waste.[2]

Step-by-Step Disposal Workflow

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" (if unlisted) and Best Management Practices (BMP) for halogenated organics.[2]

Phase 1: Waste Characterization & Segregation[2]
  • Rule 1: Segregate from Non-Halogenated solvents.[2][7][8]

  • Rule 2: Segregate from Oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic reactions.[2]

  • Rule 3: Segregate from Aqueous Acid/Base streams.[2]

Phase 2: Packaging
  • Solid Waste:

    • Place the substance (and any contaminated weighing boats/gloves) into a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a Teflon-lined cap.[1]

    • Why HDPE? It is resistant to chemical attack and shatterproof.[2]

  • Liquid Waste (Mother Liquors/Rinsates):

    • Collect in a dedicated carboy labeled "Halogenated Organic Waste" .[2]

    • Ensure the container is rated for solvents (e.g., UN-rated safety can or glass bottle).[2]

Phase 3: Labeling (Critical)

The label must be legible and solvent-resistant. Include the following data:

  • Full Chemical Name: 3-Chloro-6-methoxy-2-methyl-2H-indazole.[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[2]

  • Generator Info: Lab Name/PI Name.

Phase 4: Final Destruction
  • Method: High-temperature incineration (>1100°C) with secondary combustion and flue gas scrubbing.[1]

  • Mechanism: The chlorine atom is converted to HCl gas, which is neutralized by the scrubber (e.g., NaOH spray) to form NaCl (salt) and water.[2]

  • Prohibited Methods: Do not autoclave (volatilization risk).[2] Do not sewer (aquatic toxicity).[2]

Visualized Decision Workflow

The following diagram illustrates the critical decision logic for disposing of 3-Chloro-6-methoxy-2-methyl-2H-indazole, ensuring the halogenated atom does not contaminate incorrect waste streams.

DisposalWorkflow Start Start: 3-Chloro-6-methoxy-2-methyl-2H-indazole Waste StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution/Mother Liquor) StateCheck->Liquid PackSolid Pack in HDPE Jar Label: 'Solid Hazardous Waste - Toxic' Solid->PackSolid ContamCheck Is it mixed with other chemicals? Liquid->ContamCheck HaloRoute Route A: Halogenated Organic Waste Stream ContamCheck->HaloRoute Contains Chloro-indazole NonHaloRoute Route B: Non-Halogenated Stream ContamCheck->NonHaloRoute NO (Impossible for this chemical) PackLiquid Pour into 'Halogenated Solvent' Carboy (Do NOT mix with Acetone/Ethanol waste) HaloRoute->PackLiquid NonHaloRoute->PackLiquid STOP: Violation Destruction Final Disposal: High-Temp Incineration (with HCl Scrubbing) PackSolid->Destruction PackLiquid->Destruction

Figure 1: Decision tree for segregating halogenated indazole waste to prevent cross-contamination of non-halogenated streams.[1]

Regulatory & Compliance Context

  • EPA (US): Under RCRA, if this specific intermediate is not P-listed or U-listed, it defaults to a Characteristic Waste if it exhibits toxicity (D000 series). However, Best Practice dictates managing it as Listed Waste F002 (Spent Halogenated Solvents) if dissolved, or simply as "Hazardous Waste" due to the halogen content [1].[2]

  • DOT (Transport): If shipping pure material for disposal, it likely falls under UN 2811 (Toxic Solid, Organic, N.O.S.) or UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) depending on acute toxicity data [2].[2]

References

  • US Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual.[2] [Link]1]

  • Pipeline and Hazardous Materials Safety Administration (PHMSA). (2024).[2] Hazardous Materials Table 49 CFR 172.101.[2] U.S. Department of Transportation.[2] [Link]1]

  • National Institutes of Health (NIH). (2024).[2] PubChem Compound Summary: 3-Chloroindazole (Analogous Structure Safety Data).[1] National Library of Medicine.[2] [Link]1]

Sources

Handling

Personal protective equipment for handling 3-Chloro-6-methoxy-2-methyl-2H-indazole

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-Chloro-6-methoxy-2-methyl-2H-indazole (CAS: 1784339-87-2). As a Senior Application Scientist, I have structure...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-Chloro-6-methoxy-2-methyl-2H-indazole (CAS: 1784339-87-2).

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven workflow. This compound belongs to a class of halogenated indazoles often utilized as intermediates in the synthesis of kinase inhibitors and other bioactive small molecules. Consequently, it must be handled with the assumption of pharmacological potency.

Compound Identity & Risk Profile

Before selecting PPE, we must define the hazard source. This specific isomer (2H-indazole) possesses a fixed methylation at the N2 position, distinct from its 1H-indazole counterparts.

PropertyDetail
Chemical Name 3-Chloro-6-methoxy-2-methyl-2H-indazole
CAS Number 1784339-87-2
Molecular Formula C₉H₉ClN₂O
Molecular Weight 196.63 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; low water solubility.[1][2]
Primary Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

Expert Insight: While specific toxicological data for this exact isomer is limited, the structural combination of a chloro-group and an indazole core suggests potential for skin sensitization and mucous membrane irritation. Furthermore, as a likely pharmaceutical building block, it should be treated as a Potent Compound (Band 3) by default until specific potency data proves otherwise.

Personal Protective Equipment (PPE) Strategy

The PPE strategy is designed to create a barrier against two primary exposure routes: inhalation of particulates (during weighing) and dermal absorption (during solution phase handling).

A. Respiratory Protection (The Critical Barrier)
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II) .

  • Secondary Control: If hood access is compromised or during spill cleanup, use a NIOSH N95 (minimum) or P100 respirator .

  • Rationale: The 3-chloro substituent increases lipophilicity, potentially aiding absorption across mucous membranes if dust is inhaled.

B. Hand Protection (Chemical Resistance)
  • Material: Nitrile Rubber (minimum 0.11 mm thickness).

  • Protocol:

    • Dry Solid: Single nitrile gloves are sufficient.

    • Solution (DCM/DMSO): Double gloving is required. Chlorinated solvents (DCM) permeate standard nitrile quickly; the outer glove acts as a sacrificial layer.

  • Contraindication: Do NOT use Latex. It offers poor resistance to the organic solvents (like DCM) typically used to dissolve this compound.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Standard safety glasses are insufficient if the compound is in solution under pressure or heat.

  • Body: Lab coat (cotton/polyester blend) with cuffs buttoned. Long pants and closed-toe shoes are mandatory.

Operational Handling Workflow

This logic flow ensures safety from storage to disposal.

G Start Start: Receive Compound (CAS 1784339-87-2) Storage Storage: Refrigerate (2-8°C) Keep under Inert Gas Start->Storage Weighing Weighing: Inside Fume Hood Anti-static Gun Recommended Storage->Weighing Allow to warm to RT Solubilization Solubilization: Solvent: DMSO or DCM PPE: Double Nitrile Gloves Weighing->Solubilization Avoid Dust Reaction Reaction Setup: Sealed Vessel Inert Atmosphere (N2/Ar) Solubilization->Reaction Waste Disposal: Halogenated Organic Waste Reaction->Waste Quench & Segregate

Figure 1: Operational workflow for handling 3-Chloro-6-methoxy-2-methyl-2H-indazole, emphasizing temperature control and containment.

Detailed Protocol Steps:
  • Reception & Equilibration: Store at 2-8°C . Before opening the vial, allow it to reach room temperature to prevent water condensation, which can degrade the methoxy ether linkage or cause hydrolysis over time.

  • Weighing: Use an anti-static gun if the powder is fluffy/static. Weigh only in a fume hood.

  • Solubilization: When dissolving in DMSO or DCM, add solvent slowly. The solution phase poses the highest risk for skin absorption.

  • Reaction Monitoring: 2H-indazoles are stable but can undergo rearrangement under strong acidic conditions. Monitor reactions via TLC/LCMS.

Emergency Response & Waste Disposal

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Wear goggles, double gloves, and a P100 respirator.

  • Contain: Cover the spill with a dry absorbent pad or vermiculite. Do not use water initially, as this may spread the organic material.

  • Clean: Wipe the area with acetone followed by soap and water.

Disposal Classification
  • Category: Halogenated Organic Waste .[3]

  • Protocol: Do NOT mix with aqueous acid waste streams. The chlorine atom requires high-temperature incineration handling to prevent the formation of toxic byproducts.

  • Labeling: Clearly label the waste container with "Halogenated Organic - Toxic" and the CAS number.

References

  • PubChem . (2025).[2] Compound Summary: 6-Methoxy-1H-indazole (Analogous Safety Data). National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA).

Sources

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